molecular formula C11H7FN2O2 B3021389 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 1142189-70-5

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3021389
CAS No.: 1142189-70-5
M. Wt: 218.18 g/mol
InChI Key: BOQICIDBVOCNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQICIDBVOCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478621
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622369-38-4
Record name 7-FLUORO-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key intermediate in the development of advanced pharmaceutical agents.

Introduction: The Significance of a Fluorinated Quinolone Core

This compound is a highly functionalized heterocyclic compound. Its structure is central to a range of modern therapeutics, particularly in the realm of oncology. The quinolone scaffold is a well-established pharmacophore, and the specific substitutions on this molecule—a fluorine at position 7, a methoxy group at position 6, and a carbonitrile at position 3—are critical for its utility as a versatile building block.

The fluorine atom at C7 often enhances metabolic stability and binding affinity, while the methoxy group at C6 can modulate electronic properties and solubility. The C3-carbonitrile group is particularly important, serving as a synthetic handle for further molecular elaboration. For instance, it is a key precursor in the synthesis of compounds like bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[1] This guide is designed for researchers and drug development professionals, offering a detailed exploration of its synthesis.

Retrosynthetic Analysis: A Logic-Based Approach

A logical approach to synthesizing this complex molecule involves dissecting it into simpler, commercially available precursors. The core quinolone ring system is the most prominent feature. Established methods for quinolone synthesis, such as the Gould-Jacobs reaction, provide a reliable foundation for our strategy.[2][3]

Our retrosynthetic analysis identifies a substituted aniline and a three-carbon component as the primary synthons. Specifically, 3-fluoro-4-methoxyaniline is the logical precursor for the substituted benzene portion of the quinolone ring. The remaining atoms of the heterocyclic ring can be introduced using a reagent like ethyl 2-cyano-3-ethoxyacrylate.

This leads to a two-step primary synthetic strategy:

  • Condensation: Reaction of 3-fluoro-4-methoxyaniline with an appropriate three-carbon electrophile to form an enamine intermediate.

  • Cyclization: High-temperature thermal cyclization of the enamine to construct the quinolone ring system.

Below is a visual representation of this retrosynthetic strategy.

G Target This compound Intermediate Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate Target->Intermediate Thermal Cyclization Precursors 3-Fluoro-4-methoxyaniline + Ethyl 2-cyano-3-ethoxyacrylate Intermediate->Precursors Condensation

Caption: Retrosynthetic analysis of the target quinolone.

The Primary Synthetic Pathway: A Detailed Protocol

The most robust and widely cited method for preparing this compound proceeds via a modified Gould-Jacobs type reaction.[2][4] This involves the condensation of 3-fluoro-4-methoxyaniline with ethyl 2-cyano-3-ethoxyacrylate (EMMCE), followed by a thermal cyclization.

Step 1: Synthesis of the Enamine Intermediate

The first step is a nucleophilic vinyl substitution reaction. The amino group of 3-fluoro-4-methoxyaniline attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate, leading to the displacement of the ethoxy group and formation of the key enamine intermediate, ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate.

Experimental Protocol:

  • To a stirred solution of 3-fluoro-4-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate as a crystalline solid.

Step 2: Thermal Cyclization to the Quinolone Core

This critical step involves an intramolecular cyclization reaction that forms the quinolone ring. The reaction is typically carried out at high temperatures in a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone.[5] The high temperature facilitates a 6-electron electrocyclic reaction, followed by tautomerization to the stable 4-oxo form.[2]

Experimental Protocol:

  • Add the enamine intermediate from Step 1 to a high-boiling point solvent like diphenyl ether. The solvent should be preheated to approximately 250-260 °C.

  • Maintain this temperature for a short period, typically 15-30 minutes. The cyclization is often rapid.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • After completion, allow the mixture to cool to below 100 °C and dilute with an aliphatic hydrocarbon solvent like hexane or heptane to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

The overall synthetic workflow is depicted in the following diagram.

G cluster_0 Synthesis Workflow Start Starting Materials: 3-Fluoro-4-methoxyaniline Ethyl 2-cyano-3-ethoxyacrylate Condensation Step 1: Condensation (Reflux in Ethanol) Start->Condensation Intermediate Intermediate: Ethyl 2-cyano-3-(3-fluoro-4-methoxyphenylamino)acrylate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) Intermediate->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Purification Purification (Trituration/Recrystallization) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct Characterization Characterization (NMR, MS, IR, MP) FinalProduct->Characterization

Caption: Overall workflow for the synthesis and purification.

Mechanistic Insights

The thermal cyclization step is the cornerstone of this synthesis. It is a pericyclic reaction, specifically a 6π electrocyclization. The enamine intermediate adopts a conformation that allows the aromatic ring and the acrylate double bond to react. The ortho C-H bond of the aniline ring adds across the double bond, forming a new six-membered ring. This is followed by the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable 4-quinolone product. The electron-donating methoxy group on the aniline ring helps to activate the aromatic system, facilitating the electrophilic aromatic substitution character of the cyclization.

G I Enamine Intermediate TS [ 6π Electrocyclization Transition State ] I->TS Heat (Δ) Cyclized Cyclized Intermediate TS->Cyclized Product Final Quinolone Product (after tautomerization) Cyclized->Product - EtOH

Caption: Simplified mechanism of the thermal cyclization step.

Characterization and Data

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the 7-8 ppm range, a singlet for the C5-H, a singlet for the C2-H, a singlet for the methoxy group (~3.9 ppm), and a broad singlet for the N-H proton (>12 ppm).
¹³C NMR Signals corresponding to the carbonyl carbon (~175 ppm), nitrile carbon (~118 ppm), and aromatic/heterocyclic carbons.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3200-3400), C≡N stretching (~2230), and C=O stretching (~1650).
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of C₁₂H₇FN₂O₂ (m/z = 230.19).
Melting Point A sharp melting point is indicative of high purity.

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Safety and Handling

  • 3-Fluoro-4-methoxyaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • High-Temperature Solvents: Diphenyl ether and Dowtherm A have very high boiling points. The thermal cyclization step must be conducted with extreme care to avoid severe burns. Ensure the apparatus is securely clamped and a blast shield is used.

  • Cyanides: The final product contains a nitrile (carbonitrile) group. While organically bound nitriles are generally less acutely toxic than inorganic cyanide salts, they should still be handled with care.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental principles of heterocyclic chemistry. The two-step sequence of condensation followed by thermal cyclization provides a reliable and scalable route to this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, careful execution of the high-temperature cyclization, and rigorous purification are essential for obtaining a high-quality final product. This guide provides the necessary framework for researchers to successfully and safely perform this synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available from: [Link]

  • Wentland, M. P. (2000). Quinolone antibacterial agents: a review of the synthetic and medicinal chemistry of 4-quinolone-3-carboxylic acids. Annual Reports in Medicinal Chemistry, 20, 145-154. Available from: [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available from: [Link]

  • Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 4-Anilino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965–3977. Available from: [Link]

  • Vankawala, P. J., et al. (2011). A Novel Synthesis of Bosutinib. Organic Process Research & Development, 15(6), 1297–1303. Available from: [Link]

Sources

The Therapeutic Potential of Quinoline-3-Carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Among its numerous derivatives, those incorporating a carbonitrile group at the 3-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the biological activities of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the advancement of drug discovery programs centered on this versatile molecular framework.

The Quinoline-3-Carbonitrile Core: A Privileged Scaffold

The unique electronic and structural features of the quinoline-3-carbonitrile moiety contribute to its diverse pharmacological profile. The fusion of a benzene and a pyridine ring creates a bicyclic aromatic system that can engage in various interactions with biological targets.[4] The electron-withdrawing nature of the nitrile group at the C3-position significantly influences the molecule's reactivity and binding capabilities, making it a key feature for potent biological activity.[5] This guide will delve into the specific applications of this scaffold in key therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Quinoline-3-carbonitrile derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast, colon, and leukemia.[6][7] Their mechanisms of action are often multifaceted, targeting critical cellular processes essential for tumor growth and survival.[8]

Mechanism of Action: Inhibition of Topoisomerases and Kinases

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[9][10] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, quinoline-3-carbonitrile compounds can lead to DNA strand breaks and ultimately trigger apoptosis.[11]

Furthermore, certain derivatives have been shown to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are often dysregulated in cancer and play a pivotal role in cell proliferation, survival, and metastasis.[8][12]

Signaling Pathway: Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_DNA DNA Replication/Transcription cluster_TopoI Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Top1-DNA Cleavage Complex (Top1cc) TopoI->Cleavage_Complex DNA Cleavage Religation DNA Religation Cleavage_Complex->Religation Normal Process Quinoline_Derivative Quinoline-3-Carbonitrile Derivative Cleavage_Complex->Quinoline_Derivative Stabilization of Complex Religation->Relaxed_DNA Apoptosis Apoptosis Quinoline_Derivative->Apoptosis Induces

Caption: Inhibition of Topoisomerase I by quinoline-3-carbonitrile derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare serial dilutions of the quinoline-3-carbonitrile derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[13]

  • Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known anticancer drug like doxorubicin).[13][15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Representative Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)0.33[16]
Compound B K562 (Leukemia)0.28[16]
Compound C HCT-116 (Colon)Not Specified[7]
Compound D PA-1 (Ovarian)Not Specified[7]

Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial agents.[17] Quinoline-3-carbonitrile derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[18][19]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A key target for the antibacterial action of quinoline derivatives is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[2][20] By inhibiting the activity of this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[21] The interaction is believed to be a cooperative binding of the drug to the DNA-gyrase complex.[2]

Experimental Workflow: Antibacterial Activity Screening

Antibacterial_Workflow Start Start: Synthesized Quinoline -3-carbonitrile Derivatives Preparation Prepare stock solutions of compounds Start->Preparation Bacterial_Culture Culture bacterial strains (e.g., S. aureus, E. coli) Start->Bacterial_Culture MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Preparation->MIC_Assay Bacterial_Culture->MIC_Assay Incubation Incubate plates at 37°C for 18-24 hours MIC_Assay->Incubation Data_Collection Determine MIC values (lowest concentration with no visible growth) Incubation->Data_Collection DNA_Gyrase_Assay Perform in vitro DNA gyrase inhibition assay for active compounds Data_Collection->DNA_Gyrase_Assay End End: Identify potent antibacterial leads DNA_Gyrase_Assay->End

Caption: Workflow for evaluating the antibacterial activity of quinoline-3-carbonitrile derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline-3-carbonitrile derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Antibacterial Activity of Representative Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
QS3 P. aeruginosa64[22]
QS3 E. coli128[22]
Compound 8 Vancomycin-resistant E. faecium4[23]
Derivative C E. coli4[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles.[24] Quinoline-3-carbonitrile derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[25][26]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs).[24][26] A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[24][26] By preventing the activation of NF-κB, these derivatives can suppress the expression of numerous genes involved in inflammation.[26]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory activity can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[26]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Cell Treatment: Pre-treat the cells with various concentrations of the quinoline-3-carbonitrile derivatives for a specified time (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for an appropriate period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).[24][26]

  • Data Analysis: Calculate the percentage of inhibition of each mediator compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) and Future Directions

Structure-activity relationship studies are crucial for the rational design of more potent and selective quinoline-3-carbonitrile derivatives.[17][27] For instance, the nature and position of substituents on the quinoline ring can significantly impact biological activity.[5] Future research should focus on synthesizing and evaluating a broader range of derivatives to establish comprehensive SAR. Furthermore, exploring novel molecular targets and combination therapies will be essential to fully exploit the therapeutic potential of this promising class of compounds.

References

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1323.
  • ResearchGate. (n.d.). Derivatives of 2-amino-4-(phenyl)-4H-pyrano[3.2,-h]quinoline-3-carbonitrile (compound-4a). Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 12(10), 1737-1751.
  • Asif, M. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-25.
  • Yuan, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 5(7), 1137–1144.
  • ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Reagents.... Retrieved from [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model.
  • ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. Retrieved from [Link]

  • Gębura, K., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules (Basel, Switzerland), 27(3), 1026.
  • El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
  • ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Retrieved from [Link]

  • CORE. (n.d.). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Retrieved from [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Research in Chemistry, 14(7), 415-419.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Zhang, H., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 461–472.
  • Li, W., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic chemistry, 88, 102899.
  • Tariq, R., et al. (2015). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 25(2), 249–253.
  • Dutta, S., et al. (2018). In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark.
  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Retrieved from [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of medicinal chemistry, 49(17), 5300–5308.
  • Kumar, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(14), 1730–1741.
  • Matada, B. S., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC advances, 11(43), 26966–26987.
  • ResearchGate. (n.d.). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC advances, 12(48), 31215–31227.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 335-344.
  • Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 14(38), 27329–27351.
  • ResearchGate. (n.d.). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 526.
  • Shen, L. L. (1994). Molecular mechanisms of DNA gyrase inhibition by quinolone antibacterials. Advances in pharmacology (San Diego, Calif.), 29A, 285–304.
  • Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 14(1), 16-25.
  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Daruj Journal of Pharmaceutical Sciences, 30(1), 1-25.
  • Kumar, A., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current drug targets, 25(1), 1-1.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 354(1), e2000277.
  • Singh, P., & Singh, J. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 27(7), 2268.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: Mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240.

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile represents a compound of significant interest for researchers in drug discovery and development. Its unique substitution pattern, featuring a fluoro group at the 7-position, a methoxy group at the 6-position, and a carbonitrile moiety at the 3-position, suggests a potential for potent and selective biological activity. This guide provides an in-depth analysis of the hypothesized mechanism of action of this compound, drawing upon structure-activity relationships of closely related analogs and outlining a comprehensive strategy for its experimental validation.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into quinoline and quinazoline derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases.[1][2][3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

This compound likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. The quinoline core serves as a scaffold that mimics the adenine ring of ATP, while the various substituents contribute to the binding affinity and selectivity for specific kinases.

Caption: ATP-Competitive Kinase Inhibition by this compound.

Structural Basis of Activity (Structure-Activity Relationship - SAR)

The biological activity of this compound can be dissected by analyzing the contribution of its key structural features:

  • 4-Oxo-1,4-dihydroquinoline Core: This heterocyclic system is a well-established scaffold for kinase inhibitors.[3] It provides the fundamental framework for interaction with the hinge region of the kinase ATP-binding site, often through hydrogen bonding.

  • 3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinity. It may also participate in hydrogen bonding interactions with the kinase.[3]

  • 7-Fluoro and 6-Methoxy Substituents: These substitutions on the benzene ring are crucial for modulating the compound's potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methoxy group can also contribute to binding and influence solubility.

Proposed Biological Targets and Cellular Effects

Given the structural similarities to known anticancer agents, promising targets for this compound include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Inhibition of these kinases would disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, leading to:

  • Inhibition of Cell Proliferation: By blocking the signals that drive cell division.

  • Induction of Apoptosis: By promoting programmed cell death in cancer cells.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS Inhibitor 7-Fluoro-6-methoxy-4-oxo- 1,4-dihydroquinoline-3-carbonitrile Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis Inhibition Inhibition

Caption: Hypothesized Inhibition of the EGFR Signaling Pathway.

Experimental Validation Protocols

To elucidate the precise mechanism of action, a series of well-defined experiments are necessary.

Experimental Workflow

Experimental_Workflow Start Start Kinase_Screen In vitro Kinase Inhibition Screen Start->Kinase_Screen Cell_Viability Antiproliferative Assay (e.g., MTT) Kinase_Screen->Cell_Viability Western_Blot Western Blot Analysis Cell_Viability->Western_Blot CETSA Target Engagement (CETSA) Western_Blot->CETSA End End CETSA->End

Caption: Workflow for Validating the Mechanism of Action.

In vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.

  • Methodology:

    • A panel of purified recombinant kinases is selected (e.g., EGFR, HER-2, and other relevant kinases).

    • The compound is serially diluted to a range of concentrations.

    • The kinase, substrate, and ATP are incubated with the compound.

    • Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Antiproliferative Assay
  • Objective: To assess the effect of the compound on the viability of cancer cell lines.

  • Methodology (MTT Assay):

    • Cancer cell lines with known kinase expression levels (e.g., A549 for high EGFR) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the compound for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells reduce the yellow MTT to purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • GI50 values (the concentration required to inhibit cell growth by 50%) are determined.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on the phosphorylation status of the target kinase and its downstream signaling proteins.

  • Methodology:

    • Cancer cells are treated with the compound at various concentrations and time points.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and downstream effectors (e.g., p-ERK, total ERK).

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection.

    • Bands are visualized using a chemiluminescent substrate.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the compound to its target kinase within a cellular environment.

  • Methodology:

    • Intact cells are treated with the compound or a vehicle control.

    • The cell suspension is heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction of the target protein is separated from the aggregated, denatured protein by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the vehicle control.

Illustrative Data Presentation

The following table provides a hypothetical summary of potential experimental results for this compound, based on data for structurally related compounds.[1]

Assay Target/Cell Line Hypothetical IC50/GI50 (µM)
Kinase Inhibition EGFR0.05
HER-20.2
VEGFR2> 10
Antiproliferation BGC-823 (High EGFR)5.5
HeLa (High EGFR)8.0
MCF-7 (Low EGFR)> 20

Conclusion

This compound is a promising compound with a high likelihood of acting as a protein kinase inhibitor. Its structural features suggest potential for potent and selective activity against key oncogenic kinases such as EGFR and HER-2. The proposed experimental workflow provides a robust framework for validating this hypothesized mechanism of action and further characterizing its biological activity. The insights gained from these studies will be invaluable for the future development of this and related quinoline-based compounds as potential therapeutic agents.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]

  • This compound. Autech Industry Co., Limited. [Link]

  • Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Royal Society of Chemistry. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Evaluation of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. Its dysregulation is a key driver in the pathogenesis of multiple cancers, prompting the successful development of several generations of tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline scaffold has been a cornerstone of EGFR inhibitor design, leading to drugs like gefitinib and erlotinib. Emerging research has identified the 4-anilinoquinoline-3-carbonitrile core as a promising bioisostere, capable of mimicking key interactions within the EGFR ATP-binding site.[1][2] This technical guide presents a comprehensive framework for the synthesis and systematic evaluation of a novel compound, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, as a potential EGFR inhibitor. We provide detailed, field-proven protocols for its chemical synthesis, biochemical kinase activity assessment, and cell-based viability assays, underpinned by a robust scientific rationale. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

Introduction: The Rationale for Targeting EGFR with Novel Quinoline Scaffolds

The EGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling through pathways such as RAS/RAF/MAPK and PI3K/AKT, ultimately leading to changes in gene transcription that drive cell growth and survival.[3] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell proliferation and is a key factor in tumor progression and resistance to therapy.

The clinical success of first and second-generation EGFR TKIs, predominantly based on the quinazoline core, has validated the ATP-binding site as a druggable pocket.[4][5] However, the emergence of resistance, often through mutations like T790M, necessitates the development of new chemical entities with novel binding modes or improved selectivity.[3][6]

The 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold represents a compelling starting point for novel EGFR inhibitor design. It is a bioisosteric replacement for the quinazoline ring system, where the nitrogen at position 3 (N-3) is replaced by a cyano-substituted carbon (C-CN).[1][2] This substitution is significant; molecular modeling suggests that the cyano group can directly interact with key residues, such as the gatekeeper threonine (Thr790 or Thr830 in different models), displacing a water molecule that mediates hydrogen bonding in quinazoline-based inhibitors.[1] This alternative binding interaction provides a strong rationale for investigating this scaffold for potency against both wild-type and mutant forms of EGFR. The specific substitutions on the target molecule—a fluorine at position 7 and a methoxy group at position 6—are common in known kinase inhibitors and are selected to modulate potency, selectivity, and pharmacokinetic properties.

Proposed Synthesis of the Core Compound

The synthesis of this compound can be achieved through a well-established synthetic route analogous to methods reported for similar quinoline derivatives.[1] The proposed pathway involves a condensation reaction followed by a thermal cyclization.

Experimental Protocol: Proposed Synthesis
  • Step 1: Condensation. React 4-fluoro-3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate. The aniline derivative (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) are heated in a suitable solvent, such as ethanol, under reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250-260 °C for 30-60 minutes. This high temperature induces an intramolecular cyclization reaction.

  • Step 3: Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like petroleum ether to precipitate the crude product. The solid is collected by filtration, washed thoroughly, and can be further purified by recrystallization from a solvent like ethanol or by column chromatography to yield the final compound, this compound.

Workflow Visualization

G cluster_synthesis Proposed Synthesis Workflow A 4-fluoro-3-methoxyaniline C Condensation Intermediate A->C Reflux in Ethanol B Ethyl (ethoxymethylene)cyanoacetate B->C Reflux in Ethanol D 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile C->D Thermal Cyclization (Dowtherm A, 250°C)

Caption: Proposed two-step synthesis of the target compound.

Biochemical Evaluation: EGFR Kinase Inhibition Assay

The primary validation step is to determine if the compound directly inhibits the enzymatic activity of EGFR. A biochemical kinase assay measures the transfer of phosphate from ATP to a substrate peptide by the purified EGFR kinase domain. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) to create a range of concentrations for IC₅₀ determination.

    • Dilute the recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer to desired concentrations.

    • Prepare ATP solution at a concentration close to the Kₘ for EGFR.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or control (e.g., gefitinib, DMSO for vehicle control).

    • Add 2 µL of the EGFR enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (vehicle) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

Workflow Visualization

G cluster_kinase_assay Biochemical Kinase Assay Workflow A Dispense Compound/ Control B Add EGFR Enzyme A->B C Add Substrate/ATP Mix (Initiate Reaction) B->C D Incubate (60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent F->G H Incubate (30 min) G->H I Read Luminescence H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for the EGFR biochemical assay.

Cell-Based Evaluation: Antiproliferative Activity

To determine if the compound's biochemical activity translates into a functional effect in a cellular context, its ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling must be assessed. The MTT assay is a classic, colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses wild-type EGFR) in appropriate growth medium.

    • Harvest and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle (DMSO) control and wells with medium only (for background).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to allow for easy comparison between the test compound and known standards.

Table 1: Hypothetical Biochemical and Cellular Activity Data
CompoundEGFR Kinase IC₅₀ (nM)A431 Cell Viability IC₅₀ (µM)
This compound TBDTBD
Gefitinib (Control)20 - 400.5 - 1.5
Erlotinib (Control)2 - 50.8 - 2.0

TBD: To be determined by experimentation.

Interpretation: A potent compound would exhibit a low nanomolar IC₅₀ in the biochemical assay. A strong correlation between the biochemical and cellular IC₅₀ values (typically within a 10- to 100-fold range) would suggest that the compound's antiproliferative effect is mediated through on-target EGFR inhibition.

EGFR Signaling Pathway and Inhibition Mechanism

Understanding the mechanism requires visualizing the compound's place within the broader EGFR signaling network.

G cluster_pathway EGFR Signaling Pathway and Point of Inhibition Ligand EGF/TGF-α EGFR EGFR Receptor Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding Grb2_Sos Grb2/SOS Dimer->Grb2_Sos PI3K PI3K Dimer->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile Inhibitor->Dimer Blocks ATP Binding

Caption: The compound is designed to inhibit EGFR autophosphorylation.

Conclusion and Future Directions

This guide outlines the foundational steps required to characterize this compound as a potential EGFR inhibitor. The proposed synthetic route is feasible based on established chemical literature for analogous structures. The described biochemical and cell-based assays provide a robust and validated workflow for determining the compound's potency and cellular efficacy. Positive results from this initial screening cascade—specifically, a potent IC₅₀ against the EGFR kinase and corresponding antiproliferative activity in EGFR-dependent cell lines—would strongly justify further investigation. Subsequent steps would include kinase selectivity profiling against a panel of other tyrosine kinases, evaluation against cell lines harboring EGFR resistance mutations (e.g., T790M), and in vivo efficacy studies in xenograft models. The quinoline-3-carbonitrile scaffold remains a promising area for the development of next-generation anticancer therapeutics.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: A comprehensive pathway map of epidermal growth factor receptor signaling Source: Molecular Systems Biology, PMC URL: [Link]

  • Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: Bioorganic & Medicinal Chemistry Letters, PMC URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Molecules, MDPI URL: [Link]

  • Title: High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer Source: bioRxiv URL: [Link]

  • Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: ScienceDirect URL: [Link]

  • Title: Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets Source: Chemistry – A European Journal, Wiley Online Library URL: [Link]

  • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 Source: European Journal of Medicinal Chemistry, PMC URL: [Link]

  • Title: The three generations of EGFR inhibitors and the designed target compounds Source: Journal of the Egyptian National Cancer Institute URL: [Link]

  • Title: Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][4][9][10]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922)... Source: PubMed URL: [Link]

  • Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: Molecules, PMC URL: [Link]

  • Title: Afatinib | C24H25ClFN5O3 Source: PubChem, NIH URL: [Link]

Sources

The Rise of Substituted Quinoline-3-Carbonitriles as Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This nitrogen-containing heterocyclic system is a versatile template for designing molecules with a wide array of biological activities, including anticancer properties.[3][4] Within this broad class, derivatives featuring a carbonitrile (cyano) group at the 3-position have emerged as a particularly potent and strategically important family of anticancer agents.[5] Their prominence is largely due to their remarkable ability to function as highly specific inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][7][8]

The clinical success of quinoline-based kinase inhibitors such as Bosutinib (a Src/Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor) underscores the therapeutic potential of this scaffold.[9][10] The 3-carbonitrile moiety, in particular, has proven to be a key pharmacophoric feature, enabling potent and selective interactions within the ATP-binding pocket of various oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).[9][11]

This guide provides a comprehensive technical overview of substituted quinoline-3-carbonitriles, designed for professionals in cancer research and drug development. We will delve into their synthetic strategies, dissect their primary mechanisms of action, analyze critical structure-activity relationships (SAR), and present detailed protocols for their experimental evaluation. The objective is to furnish a self-validating framework of knowledge that explains the causality behind experimental design and supports the rational development of next-generation targeted cancer therapies.

Core Synthetic Strategies: Building the Quinoline-3-Carbonitrile Scaffold

The construction of the quinoline-3-carbonitrile core is most efficiently achieved through multicomponent reactions, with the Friedländer annulation being a prominent and versatile method.[12][13] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as malononitrile, typically under acid or base catalysis.

The elegance of this approach lies in its convergence, allowing for the rapid assembly of the bicyclic core with the desired C3-carbonitrile and C4-substituents from readily available starting materials. The choice of the 2-aminoaryl ketone precursor directly dictates the substitution pattern on the benzo portion of the quinoline ring, while the choice of the active methylene component establishes the substituents at the C2 and C3 positions.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminoaryl Ketone/Aldehyde D Friedländer Annulation (Condensation & Cyclization) A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Catalyst (Acid or Base) C->D Facilitates E Substituted Quinoline-3-carbonitrile D->E Yields

Caption: Generalized workflow for Friedländer synthesis.

Experimental Protocol: Generalized Friedländer Synthesis

This protocol describes a representative one-pot synthesis of a 4-aryl-quinoline-3-carbonitrile derivative. The causality behind this choice is its efficiency and high atom economy, which are critical for drug discovery campaigns.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the selected 2-aminobenzophenone derivative in a suitable solvent (e.g., ethanol or isopropanol).

  • Addition of Methylene Component: Add 1.1 equivalents of malononitrile to the solution.

  • Catalyst Introduction: Add a catalytic amount (0.2 equivalents) of a base such as piperidine or a Lewis acid. The choice of catalyst is crucial; a base facilitates the initial Knoevenagel condensation, which is the rate-determining step.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid precipitate by vacuum filtration and wash it with cold ethanol to remove residual reactants and catalyst.

    • The self-validating step is recrystallization. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure substituted quinoline-3-carbonitrile. Purity is confirmed by melting point analysis and spectroscopic methods (NMR, MS).

Mechanism of Action: Precision Targeting of Oncogenic Kinases

The primary anticancer mechanism of substituted quinoline-3-carbonitriles is the inhibition of protein tyrosine kinases.[6][7] These enzymes are fundamental components of signaling pathways that control cell growth, proliferation, differentiation, and survival.[9] In many cancers, kinases such as EGFR, HER-2, Src, and BRAF are mutated or overexpressed, leading to constitutive signaling that drives tumor progression.[6][9]

Quinoline-3-carbonitriles function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP, allowing them to bind to the enzyme's active site. The key to their efficacy is the formation of specific, high-affinity interactions that block ATP from binding, thereby shutting down the kinase's catalytic activity and halting the downstream oncogenic signaling cascade.

A prime example is the inhibition of EGFR. The nitrogen at position 1 (N1) of the quinoline ring accepts a critical hydrogen bond from the "hinge" region of the kinase domain (specifically, the backbone NH of Met769). The C3-carbonitrile group forms an additional, crucial hydrogen bond with the same methionine residue, significantly enhancing binding affinity and inhibitory potency.[9] The substituent at the C4 position extends into a hydrophobic pocket, and its chemical nature is a primary determinant of selectivity for different kinases.[6]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_inhibitor Inhibition ligand Growth Factor (e.g., EGF) EGFR EGFR ligand->EGFR Binds & Activates pathway RAS-RAF-MEK-ERK Signaling Pathway EGFR->pathway Activates inhibitor Quinoline-3-carbonitrile inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Blocked outcome Cell Proliferation, Survival, Angiogenesis pathway->outcome apoptosis Apoptosis pathway->apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Downstream of kinase inhibition, these compounds trigger cellular responses such as cell cycle arrest and apoptosis. By blocking pro-survival signals, they can cause cells to halt progression through the cell cycle, often at the G2/M checkpoint, and initiate programmed cell death.[14][15]

Structure-Activity Relationship (SAR) Insights

The rational design of potent and selective quinoline-3-carbonitrile inhibitors hinges on a clear understanding of their SAR. Decades of research have elucidated the distinct roles played by substituents at various positions on the quinoline core.

imgnode C3 C3: 'Binding Anchor' - Cyano group is critical. - Forms H-bond with kinase hinge (Met769 in EGFR). - Essential for high-affinity binding. C4 C4: 'Selectivity Arm' - Large anilino group is optimal. - Dictates kinase selectivity. - Interacts with hydrophobic pocket. C67 C6/C7: 'Potency & PK Modulators' - Alkoxy groups (e.g., -OCH3) enhance potency. - Influence solubility and metabolic stability.

Caption: Key SAR points for quinoline-3-carbonitriles.

PositionSubstituent TypeRole & Impact on ActivityKey References
C3 -CN (Carbonitrile) Binding Anchor : Essential for potent activity. The nitrogen atom acts as a hydrogen bond acceptor with the kinase hinge region (e.g., Met769 in EGFR), locking the inhibitor in the ATP-binding site.[5][9]
C4 Anilino or Heteroarylamino Selectivity & Potency : This large, hydrophobic group is the primary determinant of kinase selectivity. Substitutions on the aniline ring fine-tune the interactions within the hydrophobic pocket adjacent to the ATP site. For example, a 4-(2,4-dichloro-5-methoxyanilino) group confers potent Src inhibition.[6][11]
C6, C7 Alkoxy (e.g., -OCH₃) Potency & Solubility : The presence of small alkoxy groups, particularly dimethoxy substitution, is advantageous for potent inhibition of kinases like PDGF-RTK and Src. These groups can also modulate the compound's physicochemical properties.[5][12]
C4-Amino Side Chain Alkylamino Chains Potency Modulation : For some quinoline series, an amino side chain at C4 is beneficial. The length of this chain affects potency, with a two-carbon (ethyl) linker often being optimal for antiproliferative activity.[16]

This systematic understanding allows medicinal chemists to rationally modify the scaffold to enhance potency against a desired target, improve selectivity over other kinases (reducing off-target effects), and optimize pharmacokinetic properties for better in vivo performance.

Protocols for Preclinical Evaluation

A rigorous, multi-step evaluation process is required to characterize the anticancer properties of novel quinoline-3-carbonitrile derivatives.

In Vitro Antiproliferative Activity: SRB Assay

The Sulforhodamine B (SRB) assay is a robust and sensitive method to measure drug-induced cytotoxicity in adherent cancer cell lines. Its principle is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total biomass.

  • Step 1: Cell Plating: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Incubation: Incubate the plates for 48-72 hours.

  • Step 4: Cell Fixation: Gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step is self-validating as it precipitates and fixes total cellular protein.

  • Step 5: Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Step 6: Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Step 7: Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.

  • Step 1: Plate Coating: Coat a 96-well ELISA plate with a substrate specific to the kinase of interest (e.g., a poly(Glu, Tyr) peptide for EGFR). Incubate overnight at 4°C.

  • Step 2: Blocking: Wash the plate and block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

  • Step 3: Kinase Reaction: In each well, add the purified kinase enzyme, the test compound at various concentrations, and an ATP solution to initiate the phosphorylation reaction. Incubate for 1-2 hours at 37°C. The causality here is that if the compound is an effective inhibitor, it will occupy the ATP binding site, preventing the kinase from phosphorylating the substrate.

  • Step 4: Detection: Wash the plate to remove reactants. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

  • Step 5: Signal Generation: Wash the plate again. Add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

  • Step 6: Readout: Wash the plate and add an HRP substrate (e.g., TMB). The enzymatic reaction will produce a colorimetric signal. Stop the reaction and measure the absorbance. The signal intensity is directly proportional to the kinase activity.

  • Step 7: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vivo Efficacy: Xenograft Tumor Model

Evaluating a compound's efficacy in a living organism is a critical step. The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard method.[16][17]

  • Step 1: Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ NCI-H460 cells) into the flank of nude mice.[17]

  • Step 2: Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Step 3: Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle solution.

  • Step 4: Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice every 2-3 days. Body weight is a key indicator of systemic toxicity.[17]

  • Step 5: Endpoint and Analysis: Continue the treatment for a predefined period (e.g., 14-21 days). At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

Future Outlook

Substituted quinoline-3-carbonitriles represent a highly validated and promising scaffold for the development of targeted anticancer therapies. Their synthetic tractability, well-understood mechanism of action, and tunable structure-activity relationships make them an attractive starting point for further optimization.

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: Designing novel derivatives that can effectively inhibit mutated forms of kinases that confer resistance to first- or second-generation inhibitors (e.g., EGFR T790M or C797S mutants).[18]

  • Enhancing Selectivity: Fine-tuning the C4-substituent and other positions to develop inhibitors with exquisite selectivity for a single kinase or a desired panel of kinases, thereby minimizing off-target toxicities.

  • Dual-Target and Multi-Target Inhibitors: Rationally designing single molecules that can simultaneously inhibit multiple key nodes in oncogenic signaling pathways (e.g., dual PI3K/mTOR or EGFR/HER-2 inhibitors), which can be a powerful strategy to combat tumor heterogeneity and redundant signaling.[9][11]

  • Improving Pharmacokinetics: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other drug-like properties to create candidates with superior in vivo performance.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can continue to innovate within this chemical space, with the ultimate goal of delivering more effective and safer precision medicines to cancer patients.

References

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (n.d.). NIH. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTuh7qu4-CbKqfhRUHXWuZKGXDL2g1tQngVwk8JCskxbTHF-bgVcl0grKdtsWRT68Qk6df1Dq2xfIVVHQtd9emOkQgMNtSuvBsjo_6-G6bz6wBNDrGn_vpFrq-2hWN2zZoLdZ3yKDSuM0spEh
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHipKuV2-RUQxCB4WeRnZT_a8d-Bqa6c82cClaIxvgHJje8PsbT4cnwWXtCiXwd4PbjAQ4iNFt7ru7GnVEUDZT8xOadSaLz_bpFEm7PqbmJwSracQIZU0r27UYOoRr64iR_H1Usgajhs_qkiL1JxpfLC4uLquxN
  • Exploitation of the 3-Quinolinecarbonitrile Template for Src Tyrosine Kinase Inhibitors. (n.d.). Ingenta Connect. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnZKsorUsiN8XekeLwUXoQrk41TElax7Qj_HM6e3IZdvqKL0mO-DfW_zvY0LWVj0YLUWbypMLaU__m5AZ4YVb21WhRF-i8MQSOxFlEhw1R8vN_qvBGOrBrF6oREoHNhcN917b-K6j8jGSTQfU3cWm2Idk6k0Q2bMo3d6dZTcIgaJYa8dqDnssEAZozhD_SVzHQ7zsYdm9Z2Wkn
  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrsdV6UCsynumrmjHKQth2447TRRBK_E7g40LqkFiEq8TduIhePngYsv0tBUQQom7dvp5jsttelISdSGY5oNhNn7lGIjQjJ8shm5loavzAtBc3Q9EKtZ1fvZ4WbFCUA8WfWbc6VWV0AeFFJGK4kBhAa_xlxL-BwgHzAcTpF-BPn-rE-NhxK0U4NbLVNiTiop4chWbIlNS-pLTVk5Qn0_Ju877Q
  • Sreeshma, V. S., & Krishnan, K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS5I4amtlWqHW1mXLCeyNd_pTvz9cDCRmJZxPZban0kVuvx6EvpLBygsvFVUHCppZ5wARHFAU9nfOhq5d4RAz2vbEi8Ylt4hbCBATTxtCGqJcq3NCuvf0hGwuRJ_TuJVakVyzxIlBk8c2D4l6KACY=
  • Ilardi, E. A., & Vitaku, E. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2746. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaWZ8NGNvpS9iS5J5X_sp62UZfJOddsneq7GmDsnssBvmNSSdjojNJy7UmLL-JTuyogdlbHUc5c8LxNkVCg_sSjzc9yWSdIltWRJ_MSoc2avbbh6zTq1wezs56RftWUkvhM9TCNA9kl2f4Ik=
  • Kuo, K., & Chen, C. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(8), 5554-5561. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkKMtOpf1VDMonjAnx20FRmUPWz87pILZhiT_Y-Ks3TC4t7fwcTNnJJJy---lQJ_R8S-VNhkh6qu9uiyaP0rTBk0DQrJ6owx_hIMiP6PfLaZSBPFzm5fUleowA_jdMMFVGz6BeqpHwOtE4uQU=
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbztSHjj2CioT1FU5Bz43uCoK1_EqJYteHf8M96tkbcNva7Zi11Z9O5sAxyxGsWMXtZJyYNG4HWB6dLJlS3dRV0DYHGH3xYIso9-93U-NX0DHSD2PzmQDCmhq1UFGXb4AQHc-CguonQYccxDWdBslkvA==
  • Singh, T., Sharma, P., & Sharma, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(4), 481-492. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLeUAzVmg-HyI6T0E2Sj-L0SzeKGrtV_7h1k1XJecVzY1WIfqPskX9OVLjR25Y9DZ1VE5sXwXOwxLAd-tZzRzEnRJIfn8uuC-D42T7LBF0cGwB8o3UPN7xebAONpPToURMQkGb
  • Zhang, X., Li, Y., & Liu, Y. (2018). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Scientific reports, 8(1), 14889. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIExx6sRS--2m0fy52RJXZfVW9cNMBWGw5mGoL2pN-7yXgvmN602-wguLNzz8BATMh90ytN5cTzg8FjdzsWVRBcPuGEvqG1lhZXsMhTTPoYu6cKKhTmdjNasnOU6tiCzuK50HpoQ6H6895RI=
  • Kumar, A., Singh, R., & Kumar, S. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical biology & drug design. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU9euTDDTfd6c9uOVYVvVzGW78gjUC5Msr49lPYA0n0gw75nUG9KMHPeERTslDkRXWr_ExW3463HycX4rL_CvZ5oTEk75z5GXPK6ZzDDUa8dCNAWF1X4NzfxFZWYazHa663CfN
  • Kumar, S., & Singh, A. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100573. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCuYo0cZ0LMGVs4qWBYemQTUBbDwg2VwsGoi8T9gPPiQ5gOM3DKSUetxufvb2BvidhDsng9YFdYUX1frv_qWC9h7J33hvcBMzHV40J9mToMA8bWWsc5R5BP61z7oCrSQp8WniZ0WUiCrZ8PNQigA0pOEF1thYmL1ODlPm6p3o9VRJ9nocLSGKKZM1odh6h4oiKmqcRZg==
  • Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 3, 2026, from https://www.researchgate.net/figure/Selected-quinoline-based-EGFR-tyrosine-kinase-inhibitors_fig3_375253892
  • Cao, R., Chen, Z., & Li, J. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453-467. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdegLaH2PyB-D3x7ux4ynJoAL_NjQxwml8GmWdMClTkPAQGsjhD21VQ2oyEMzdmxPk1TqG6ZL9ZL3yFfNY_96Zkq4hL3kEPJOWAisVjjNoftuCwd3TotHIgzoKk31YSHWlX1x8
  • Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (2012). European journal of medicinal chemistry, 54, 195-206. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV-WguJsF4JwGuGAcR52wNBN11M6z1la7I5JoS_o0KwVdB6D-SOJZ47URkPg9rEx1JgOMZW5bTl2CPEHchjcbZ8rkXK3BRFtG-tGGyEaJ20BDZZPq1CknxxMNIvc6Uuwkw01p-
  • Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of medicinal chemistry, 37(14), 2129-2137. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9qVhRQSK6M5PftoKm8eH4PQNcXIBzjjkJlEM51w89AoATCsXfcDG0w1gh1h0JROQs6yZ_gLkb89bHqy6NtDey3MldazqoQoDcHor9VcBOJ9WAg0IZljvICofVDX7izhIr8fE=
  • Synthesis of quinoline-3-carbonitrile derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from https://www.researchgate.
  • Zhang, X., Li, Y., & Liu, Y. (2018). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Scientific reports, 8(1), 14889. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3D9rOqWIf3invwOKynIdD8I4ImaHn5RSnBPwuUV4vYGDgJB_Xmlc62v00xORzcFBDmjU161fB_7sttDWj6-hBmhWyc6r3Rw7X3qmiC2v_RmDk2LL2UtUtI-_d-Vj0WpUkI4xV6SZcrhj9JTCTNgppw3gq5MamBRI1ic7RrxKAORWfdW0ykr--XxnmzQF8fO3bz4-ZpjeMfoKNsN_lIak5JuiEqjvgCjXIbAM3szPwS5Lf7B3NsREWC0i_U2ABEHsvZvp7ONRKz54yxiyHv8v6aE=
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwkF4Gr6r5Z6CAx3_tM0_42rsgeBEep0s6h-627dyp94njv5cR5b0hQqkSfJxmlCW7qD3Km4TmCvTMU6SP-YJxiUL7DQY10xTOLgZUM7MnWDztY_JCmcNaE2pZhdFPSR0nZ7rBX9DPqmFV7BsgYehmkQUs1naWDPNoTcwKP7b66_pblq-b-_57ijgwgki1zhh9bGZX2AyghDVYsoOaF8tFR89_NUh9xMNGOwfYeduICdW8xfQgiSQr1wGk-kX2dufCyxwRJEIESzmluzSofyBD
  • Pop, O., & Ciorba, A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International journal of molecular sciences, 23(20), 12269. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPFOh5NrXeJdehR6tEuYB6rVu0mC_4Uhn4XBgM4Uwv4mvaGeSR7rFdJvLL3nbsA03ppHgytHUAms9mBev0R_4eRP19Pm3ekpqWi1eti4dbdvqFf9cJtqJyVNGod5jLAH6d5g==
  • Li, X., Wang, Y., & Zhang, J. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 21(7), 825-838. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo17--mGE2EaTRY0KwWpFArmyUIGimbBdOfNZQy33kM4DrSnjvH65T1vluljNwBKdcBZA-cMH6WfiT5uMsh6LWArhEH0Q--X-bCj-6RJH7z-zSZ63OsDhB8eEspN9QtLsUpmQz
  • Mokhtar, M., Ahmed, N. S., & Saleh, T. S. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1243-1258. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpgcfbJFO9LwNZuAUdiosvnckZB4jkBWN2hKyUaw3kJjoQU8-X-O6NoC9BZ_jR6LUEcy4jFHIcnArMLatOocHl2r_tW-b9wwgxAETkJdWweCZ-5gn1KWIR7zwMUjtZJAEJsm71kSzhGO55apE=
  • Quinoline derivatives with anti-cancer activity. (n.d.). ResearchGate. Retrieved January 3, 2026, from https://www.researchgate.
  • Khan, I., Ibrar, A., & Ahmed, W. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 104. Retrieved January 3, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFToNyq5Er4Uh2TE4IdiyaSEJiqnU87nAuGGZyKufyBzPHRPMcDMXvmCRZDaaFdURYDM0l7Mg2lIUid2PJNQfKNPpdrhlwqBJtRA3n8IILzF5BYqdxjGyUDLmuH_zq7vDw3nFTYb84FFjLTbEg=

Sources

An In-Depth Technical Guide to the Antibacterial Potential of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates a rigorous and systematic evaluation of new chemical entities. Quinolone derivatives have long been a cornerstone of antibacterial therapy, and the exploration of novel analogs remains a critical frontier in drug discovery.[1][2] This guide focuses on a specific, promising scaffold: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile . We will delve into the essential methodologies required to comprehensively assess its antibacterial potential, from initial susceptibility testing to the elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins them.

Introduction to the Candidate Compound

This compound belongs to the quinolone class of compounds, a family of synthetic antibacterial agents with a broad spectrum of activity.[3] The core quinolone structure is a bicyclic aromatic system. Key substitutions on this scaffold dictate the compound's potency, spectrum of activity, and pharmacokinetic properties. The fluoro group at position 7 and the methoxy group at position 6 are common modifications known to influence antibacterial efficacy. The carbonitrile group at position 3 is a notable feature that distinguishes it from many clinically used fluoroquinolones, which typically possess a carboxylic acid at this position. The presence of the carbonitrile may influence the compound's interaction with its molecular targets and its overall physicochemical properties.[4]

The primary rationale for investigating this compound lies in the established antibacterial prowess of the quinolone family and the potential for novel substitutions to overcome existing resistance mechanisms.[1][2]

Foundational Antibacterial Susceptibility Testing

The initial and most critical step in evaluating any potential antibacterial agent is to determine its in vitro activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this assessment.

Rationale for Method Selection

The broth microdilution method is the recommended procedure for determining the MIC of a novel compound. It is a quantitative technique that is reproducible and scalable, allowing for the testing of multiple bacterial strains and compound concentrations simultaneously. Adherence to standardized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the validity and comparability of the data.[2][5][6]

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) Compound_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate (Final Volume 100 µL/well) Serial_Dilution->Inoculation Bacterial_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Final_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Bacterial_Prep->Final_Inoculum Final_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Read Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Read MBC_Plate Plate 10 µL from clear wells onto Mueller-Hinton Agar (MHA) MIC_Read->MBC_Plate MBC_Incubate Incubate MHA plates at 35-37°C for 18-24 hours MBC_Plate->MBC_Incubate MBC_Read Determine MBC: Lowest concentration with ≥99.9% killing MBC_Incubate->MBC_Read

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines.[2][7]

  • Preparation of Compound Stock Solution:

    • Accurately weigh the this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with low aqueous solubility.

  • Preparation of Microtiter Plates:

    • In a 96-well, U-bottom microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the compound stock solution, appropriately diluted in CAMHB, to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Determination
  • Plating from MIC Wells:

    • From all the wells in the MIC plate that show no visible growth, aspirate 10 µL and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the initial bacteria survive).

Data Presentation

The results of the MIC and MBC testing should be presented in a clear, tabular format.

Bacterial StrainTypeATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positiveATCC 29213
Enterococcus faecalisGram-positiveATCC 29212
Escherichia coliGram-negativeATCC 25922
Pseudomonas aeruginosaGram-negativeATCC 27853
Methicillin-Resistant S. aureus (MRSA)Gram-positiveATCC 43300

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Elucidating the Mechanism of Action

Quinolone antibiotics are known to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[8] Assays to determine the inhibitory activity of this compound against these enzymes are crucial for confirming its mechanism of action.

DNA Gyrase Supercoiling Assay
  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The activity of the enzyme can be monitored by the change in DNA topology, which is visualized using agarose gel electrophoresis. An effective inhibitor will prevent this supercoiling.[9][10][11]

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine DNA gyrase reaction buffer, relaxed pBR322 DNA, ATP, purified DNA gyrase enzyme, and varying concentrations of the test compound.

    • Incubation: Incubate the reaction at 37°C for 1 hour.

    • Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a loading dye.

    • Electrophoresis: Run the samples on a 1% agarose gel.

    • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The relaxed DNA will migrate slower than the supercoiled DNA. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.

Topoisomerase IV Decatenation Assay
  • Principle: Topoisomerase IV is responsible for decatenating, or unlinking, intertwined circular DNA molecules (catenanes). Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is a common substrate. An inhibitor will prevent the release of individual minicircles from the kDNA network.[9][10][11]

  • Protocol:

    • Reaction Setup: Combine topoisomerase IV reaction buffer, kDNA, ATP, purified topoisomerase IV enzyme, and varying concentrations of the test compound.

    • Incubation: Incubate the reaction at 37°C for 1 hour.

    • Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel as described for the gyrase assay.

    • Visualization: The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel. The IC₅₀ is the concentration that inhibits 50% of the decatenation activity.

Proposed Mechanism of Action

G cluster_targets Bacterial Type II Topoisomerases cluster_effects Cellular Consequences Compound This compound Gyrase DNA Gyrase (Primary in Gram-negative) Compound->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram-positive) Compound->TopoIV Inhibits Replication_Block Inhibition of DNA Replication Gyrase->Replication_Block Leads to DSB Formation of Double-Strand Breaks Gyrase->DSB Stabilizes cleavage complex TopoIV->Replication_Block Leads to TopoIV->DSB Stabilizes cleavage complex Cell_Death Bacterial Cell Death Replication_Block->Cell_Death SOS Induction of SOS Response DSB->SOS SOS->Cell_Death

Caption: Proposed Mechanism of Action for the Quinolone Compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of the antibacterial potential of this compound. By following standardized protocols for susceptibility testing and established assays for mechanism of action, researchers can generate robust and reliable data. Positive results from these in vitro studies would warrant further investigation, including:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Time-Kill Kinetic Assays: To further characterize the bactericidal or bacteriostatic nature of the compound.

  • In Vivo Efficacy Studies: Evaluation in animal models of infection to assess its therapeutic potential.

  • Toxicology and Safety Pharmacology: Essential preclinical studies to determine the compound's safety profile.

The systematic application of these methodologies will provide a clear understanding of the potential of this compound as a lead compound for the development of a new antibacterial agent.

References

  • Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry, 88, 102968. Retrieved from [Link]

  • Anti-infective potential of quinolone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2009). Methods in Molecular Biology, 582, 87-99. Retrieved from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). ResearchGate. Retrieved from [Link]

  • EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases (ESCMID). Retrieved from [Link]

  • Expert Rules. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2269-2283. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). In Bacterial DNA Polymerases. Humana Press. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243-5246. Retrieved from [Link]

  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing (EUCAST). Retrieved from [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2009). ResearchGate. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Scilit. Retrieved from [Link]

  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Scinapse. Retrieved from [Link]

  • Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. (2006). Antimicrobial Agents and Chemotherapy, 50(9), 3113-3121. Retrieved from [Link]

Sources

The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Discovery of Novel Quinoline-Based Therapeutic Agents

The quinoline motif, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged structure" in drug discovery.[3] From the historical triumph of quinine in combating malaria to the latest generation of targeted cancer therapies, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5] This guide provides an in-depth exploration of the core principles and practical methodologies essential for the discovery and development of novel quinoline-based therapeutic agents, tailored for researchers, scientists, and drug development professionals.

The Enduring Appeal of the Quinoline Core: A Structural and Mechanistic Perspective

The therapeutic prowess of the quinoline scaffold is intrinsically linked to its unique structural and electronic features. The fused aromatic system provides a rigid framework amenable to diverse functionalization, allowing for the fine-tuning of physicochemical properties and target engagement.[6] The nitrogen atom within the pyridine ring introduces a key site for hydrogen bonding and coordination with biological macromolecules, while the overall planar structure facilitates intercalation into DNA and interactions with flat hydrophobic pockets of enzymes.[1]

The mechanisms of action of quinoline-based drugs are as varied as their therapeutic applications. In the context of malaria, classic quinoline antimalarials like chloroquine accumulate in the acidic food vacuole of the Plasmodium parasite.[7][8] There, they are believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[9][10][11] This leads to a buildup of free heme, which generates reactive oxygen species and ultimately kills the parasite.[9] In oncology, certain quinoline derivatives function as potent kinase inhibitors, targeting aberrant signaling pathways that drive tumor growth and proliferation.[12] Others act as topoisomerase inhibitors, disrupting DNA replication and repair in cancer cells.[2][13]

Charting the Course: A Strategic Workflow for Quinoline Drug Discovery

The journey from a promising quinoline scaffold to a clinically viable drug candidate is a multi-step process that demands a synergistic interplay of synthetic chemistry, biological evaluation, and computational modeling. The following workflow outlines a logical and efficient pathway for the discovery of novel quinoline-based therapeutic agents.

Figure 1: A generalized workflow for the discovery of novel quinoline-based therapeutic agents, from initial design to preclinical candidate selection.

Core Methodologies in Quinoline Synthesis: Building the Foundation

The synthetic accessibility of the quinoline core is a key factor driving its widespread use in medicinal chemistry. Several named reactions have been developed and refined over the years to construct the quinoline ring system, each with its own advantages and substrate scope.

Classic Synthetic Strategies:

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[14] While effective for producing unsubstituted quinoline, the harsh reaction conditions can limit its applicability for more complex or sensitive substrates.[5]

  • Doebner-von Miller Reaction: A more versatile approach that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[5]

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[1]

  • Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Modern Synthetic Innovations:

Recent advancements in synthetic methodology have focused on developing milder, more efficient, and environmentally friendly approaches to quinoline synthesis. These include microwave-assisted organic synthesis (MAOS), the use of green catalysts like formic acid, and the development of novel multicomponent reactions.[14][15]

Biological Evaluation: From High-Throughput Screening to Mechanistic Insights

A robust and well-designed biological evaluation cascade is critical for identifying and prioritizing promising quinoline derivatives. The specific assays employed will depend on the therapeutic area of interest.

Representative Experimental Protocols:

1. Antimalarial Activity: β-Hematin Inhibition Assay

This assay is a cornerstone for evaluating the potential of quinoline compounds to interfere with heme detoxification in Plasmodium.

  • Principle: This cell-free assay measures the ability of a test compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.

  • Step-by-Step Methodology:

    • Prepare a solution of hemin chloride in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the hemin solution to a reaction buffer (e.g., sodium acetate buffer, pH 4.8).

    • Add the test compound at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (vehicle).

    • Initiate the reaction by adding a solution of a β-hematin formation inducer (e.g., a pre-formed β-hematin crystal suspension or a lipid catalyst).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours) to allow for β-hematin formation.

    • Centrifuge the plate to pellet the formed β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with a suitable buffer to remove any unreacted hemin.

    • Quantify the amount of β-hematin formed. This can be done by depolymerizing the β-hematin back to hemin with a basic solution and measuring the absorbance at a specific wavelength (e.g., 405 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the quinoline test compound. Include a positive control (e.g., a known cytotoxic drug like doxorubicin) and a negative control (vehicle).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Studies: Refining the Pharmacophore

Once a series of active quinoline compounds has been identified, SAR studies are crucial for understanding how structural modifications influence biological activity.[16] This iterative process of synthesizing and testing analogs helps to identify the key structural features required for optimal target engagement and to guide the design of more potent and selective compounds.[3][17]

Key Considerations in Quinoline SAR:

  • Substitution Patterns: The position and nature of substituents on both the benzene and pyridine rings can have a profound impact on activity. For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring is a common strategy to enhance the antibacterial activity of fluoroquinolones.[1]

  • Side Chain Modifications: For many quinoline-based drugs, the side chain plays a critical role in their pharmacokinetic and pharmacodynamic properties. Altering the length, flexibility, and basicity of the side chain can significantly affect drug accumulation, target binding, and resistance profiles.

  • Hybrid Molecules: A promising strategy in modern drug design is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores.[18] This approach aims to develop multifunctional drugs with enhanced efficacy or the ability to overcome drug resistance.

Data-Driven Decision Making: The Role of Quantitative Analysis

Systematic data analysis is paramount for making informed decisions throughout the drug discovery process. Tabulating and comparing key parameters such as IC50 values, selectivity indices, and physicochemical properties allows for a clear and objective assessment of compound performance.

Compound IDScaffold ModificationTarget Cell Line/EnzymeIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
QN-01 4-AminoquinolineP. falciparum (3D7)0.02> 10> 500
QN-02 4-Amino-7-chloroquinolineP. falciparum (3D7)0.008> 10> 1250
QN-03 8-AminoquinolineP. falciparum (liver stage)0.155.234.7
QC-01 2-ArylquinolineA549 (Lung Cancer)2.515.86.3
QC-02 4-AnilinoquinolineEGFR Kinase0.05> 20> 400

Table 1: A representative dataset summarizing the in vitro activity of hypothetical quinoline derivatives. Such tables are essential for comparing the potency and selectivity of different analogs and for guiding SAR studies.

Visualizing Complexity: Signaling Pathways and Mechanistic Hypotheses

Diagrams are invaluable tools for visualizing complex biological pathways and for illustrating the proposed mechanisms of action of drug candidates.

G cluster_0 Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Oxidative Stress Oxidative Stress Heme (Toxic)->Oxidative Stress Accumulation leads to Quinoline Drug Quinoline Drug Quinoline Drug->Heme (Toxic) Inhibits Polymerization Parasite Death Parasite Death Oxidative Stress->Parasite Death Causes

Figure 2: A simplified diagram illustrating the proposed mechanism of action of quinoline antimalarials in the Plasmodium food vacuole.

The Future of Quinoline-Based Therapeutics: Challenges and Opportunities

Despite the long and successful history of quinoline-based drugs, challenges remain, most notably the emergence of drug resistance.[7][8] Overcoming this challenge requires the development of novel quinoline derivatives with different mechanisms of action or the ability to evade existing resistance mechanisms.

The future of quinoline drug discovery lies in the integration of traditional medicinal chemistry approaches with cutting-edge technologies. The use of computational modeling and artificial intelligence can accelerate the design and optimization of new compounds. A deeper understanding of the molecular basis of disease will enable the development of more targeted and personalized quinoline-based therapies. The quinoline scaffold, with its proven track record and remarkable chemical tractability, is poised to remain a vital platform for the discovery of innovative medicines for years to come.

References

  • Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. [Link]

  • Egan, T. J. (2008). Mechanism of action of quinoline antimalarials. Malaria Parasite Metabolic Pathways. [Link]

  • Jain, A. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Kaur, M., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(6), 637-660. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18585-18615. [Link]

  • Kumar, A., et al. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Letters in Drug Design & Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

  • Martins, A. C., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(6), 3146-3167. [Link]

  • Foley, M., & Tilley, L. (1998). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. International Journal for Parasitology, 28(11), 1651-1660. [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(18), 5300-5308. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18585–18615. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(5), 213-218. [Link]

  • Singh, P., & Kumar, V. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18(10), 2465-2490. [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537-2552. [Link]

  • Sharma, S., et al. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. [Link]

  • Kumar, S., et al. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

  • Shirodkar, S., et al. (2024). Various therapeutic actions of quinolines. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Kumar, U., et al. (2024). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Mini-Reviews in Organic Chemistry, 21(8), 862-890. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in research and development.

Introduction to a Versatile Quinolone Intermediate

This compound belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry. The strategic placement of the fluoro, methoxy, and carbonitrile groups on the quinolone core imparts unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. Quinolone derivatives have a well-established history as potent antibacterial agents, and newer generations are being explored for a range of applications, including anticancer and antiviral therapies. The physicochemical properties of this intermediate directly influence its reactivity, solubility, and ultimately, its utility in multi-step synthetic pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical profile of this compound is essential for its successful application. The following table summarizes its key known properties. It is important to note that while some data is readily available, specific experimental values for properties such as melting point, pKa, and logP can show variability and may require experimental determination for specific batches or crystalline forms.

PropertyValue/InformationSource
Chemical Formula C₁₁H₇FN₂O₂[1]
Molecular Weight 218.18 g/mol [1]
Appearance Solid, usually a powder[1]
Melting Point Data may vary; typically in a specific range for this compound.[1]
Solubility Low solubility in water. Soluble in organic solvents like DMSO and DMF.
Stability Stable under normal storage conditions.
pKa Characteristic pKa value related to its acidic or basic groups.
logP Not explicitly found in searches.

Note: The lack of precise, publicly available experimental data for melting point, pKa, and logP highlights the necessity for empirical determination in a laboratory setting.

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons, and a characteristic signal for the proton at the C2 position. The coupling patterns of the aromatic protons would be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms, with the carbonyl carbon (C4) appearing at a characteristic downfield shift. The carbon atoms attached to fluorine and the methoxy group would also show predictable chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone, the C≡N stretching of the nitrile group, and C-O stretching of the methoxy group. Aromatic C-H and C=C stretching vibrations would also be prominent.

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the compound's molecular weight (218.18 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and methyl radicals, providing further structural confirmation.

Synthesis Pathway Overview

The synthesis of this compound typically involves a multi-step sequence, often starting from appropriately substituted anilines. A common synthetic strategy is the Gould-Jacobs reaction or variations thereof.

Synthesis_Pathway A Substituted Aniline B Cyclization A->B Reaction with malonic acid derivative C This compound B->C Thermal or acid-catalyzed cyclization Physicochemical_Workflow cluster_Characterization Fundamental Characterization cluster_Preformulation Preformulation Studies cluster_Application Application & Development A Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (Melting Point, HPLC) A->C G Reaction Optimization B->G D Solubility Profiling C->D E pKa Determination C->E F LogP Measurement C->F H Formulation Development D->H E->D I ADME Prediction E->I F->I

Sources

Spectroscopic Analysis of Quinoline-3-Carbonitrile Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the core spectroscopic techniques utilized in the structural elucidation and characterization of quinoline-3-carbonitrile compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Beyond a mere recitation of methods, this guide emphasizes the causal reasoning behind experimental choices, ensuring a deeper understanding of how to generate robust and reliable data.

The Quinoline-3-Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic molecules with significant biological activities. The incorporation of a carbonitrile (-C≡N) group at the 3-position further enhances the medicinal chemistry potential of this scaffold. Quinoline-3-carbonitrile derivatives have been reported as valuable starting materials for the development of broad-spectrum antibacterial agents.[1][2] The robust and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships and advancing their development as therapeutic agents. Spectroscopic analysis provides the foundational data for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including quinoline-3-carbonitrile derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.

The "Why": Understanding Chemical Shifts and Coupling in Quinolines

The chemical shifts observed in the NMR spectra of quinoline-3-carbonitrile compounds are dictated by the electronic environment of the nuclei. The aromatic nature of the quinoline ring system results in characteristic downfield shifts for the protons and carbons. The precise positions of these signals are influenced by the anisotropic effect of the ring current and the electronic effects of substituents.[3][4]

  • Electron-donating groups (EDGs) such as -NH₂, -OH, and -OCH₃ will shield nearby protons and carbons, causing their signals to shift upfield (to lower ppm values).

  • Electron-withdrawing groups (EWGs) like -NO₂ and the intrinsic effect of the nitrogen atom in the quinoline ring will deshield adjacent nuclei, resulting in downfield shifts (to higher ppm values).[5]

The nitrile group at the 3-position acts as an EWG, influencing the chemical shifts of the protons and carbons on the quinoline core. Protons on the pyridine ring of the quinoline system are typically observed at lower field than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atom.

Spin-spin coupling, observed as signal splitting in ¹H NMR, provides invaluable information about the connectivity of protons. The coupling constants (J values) can help to distinguish between ortho, meta, and para relationships between protons on the aromatic rings.

Data Presentation: Characteristic NMR Shifts

The following tables summarize typical chemical shift ranges for quinoline-3-carbonitrile derivatives. It is important to note that these are representative values, and the exact shifts will depend on the specific substitution pattern and the solvent used for analysis.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Quinoline-3-Carbonitriles in CDCl₃

ProtonChemical Shift Range (ppm)MultiplicityNotes
H-28.5 - 9.5sTypically the most downfield proton due to proximity to nitrogen and nitrile group.
H-48.0 - 8.8sAlso significantly downfield.
H-57.8 - 8.2d
H-67.4 - 7.8t
H-77.6 - 8.0t
H-87.9 - 8.3d
Substituent ProtonsVariableVariableDependent on the nature and position of the substituent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinoline-3-Carbonitriles in CDCl₃

CarbonChemical Shift Range (ppm)Notes
C-2145 - 155
C-3105 - 115Carbon bearing the nitrile group.
C-4140 - 150
C-4a120 - 130Bridgehead carbon.
C-5125 - 135
C-6120 - 130
C-7130 - 140
C-8125 - 135
C-8a145 - 155Bridgehead carbon.
-C≡N115 - 120Nitrile carbon.
Substituent CarbonsVariableDependent on the nature and position of the substituent.
Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment relies on proper sample preparation and instrument setup.

Step-by-Step Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline-3-carbonitrile compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solution should be clear and free of particulate matter. Filter if necessary.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow and symmetrical peaks).[5]

    • Acquire a standard 1D ¹H spectrum.

    • Reference the spectrum correctly. Tetramethylsilane (TMS) is the customary standard for proton and carbon NMR.[6][7] The residual solvent peak can also be used for referencing.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Purified Compound (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire 1D/2D Spectra E->F G Fourier Transform F->G H Phasing and Baseline Correction G->H I Referencing and Integration H->I J Structural Elucidation I->J

Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The "Why": Vibrational Modes of Quinoline-3-Carbonitriles

The FTIR spectrum of a quinoline-3-carbonitrile compound will be dominated by several key vibrational modes:

  • -C≡N Stretch: The nitrile group has a very characteristic and sharp absorption band. Its position can be slightly influenced by conjugation with the quinoline ring.

  • Aromatic C-H Stretch: These absorptions typically appear at wavenumbers just above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: The stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.

  • C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are observed in the 900-650 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring.

Data Presentation: Characteristic FTIR Absorption Bands

Table 3: Key FTIR Absorption Bands for Quinoline-3-Carbonitrile Compounds

Functional GroupWavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Nitrile (-C≡N) Stretch2240 - 2220Sharp, Strong
Aromatic C=C and C=N Stretches1620 - 1450Medium to Strong
C-H Out-of-Plane Bending900 - 700Strong
Experimental Protocol: Acquiring FTIR Spectra of Solid Samples

For solid samples, the KBr pellet method is a common and reliable technique.

Step-by-Step Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Grind 1-2 mg of the purified quinoline-3-carbonitrile compound into a fine powder using an agate mortar and pestle.[9]

    • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[9] KBr is transparent in the mid-IR region.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.

  • Pellet Formation:

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

    • Collect the spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram: KBr Pellet Preparation Workflow

FTIR_Workflow A Grind Sample (1-2 mg) B Mix with KBr (100-200 mg) A->B C Grind Mixture Homogeneously B->C D Load into Pellet Die C->D E Apply Pressure (Hydraulic Press) D->E F Transparent Pellet Formed E->F G Acquire Spectrum F->G

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

The "Why": Ionization and Fragmentation of Quinolines

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small, stable molecules like HCN from the quinoline ring.[1] The substituents on the quinoline ring will also influence the fragmentation pattern.[1]

Electrospray ionization (ESI) is a softer ionization technique that typically produces a protonated molecule [M+H]⁺, which is less prone to fragmentation. This is particularly useful for confirming the molecular weight of the compound.[2][10]

Data Presentation: Expected Ions in the Mass Spectrum

Table 4: Common Ions Observed in the Mass Spectra of Quinoline-3-Carbonitrile Derivatives

IonDescriptionIonization Mode
[M]⁺˙Molecular IonEI
[M+H]⁺Protonated MoleculeESI
[M-HCN]⁺˙Loss of hydrogen cyanide from the quinoline ringEI
Fragment ionsResulting from the cleavage of substituentsEI, ESI-MS/MS
Experimental Protocol: Sample Preparation for MS

Proper sample preparation is crucial to avoid contamination and ensure successful ionization.[11]

Step-by-Step Protocol for ESI-MS:

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

    • Further dilute this stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration in the low µg/mL to ng/mL range.[12]

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Identify the [M+H]⁺ ion to confirm the molecular weight.

    • If fragmentation is observed or induced (MS/MS), analyze the fragment ions to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.[13] For aromatic and heterocyclic compounds like quinoline-3-carbonitriles, the most significant transitions are π → π*.[14]

The "Why": Conjugation and Chromophores

The extended π-conjugated system of the quinoline ring is a chromophore that absorbs UV radiation. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents.[13] The nitrile group, being in conjugation with the quinoline ring, will influence the energy of the electronic transitions and thus the λ_max. Solvents can also affect the λ_max, a phenomenon known as solvatochromism.

Data Presentation: Typical UV-Vis Absorption

Table 5: Representative UV-Vis Absorption Data for Quinoline Derivatives in Methanol

Transitionλ_max Range (nm)Notes
π → π*250 - 350The exact λ_max is dependent on the substitution pattern. Multiple bands may be observed.
Experimental Protocol: Acquiring a UV-Vis Spectrum

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the quinoline-3-carbonitrile compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile). The concentration should be chosen such that the absorbance at λ_max is within the linear range of the instrument (typically 0.2 - 0.8).

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The synergistic application of NMR, FTIR, MS, and UV-Vis spectroscopy provides a robust and comprehensive framework for the characterization of quinoline-3-carbonitrile compounds. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and adhering to rigorous experimental protocols, researchers can generate high-quality, reliable data that is essential for advancing the discovery and development of new chemical entities.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (2002). Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Retrieved from [Link]

  • Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • YouTube. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved from [Link]

  • Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds-. Retrieved from [Link]

  • UV-Vis Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Retrieved from [Link]

Sources

Methodological & Application

Experimental Protocols for the Synthesis of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. First isolated from coal tar in 1834, this privileged heterocyclic scaffold is integral to a vast array of natural products, particularly alkaloids, and synthetic compounds with profound biological activities.[1] The versatility of the quinoline core allows for functionalization, leading to derivatives that exhibit a broad spectrum of therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3][4]

This technical guide provides an in-depth exploration of the principal synthetic methodologies for constructing the quinoline ring system. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of procedures. It delves into the mechanistic underpinnings of each reaction, explains the rationale behind experimental choices, and offers detailed, field-proven protocols. By grounding these methods in both classical foundations and modern innovations, this guide aims to empower researchers to not only replicate these syntheses but also to rationally design and troubleshoot their own synthetic routes to novel quinoline derivatives.

I. Classical Syntheses of the Quinoline Core: A Comparative Overview

Five classical name reactions have historically dominated the synthesis of quinolines: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses.[5][6] These methods, developed in the late 19th century, remain highly relevant and provide the foundation for many contemporary synthetic strategies.

The Skraup Synthesis: A Vigorous Yet Effective Route

The Skraup synthesis is a powerful method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[6][7] The reaction is notoriously exothermic and can be violent if not properly controlled.[8]

Causality Behind Experimental Choices: The choice of the Skraup synthesis is often dictated by the need for an unsubstituted or simply substituted quinoline. The harsh, acidic, and high-temperature conditions limit its utility for sensitive substrates. The use of a moderator, such as ferrous sulfate, is a critical experimental choice to control the reaction's vigor by acting as an oxygen carrier, ensuring a smoother, more controlled process.[9]

Mechanistic Insights: The reaction proceeds through a series of steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[8][10]

  • Michael Addition: The aromatic amine undergoes a 1,4-conjugate (Michael) addition to acrolein.[8]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a 1,2-dihydroquinoline.[8]

  • Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[8][10]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & -H₂O (H⁺) Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Reaction mechanism of the Skraup synthesis.

Experimental Protocol: Synthesis of Quinoline Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[11]

Materials:

  • Aniline (freshly distilled)

  • Anhydrous Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath.

  • Addition of Reagents: To the cooled aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.

  • Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Immediately remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water and neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

  • Purification: Perform steam distillation to remove unreacted nitrobenzene and the quinoline product. Separate the organic layer from the distillate. The crude quinoline can be further purified by distillation under reduced pressure.

The Doebner-von Miller Reaction: A Versatile Modification

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][12] The reaction is typically catalyzed by Brønsted or Lewis acids.[13]

Causality Behind Experimental Choices: This method is chosen when substituted quinolines are the target. A significant challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which can lead to low yields and tar formation. To mitigate this, a biphasic reaction medium is often employed to sequester the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thus minimizing polymerization.[1]

Mechanistic Insights: The mechanism is a subject of debate but is believed to involve a fragmentation-recombination pathway.[1][14][15]

  • Conjugate Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Fragmentation-Recombination: The initial adduct may fragment into an imine and the enol/enolate of the carbonyl compound, which then recombine to form a new intermediate.

  • Cyclization and Oxidation: This is followed by electrophilic cyclization onto the aromatic ring, dehydration, and finally oxidation to the quinoline product.

DvM_Workflow Start Start: Aniline & α,β-Unsaturated Carbonyl Compound Acid Add Acid Catalyst (e.g., HCl, H₂SO₄) Start->Acid Heat Heat to Reflux Acid->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Workup Workup: Neutralization & Extraction Monitor->Workup Purify Purification: Distillation or Chromatography Workup->Purify Product Substituted Quinoline Purify->Product

Caption: General experimental workflow for the Doebner-von Miller synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) This is a representative protocol.

Materials:

  • Aniline

  • Crotonaldehyde (or acetaldehyde which forms crotonaldehyde in situ)

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline and concentrated hydrochloric acid.

  • Addition of Aldehyde: Cool the mixture in an ice bath and slowly add crotonaldehyde (or acetaldehyde) with stirring.

  • Heating and Oxidation: Add the oxidizing agent. Heat the mixture to reflux for several hours.

  • Workup: After cooling, pour the reaction mixture into a large volume of water. Make the solution alkaline with sodium hydroxide solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[16][17]

Causality Behind Experimental Choices: This method is specifically chosen for the preparation of quinolines with substituents at the 2- and 4-positions. A key consideration is regioselectivity when using unsymmetrical β-diketones. The cyclization can be influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[2] For example, bulkier groups on the diketone tend to direct the cyclization away from them.

Mechanistic Insights:

  • Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.[10]

  • Cyclization and Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the substituted quinoline.[16]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline This is a representative protocol.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ice

  • Ammonium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a flask, cool the concentrated sulfuric acid (or PPA) in an ice bath.

  • Addition of Reactants: Slowly and with stirring, add a pre-mixed solution of aniline and acetylacetone to the cold acid.

  • Heating: After the addition is complete, warm the mixture to room temperature and then heat it on a water bath for a short period (e.g., 15-30 minutes). The reaction is often rapid.

  • Workup: Pour the reaction mixture onto crushed ice and then carefully neutralize it with a concentrated ammonium hydroxide solution.

  • Purification: The precipitated product can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Isomer Formation

This synthesis involves the reaction of anilines with β-ketoesters. A key feature is the temperature-dependent outcome, which allows for selective synthesis of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[18][19]

Causality Behind Experimental Choices: The choice between the Conrad-Limpach and Knorr pathways is a classic example of kinetic versus thermodynamic control.[20]

  • Kinetic Control (Lower Temperature, Conrad-Limpach): At lower temperatures (e.g., room temperature to ~100 °C), the reaction favors the formation of the β-aminoacrylate (an enamine), the kinetic product, which then cyclizes at high temperatures (~250 °C) to yield the 4-hydroxyquinoline.[20][21]

  • Thermodynamic Control (Higher Temperature, Knorr): At higher initial reaction temperatures (e.g., >140 °C), the reaction favors the formation of the β-keto anilide, the more stable thermodynamic product, which then cyclizes to the 2-hydroxyquinoline.[20]

Mechanistic Insights (Conrad-Limpach):

  • Enamine Formation: The aniline attacks the keto group of the β-ketoester to form an enamine (β-aminoacrylate).[18]

  • Electrocyclic Ring Closing: At high temperatures, the enamine undergoes an electrocyclic ring closure.[18]

  • Elimination and Tautomerization: The cyclized intermediate eliminates a molecule of alcohol and then tautomerizes to the more stable 4-hydroxyquinoline (which exists in equilibrium with its 4-quinolone tautomer).[18]

CLK_Control Reactants Aniline + β-Ketoester Kinetic β-Aminoacrylate (Kinetic Product) Reactants->Kinetic Low Temp. Thermo β-Keto Anilide (Thermodynamic Product) Reactants->Thermo High Temp. Product4OH 4-Hydroxyquinoline Kinetic->Product4OH High Temp. Cyclization (~250°C) Product2OH 2-Hydroxyquinoline Thermo->Product2OH Cyclization

Caption: Kinetic vs. Thermodynamic control in the Conrad-Limpach-Knorr synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach) This is a representative protocol.[9]

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling inert solvent (e.g., diphenyl ether or mineral oil)

Procedure:

  • Enamine Formation: Mix aniline and ethyl acetoacetate and heat gently (e.g., at 100-110 °C) for about 1 hour to form the intermediate ethyl β-anilinocrotonate, removing the water formed.

  • Cyclization: Add the intermediate to a high-boiling solvent (e.g., diphenyl ether) that has been preheated to ~250 °C. Maintain this temperature for a short period (e.g., 15-30 minutes).

  • Workup: Cool the reaction mixture. The product will often precipitate. Dilute with a hydrocarbon solvent like hexane to aid precipitation.

  • Purification: Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent such as ethanol.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a straightforward method for preparing quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[6][11][22]

Causality Behind Experimental Choices: This method is highly versatile for producing polysubstituted quinolines.[23] Key challenges include controlling regioselectivity when using unsymmetrical ketones and preventing the self-condensation (aldol reaction) of the ketone reactant, especially under basic conditions.[11][24] To address regioselectivity, specific amine catalysts or ionic liquids can be employed.[25] To avoid self-condensation, one can use an imine analog of the 2-aminoaryl carbonyl compound or employ milder, often acidic, conditions.[11]

Mechanistic Insights: Two mechanisms are generally proposed:[22]

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl compounds is followed by cyclization via imine formation and subsequent dehydration.

  • Schiff Base-First Pathway: Formation of a Schiff base between the 2-amino group and the carbonyl partner is followed by an intramolecular aldol-type condensation and dehydration.

Experimental Protocol: One-Pot Synthesis of 2-Arylquinolines Adapted from a modern, one-pot procedure.[25][26]

Materials:

  • o-Nitrobenzaldehyde

  • An aromatic ketone (e.g., acetophenone)

  • Iron powder

  • Hydrochloric acid (catalytic amount)

  • Potassium hydroxide

  • Ethanol

Procedure:

  • In Situ Reduction: To a suspension of o-nitrobenzaldehyde and iron powder in ethanol/water, add a catalytic amount of hydrochloric acid. Heat the mixture to reflux to reduce the nitro group to an amine. Monitor the reaction by TLC.

  • Condensation: Once the reduction is complete, add the aromatic ketone and potassium hydroxide to the reaction mixture.

  • Cyclization: Continue to heat the mixture at reflux until the condensation and cyclization are complete (monitor by TLC).

  • Workup: Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

II. Modern and Green Approaches to Quinoline Synthesis

While classical methods are robust, they often suffer from harsh conditions, low atom economy, and the use of hazardous reagents.[2][5] Modern synthetic chemistry has focused on developing greener and more efficient alternatives.

Ultrasound- and Microwave-Assisted Synthesis

The application of ultrasound and microwave irradiation offers significant advantages, including dramatically reduced reaction times, improved yields, and often milder reaction conditions.[8][27]

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. This has been successfully applied to various quinoline syntheses, often leading to higher yields in shorter times compared to conventional heating.[10][27][28]

  • Microwave-Assisted Synthesis: Microwave heating is characterized by rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields. Many classical quinoline syntheses have been adapted for microwave conditions.[5]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis This is a representative protocol.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the catalyst. If using a solvent, add it to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

  • Workup and Purification: After cooling, the crude product can be isolated and purified by standard methods such as recrystallization or column chromatography.

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts is a rapidly growing area in green chemistry. Their high surface-area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity, selectivity, and reusability.[2][29] Various nanocatalysts, including those based on iron, copper, and zinc, have been successfully employed in quinoline synthesis, particularly in Friedländer-type reactions.[26][29]

Experimental Protocol: Nanocatalyst-Mediated Friedländer Annulation This is a general protocol.[29]

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-based, 10-20 mg)

  • Ethanol (or solvent-free)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst in ethanol (or neat).

  • Reaction: Stir the mixture at a specified temperature (often milder than classical methods, e.g., 60-80 °C) for the required time. Monitor the reaction by TLC.

  • Catalyst Recovery and Workup: If using a magnetic nanocatalyst, it can be easily recovered using an external magnet. Otherwise, the catalyst is removed by filtration. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

III. Purification and Characterization

The successful synthesis of a quinoline derivative is contingent upon its effective purification and unambiguous characterization.

Purification Techniques:

  • Recrystallization: A standard method for purifying solid products.

  • Column Chromatography: Widely used for purifying both solid and liquid products, especially for separating mixtures of isomers.

  • Distillation (including Steam Distillation): Effective for purifying liquid quinolines and for removing volatile impurities or byproducts like nitrobenzene in the Skraup synthesis.

Characterization Techniques: The identity and purity of synthesized quinoline derivatives are confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons. The aromatic region (typically 7.0-9.0 ppm) is often complex, and 2D techniques like COSY can be invaluable for assigning signals.[30][31][32]

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic effects of substituents.[32]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[30][32]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

IV. Safety Precautions

Many of the reagents used in quinoline synthesis are hazardous, and some reactions are highly energetic. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: Be particularly cautious with the Skraup synthesis. Use a moderator, have an ice bath ready, and conduct the reaction on a manageable scale.

  • Hazardous Reagents: Handle concentrated acids, oxidizing agents, and toxic starting materials (e.g., aniline) with extreme care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

V. Conclusion

The synthesis of quinoline derivatives remains a vibrant and essential area of chemical research. While the classical named reactions provide a powerful and versatile toolkit, the drive towards greater efficiency, safety, and sustainability continues to fuel the development of innovative methodologies. By understanding the mechanistic principles behind both classical and modern approaches, and by adhering to rigorous experimental protocols, researchers can effectively harness the synthetic chemistry of quinolines to advance the frontiers of medicine and materials science. This guide serves as a foundational resource, providing not just the "how" but also the "why," empowering scientists to make informed decisions in their synthetic endeavors.

References

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Retrieved from [Link]

  • PMC. (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • ResearchGate. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • RSC Publishing. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Ultrasound Assisted Synthesis of Quinoline Derivatives in the Presence of SnCl2·2H2O as a Precatalyst in Water: Evaluation of their Antibacterial Activities. Retrieved from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Therapeutic Chemistry. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Chlorotrimethylsilane-Mediated Friedländer Synthesis of Polysubstituted Quinolines. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectral analysis of quinaldines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Cytotoxicity Assays for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Cytotoxicity Profiling

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Their applications are extensive, with derivatives showing potent anticancer, antimalarial, and antibacterial properties.[3][4][5] The therapeutic potential of novel quinoline-based compounds, particularly in oncology, necessitates a rigorous evaluation of their cytotoxic profiles.[3][6] Understanding a compound's effect on cell viability is a critical early step in the drug discovery pipeline, providing essential data on potency, selectivity, and mechanism of action.[6][7]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most common in vitro assays used to assess the cytotoxicity of quinoline derivatives. The focus is not just on the "how" but the "why," explaining the causality behind experimental choices to ensure robust and reproducible data.

A Tiered Approach to Cytotoxicity Assessment

A multi-assay, tiered strategy is recommended to build a comprehensive cytotoxic profile of a novel quinoline compound.[8] This workflow begins with broad screening assays to determine the effective concentration range and progresses to more specific assays to elucidate the mechanism of cell death.[8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Deeper Mechanistic Insight Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Compound Synthesis\n& Characterization->Cell Viability Assay\n(e.g., MTT) IC50 Determination IC50 Determination Cell Viability Assay\n(e.g., MTT)->IC50 Determination Membrane Integrity Assay\n(e.g., LDH) Membrane Integrity Assay (e.g., LDH) IC50 Determination->Membrane Integrity Assay\n(e.g., LDH) Apoptosis Assays\n(Annexin V / Caspase) Apoptosis Assays (Annexin V / Caspase) IC50 Determination->Apoptosis Assays\n(Annexin V / Caspase) Data Interpretation\n& Reporting Data Interpretation & Reporting Membrane Integrity Assay\n(e.g., LDH)->Data Interpretation\n& Reporting Pathway Analysis\n(e.g., Western Blot for Bcl-2/Bax) Pathway Analysis (e.g., Western Blot for Bcl-2/Bax) Apoptosis Assays\n(Annexin V / Caspase)->Pathway Analysis\n(e.g., Western Blot for Bcl-2/Bax) Pathway Analysis\n(e.g., Western Blot for Bcl-2/Bax)->Data Interpretation\n& Reporting

Caption: General workflow for in vitro cytotoxicity assessment of quinoline compounds.

Protocol 1: Assessing Metabolic Activity via MTT Assay

The MTT assay is a foundational colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[2][8][9] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[2][10] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[2]

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2.[7]

    • Use cells in the logarithmic growth phase for experiments to ensure optimal health and consistency.[7][11]

    • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).[7]

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][8]

    • Expert Insight: Determining the optimal seeding density is critical. Too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, confounding the results.[11][12]

    • Incubate the plates for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the quinoline compound, typically in Dimethyl sulfoxide (DMSO).[7]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.[7]

    • Causality Check: The final concentration of DMSO in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11]

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[1][8]

    • Include necessary controls in triplicate:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.[1][7]

      • Untreated Control: Cells in culture medium only.

      • Background Control: Culture medium without cells to measure background absorbance.[1]

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7][8]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7][8]

    • Carefully aspirate the medium containing MTT.[8]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

    • Trustworthiness Tip: Ensure complete dissolution of the formazan crystals by gentle mixing on an orbital shaker for a few minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.[1]

    • Plot cell viability against the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined.[1][7]

Data Presentation: Sample IC50 Values

The cytotoxic activity of quinoline derivatives is often quantified by their IC50 values.

Compound TypeCell LineIC50 (µM)Reference
2-phenylquinolin-4-amineHT-29 (Colon)8.12[6]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[6]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01 - 77.67% inhibition[6]

Protocol 2: Assessing Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This assay is a reliable indicator of cell lysis and necrosis.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

    • Expert Insight: Avoid disturbing the cell monolayer to prevent artificially high LDH release readings.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add a stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Controls and Data Analysis:

    • Essential controls for the LDH assay include:

      • Spontaneous LDH Release: Supernatant from untreated cells.[8]

      • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most kits) to induce 100% cell death.[8][14]

      • Background Control: Culture medium only.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[15]

Protocol 3: Elucidating Cell Death Mechanisms via Apoptosis Assays

Many anticancer agents, including quinoline derivatives, induce programmed cell death, or apoptosis.[1][16] Specific assays are required to detect and quantify this mode of cell death.

A. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[1] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the quinoline compound at concentrations around the determined IC50 value.[1][8]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.[1]

    • Wash the cells twice with cold PBS.[1]

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]

    • Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]

    • The results are presented as a quadrant plot, from which the percentage of cells in each state (viable, early apoptotic, late apoptotic/necrotic) can be quantified.[8][17]

B. Caspase Activity Assay

Caspases are a family of proteases that are central executioners of apoptosis.[1] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[1][18]

  • Cell Lysis: Treat cells with the quinoline compound, then lyse the cells to release their contents.[1]

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.[1]

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.[1]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[1]

Mechanisms of Quinoline-Induced Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various mechanisms. Understanding these pathways is crucial for targeted drug development.[1]

G Quinoline Compound Quinoline Compound Cellular Stress Cellular Stress Quinoline Compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Quinoline Compound->Mitochondrial Dysfunction DNA Damage DNA Damage Quinoline Compound->DNA Damage ROS Production ROS Production Cellular Stress->ROS Production Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio ↑ Mitochondrial Dysfunction->Bax/Bcl-2 Ratio ↑ Caspase Activation Caspase Activation DNA Damage->Caspase Activation Apoptosis Apoptosis ROS Production->Mitochondrial Dysfunction Bax/Bcl-2 Ratio ↑->Caspase Activation Caspase Activation->Apoptosis

Sources

Application Notes and Protocols for the Determination of EGFR Inhibitor Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that serves as a critical node in cellular signaling.[1][2] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4] These pathways are fundamental regulators of cell proliferation, survival, differentiation, and migration.[1]

Dysregulation of EGFR signaling, either through overexpression or activating mutations within its kinase domain, is a well-established driver of oncogenesis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), colorectal, and head and neck cancers.[5][6] This has positioned EGFR as a premier target for therapeutic intervention. The development of small molecule tyrosine kinase inhibitors (TKIs) that block EGFR's enzymatic activity has revolutionized treatment for many patients.[7]

Consequently, the accurate and reproducible assessment of the potency and selectivity of novel EGFR inhibitors is a cornerstone of modern oncology drug discovery. This guide provides a detailed overview of the principles and a step-by-step protocol for conducting robust biochemical kinase inhibition assays, designed for researchers, scientists, and drug development professionals.

The EGFR Signaling Cascade

To appreciate the impact of inhibition, it is crucial to understand the pathway's architecture. Ligand binding to EGFR triggers a phosphorylation cascade that amplifies the signal throughout the cell, ultimately altering gene transcription to drive cellular processes like proliferation and survival.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Outcomes Cell Proliferation & Survival Transcription->Outcomes EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathways leading to cell proliferation and survival.

Core Principles of a Kinase Inhibition Assay

At its core, a kinase assay quantifies the enzymatic activity of a kinase. The fundamental reaction involves the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific amino acid residue (tyrosine, in the case of EGFR) on a protein or peptide substrate.

Enzymatic Reaction: EGFR + ATP + Substrate → ADP + Phosphorylated Substrate

An inhibition assay measures this reaction in the presence of varying concentrations of a test compound. The inhibitor's potency is determined by its ability to reduce the rate of product formation. This can be measured by quantifying:

  • The amount of ADP produced.

  • The amount of ATP consumed.

  • The amount of phosphorylated substrate generated.

Modern assays have largely moved away from hazardous radiometric methods (e.g., using ³³P-labeled ATP) towards fluorescence and luminescence-based detection platforms that offer high sensitivity, scalability, and safety.[5]

Overview of Common Assay Formats

Assay TechnologyPrincipleSignal Correlation with Kinase ActivityKey Advantages
ADP-Glo™ (Luminescence) Quantifies the amount of ADP produced in the kinase reaction. A multi-step enzymatic process converts ADP to ATP, which drives a luciferase reaction to produce light.[8][9]PositiveUniversal for any kinase, high sensitivity, broad ATP concentration range, robust against signal interference.[8][10][11]
Kinase-Glo® (Luminescence) Quantifies the amount of ATP remaining after the kinase reaction. Luciferase uses the leftover ATP to produce light.[10]InverseSimple "add-and-read" one-step protocol.
TR-FRET (Fluorescence) Measures the phosphorylation of a substrate using an antibody-based system. Proximity of a donor (e.g., lanthanide) and an acceptor fluorophore on the antibody-substrate complex results in energy transfer.[12][13]PositiveHomogeneous (no-wash) format, ratiometric measurement reduces well-to-well variability.
Cell-Based Viability Measures the effect of EGFR inhibition on the proliferation of EGFR-dependent cancer cells.[3] Viability is typically assessed by measuring total cellular ATP content (e.g., CellTiter-Glo®).[14]InverseProvides physiologically relevant data on a compound's cellular activity, accounting for cell permeability and off-target effects.

Experimental Workflow: A Generalized Approach

The execution of a biochemical kinase assay follows a standardized workflow, which can be adapted for various detection methods. The goal is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) can be derived.

Assay_Workflow A 1. Reagent Prep (Buffer, Enzyme, ATP, Substrate, Inhibitor) B 2. Plate Setup (Dispense Inhibitor Serial Dilutions) A->B C 3. Initiate Reaction (Add Enzyme, then ATP/Substrate Mix) B->C D 4. Incubate (Allow Reaction to Proceed) C->D E 5. Stop & Detect (Add Detection Reagents) D->E F 6. Read Plate (Measure Signal) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Detailed Protocol 1: EGFR Kinase Assay using ADP-Glo™ Technology

This protocol describes the determination of an inhibitor's IC₅₀ value against recombinant human EGFR kinase in a 384-well plate format.

A. Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed during the kinase reaction.[15] After the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and, in a coupled reaction, uses this new ATP to generate a luminescent signal via luciferase. The light output is directly proportional to the ADP formed and thus to EGFR activity.[8][9]

B. Materials Required

  • Enzyme: Recombinant Human EGFR (active kinase domain)[16]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate[16]

  • ATP: Adenosine 5'-triphosphate, high purity

  • Inhibitors: Test compound and a known control inhibitor (e.g., Erlotinib)

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega)[15]

  • Assay Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT[17][18]

  • Plates: 384-well, white, flat-bottom, low-volume plates

  • Instrumentation: Luminometer-capable plate reader

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor and control inhibitor in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series of the inhibitor in DMSO. For example, starting from the 10 mM stock, dilute to create concentrations for the dose-response curve.

    • Prepare fresh Kinase Assay Buffer.

    • Prepare the EGFR enzyme and Poly(Glu, Tyr) substrate solutions in Kinase Assay Buffer at 2X the final desired concentration.

    • Prepare the ATP solution in Kinase Assay Buffer at 2X the final desired concentration. The final ATP concentration should be at or near its Km for EGFR (typically 15-50 µM).[19]

  • Assay Plate Setup (Final Volume: 5 µL):

    • Add 1 µL of diluted inhibitor or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.[18]

    • Add 2 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" blank controls. Add 2 µL of assay buffer to the blank wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Prepare a master mix of 2X ATP and 2X substrate in assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate master mix to all wells.[18]

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes.[18]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.[18]

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[18]

  • Data Acquisition:

    • Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.

ComponentVolume per WellFinal Concentration
Inhibitor/DMSO1 µLVaries (e.g., 10 µM - 0.45 nM)
EGFR Enzyme (2X)2 µLe.g., 5 nM
ATP/Substrate Mix (2X)2 µLe.g., 20 µM ATP / 0.2 mg/mL Substrate
Total Reaction Volume 5 µL
ADP-Glo™ Reagent5 µL
Kinase Detection Reagent10 µL
Total Detection Volume 20 µL

Detailed Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol assesses an inhibitor's ability to curb the growth of an EGFR-dependent cancer cell line.

A. Principle

EGFR-dependent cancer cells require EGFR signaling for proliferation and survival.[3] Inhibition of this pathway leads to cell cycle arrest or apoptosis, resulting in a decrease in the number of viable cells. This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and provides luciferase and its substrate to generate a luminescent signal proportional to the ATP concentration.

B. Materials Required

  • Cell Line: EGFR-dependent human cancer cell line (e.g., A431, PC-9).

  • Culture Medium: Appropriate growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Inhibitors: Test compound and control inhibitor.

  • Detection Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plates: 96-well, clear-bottom, sterile tissue culture plates.

  • Instrumentation: Standard CO₂ incubator and a luminometer-capable plate reader.

C. Step-by-Step Methodology

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[17]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a serial dilution of the inhibitor in culture medium at 2X the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).[17]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

For both assay types, the goal is to generate a dose-response curve to determine the IC₅₀ value.

  • Data Normalization:

    • Average the raw luminescence values (RLU) for each condition.

    • Define controls:

      • 0% Inhibition (High Signal): Wells with enzyme and DMSO only (no inhibitor).

      • 100% Inhibition (Low Signal): Wells with no enzyme or a saturating concentration of a control inhibitor.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_LowControl) / (RLU_HighControl - RLU_LowControl))

  • Dose-Response Curve and IC₅₀ Determination:

    • Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).[19]

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity or cell proliferation.[20][21]

Dose_Response cluster_input Experimental Data cluster_analysis Analysis cluster_output Result Inhibitor_Conc Inhibitor Concentration Normalization Calculate % Inhibition Inhibitor_Conc->Normalization Kinase_Activity Measured Kinase Activity (e.g., Luminescence) Kinase_Activity->Normalization Curve_Fit Plot & Fit to Sigmoidal Curve Normalization->Curve_Fit IC50 Determine IC50 Value (Potency) Curve_Fit->IC50

Caption: Logical flow from experimental data to IC50 determination.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Inaccurate pipetting; Inconsistent cell seeding; "Edge effects" in the plate due to evaporation.[22]Calibrate pipettes regularly; Ensure cell suspension is homogenous before and during plating; Fill outer wells with sterile PBS or media without cells and do not use them for data points.[22]
Low or no signal (low S/B ratio) Inactive enzyme; Incorrect buffer components (e.g., missing MgCl₂); Sub-optimal ATP or substrate concentration.Validate enzyme activity with a positive control; Double-check buffer composition and pH; Titrate ATP and substrate to determine optimal concentrations.
Z'-factor < 0.5 High data variability; Low dynamic range of the assay.Address sources of variability (see above); Optimize enzyme concentration to achieve a robust signal-to-background ratio (typically >10).[8]
Inconsistent IC₅₀ values Inhibitor precipitation at high concentrations; Instability of inhibitor in assay buffer; Cell line passage number or authenticity issues.[22]Visually inspect wells for precipitation; Check inhibitor solubility limits; Use low-passage, authenticated cell lines for cell-based assays.[22]

References

Application Notes and Protocols: Molecular Docking of Quinoline Derivatives with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells.[1][2] Quinoline derivatives have emerged as a promising class of small molecules capable of inhibiting EGFR kinase activity, showing potential as anti-cancer agents.[3][4][5] This document provides a comprehensive guide to performing molecular docking studies of quinoline derivatives with EGFR. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to conduct these in silico experiments, a crucial step in modern drug discovery pipelines.[6][7] We will delve into the scientific rationale behind each step, from target and ligand preparation to the analysis and validation of docking results, ensuring a robust and reliable computational workflow.

Introduction: The Scientific Rationale

EGFR: A Critical Oncogenic Driver

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase (RTK) family.[8][9] In normal physiology, the binding of ligands like epidermal growth factor (EGF) to EGFR's extracellular domain triggers receptor dimerization and autophosphorylation of its intracellular kinase domain.[9][10] This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are pivotal for cell growth, proliferation, and survival.[2][11]

In many cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is often overexpressed or harbors activating mutations.[11][12][13] These genetic alterations can lead to constitutive activation of the receptor, even in the absence of its natural ligands, resulting in uncontrolled cell division and tumor growth.[12][14] Consequently, inhibiting the kinase activity of EGFR has become a cornerstone of targeted cancer therapy.[1][15]

The Quinoline Scaffold: A Privileged Structure for EGFR Inhibition

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][16] Numerous quinoline derivatives have been designed and synthesized as EGFR inhibitors.[3][4] Their planar bicyclic structure allows for effective π-π stacking interactions within the ATP-binding pocket of the EGFR kinase domain, a key feature of many successful kinase inhibitors.[3] Molecular modeling studies have shown that specific substitutions on the quinoline ring can form crucial hydrogen bonds and other interactions with key amino acid residues, such as Met793 in the hinge region, thereby stabilizing the ligand-protein complex and enhancing inhibitory potency.[3]

Molecular Docking: An Indispensable In Silico Tool

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] This method is instrumental in drug discovery for:

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential hits.

  • Hit-to-Lead Optimization: Guiding the structural modification of compounds to improve binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular interactions that govern ligand binding.

By simulating the binding process at an atomic level, molecular docking provides invaluable insights that can significantly reduce the time and cost associated with experimental high-throughput screening.[17][18]

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a systematic process that can be broken down into four main stages: Preparation, Docking, Analysis, and Validation. Each stage is critical for the integrity and reliability of the final results.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Processing Phase P1 1. Receptor Preparation (e.g., EGFR - PDB: 1M17) D1 3. Grid Generation (Define Binding Site) P1->D1 Cleaned Receptor Structure P2 2. Ligand Preparation (Quinoline Derivatives) D2 4. Molecular Docking (e.g., AutoDock Vina) P2->D2 Optimized Ligand Structures D1->D2 Search Space Definition A1 5. Analysis of Results (Binding Energy & Poses) D2->A1 Docked Poses & Scores V1 6. Validation & ADMET (RMSD, Redocking, In Silico ADMET) A1->V1 Top Candidates

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for conducting a molecular docking study of quinoline derivatives against EGFR. While specific software commands may vary, the underlying principles are broadly applicable.

Protocol 3.1: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure of the protein, correct any structural issues, and prepare it for the docking algorithm. We will use the crystal structure of EGFR kinase domain complexed with an inhibitor (e.g., PDB ID: 1M17) as our starting point.

Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) and may have missing atoms or side chains.[19][20] These must be addressed to ensure a biologically relevant and computationally stable receptor model. Adding hydrogens and assigning partial charges are necessary for the force fields used in docking calculations.[21][22]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the PDB file for the EGFR kinase domain from the RCSB Protein Data Bank (e.g., 1M17).

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization software (e.g., PyMOL, Chimera, BIOVIA Discovery Studio).[23]

    • Remove all water molecules, as they can interfere with the docking process unless a specific water-mediated interaction is being studied.[20][23]

    • Delete any co-crystallized ligands and ions that are not relevant to the binding site of interest.[20]

    • If the protein has multiple chains, retain only the one that is biologically active or of interest for the study.

  • Repair and Optimize the Structure:

    • Check for and repair any missing atoms or residues in the protein structure using tools like the "Dock Prep" feature in Chimera or similar functions in other software.[19][22]

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.[24]

  • Assign Partial Charges:

    • Assign partial atomic charges (e.g., Kollman charges) to the protein atoms. This is essential for calculating electrostatic interactions.[24]

  • Save the Prepared Receptor: Save the processed protein in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[25][26]

Protocol 3.2: Ligand Preparation

Proper ligand preparation ensures that the quinoline derivatives are in their correct protonation state and have an optimized 3D conformation.

Rationale: The 2D structure of a ligand does not contain the 3D conformational and energetic information required for docking. Energy minimization finds a low-energy, stable conformation of the ligand. Assigning charges and defining rotatable bonds are necessary for the docking algorithm to explore conformational flexibility.[21][27]

Step-by-Step Methodology:

  • Create or Obtain Ligand Structures: Draw the 2D structures of your quinoline derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or download them from databases like PubChem.

  • Convert to 3D and Optimize:

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Assign Partial Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).[27]

  • Define Rotatable Bonds: The software will typically auto-detect rotatable bonds, which allows for ligand flexibility during the docking simulation. Verify that these are correctly assigned.[27]

  • Save the Prepared Ligands: Save the prepared ligands in the appropriate format for your docking software (e.g., PDBQT).

Protocol 3.3: Grid Generation and Docking Execution

This phase involves defining the search space for the docking and running the simulation.

Rationale: The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will attempt to place the ligand.[24][25] A well-defined grid, centered on the known binding site, increases the efficiency and accuracy of the docking run.

Step-by-Step Methodology:

  • Define the Binding Site: Identify the key amino acid residues in the ATP-binding pocket of EGFR. This can be done by examining the co-crystallized inhibitor in the original PDB file (1M17).

  • Generate the Grid Box:

    • Load the prepared receptor into your docking software (e.g., AutoDock Tools).

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the quinoline derivatives and allow for rotational and translational freedom.

  • Configure Docking Parameters:

    • Set the parameters for the docking algorithm (e.g., genetic algorithm parameters in AutoDock).[24] The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the best binding mode but also increases computation time.

  • Run the Docking Simulation: Execute the docking run for each prepared quinoline derivative against the prepared EGFR receptor.[6][25]

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function.

Key Metrics for Analysis
  • Binding Affinity/Docking Score: This is the primary metric used to rank the ligands. It is an estimation of the binding free energy (ΔG), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[28][29]

  • Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site. Visual inspection is crucial to determine if the pose is chemically sensible.[29][30]

  • Molecular Interactions: Identifying the specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.[31][32] This provides insight into the structural basis of binding.

Protocol 4.1: Analyzing Docking Output
  • Rank Ligands: Rank the quinoline derivatives based on their docking scores. The compound with the lowest binding energy is predicted to be the most potent inhibitor.

  • Visualize Binding Poses:

    • Load the receptor-ligand complexes into a visualization tool.

    • For the top-ranked compounds, visually inspect the binding pose. Ensure the ligand fits well within the binding pocket and does not have significant steric clashes.

  • Analyze Interactions:

    • Use interaction analysis tools (available in most visualization software or dedicated servers like PLIP) to identify and visualize the non-covalent interactions.[32]

    • Pay close attention to interactions with key residues in the EGFR active site, such as the hinge region (e.g., Met793) and the DFG motif.

Data Presentation: Example Docking Results
Quinoline DerivativeDocking Score (kcal/mol)Key Interacting Residues (EGFR)Interaction Types
Control (Erlotinib) -9.8Met793, Leu718, Gly796, Thr790H-Bond, Hydrophobic
Derivative QN-01 -10.2Met793, Leu718, Cys797H-Bond, π-π Stacking
Derivative QN-02 -8.5Leu844, Thr854Hydrophobic
Derivative QN-03 -9.5Met793, Asp855H-Bond, Ionic

This table presents hypothetical data for illustrative purposes.

Self-Validating Systems: Ensuring Trustworthiness

The reliability of molecular docking results must be rigorously assessed.

Rationale: Docking algorithms and scoring functions are approximations. Validation ensures that the chosen protocol can accurately reproduce known binding modes and distinguish between active and inactive compounds.[33][34]

Protocol 5.1: Docking Validation
  • Redocking of the Co-crystallized Ligand:

    • Extract the native ligand from the original PDB file (e.g., the inhibitor from 1M17).

    • Dock this native ligand back into the binding site using the established protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[29][33]

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[33]

  • Use of a Control Compound: Dock a known EGFR inhibitor (e.g., Gefitinib, Erlotinib) and compare its docking score and binding mode to your derivatives.[12][31] This provides a benchmark for evaluating the potential of your compounds.

G cluster_validation Docking Validation Protocol Start Start with Crystal Structure (e.g., EGFR with known inhibitor) Extract Extract Native Ligand Start->Extract Redock Re-dock Native Ligand using your protocol Extract->Redock Compare Compare Poses Redock->Compare Docked Pose vs. Crystal Pose RMSD Calculate RMSD Compare->RMSD Result Result RMSD->Result RMSD < 2.0 Å? (Yes = Validated)

Figure 2: Workflow for validating a docking protocol via redocking.

Beyond Docking: In Silico ADMET Prediction

A high binding affinity does not guarantee a successful drug. Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.[17][35]

Rationale: Many drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[17][18] In silico ADMET prediction allows for the early identification of compounds with potential liabilities, enabling researchers to prioritize candidates with more favorable drug-like properties.[36][37]

Protocol 6.1: Basic ADMET Assessment

  • Select Top Candidates: Choose the top 5-10 quinoline derivatives based on docking scores and interaction analysis.

  • Use ADMET Prediction Tools: Utilize computational tools or web servers (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties.[37]

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential for oral absorption.

    • Solubility (LogS): Predicts how well the compound will dissolve.

    • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeted drugs, but may be undesirable for others.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Toxicity: Flags potential for carcinogenicity, mutagenicity, etc.

By integrating docking results with ADMET predictions, researchers can make more informed decisions about which compounds to advance to the next stage of experimental validation.

Conclusion

Molecular docking is a powerful and indispensable tool in the rational design of EGFR inhibitors. By following a systematic and validated workflow, researchers can effectively screen and prioritize quinoline derivatives for further development. This guide provides the foundational protocols and scientific reasoning to empower drug discovery professionals in their quest for novel anti-cancer therapeutics. The integration of structural analysis, binding energy calculations, and early ADMET profiling creates a robust framework for identifying promising lead candidates, ultimately accelerating the journey from computer model to clinical reality.

References

Application Notes and Protocols for the HPLC Purification of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed methodology for the purification of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined herein are designed to ensure high purity and yield, critical for downstream applications in research and drug development. This document emphasizes the scientific rationale behind the methodological choices, ensuring a robust and reproducible purification strategy.

Introduction: The Significance of Purifying this compound

This compound is a quinolone derivative, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic activities. The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. Impurities, even in trace amounts, can lead to erroneous biological data and potential toxicity. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures, offering high resolution and efficiency.[1][2][3]

This guide will walk you through a systematic approach to developing a preparative HPLC method, from initial analytical scale scouting to a fully optimized preparative run, culminating in post-purification analysis to verify the identity and purity of the final product.

Physicochemical Properties and Method Development Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC Purification
Molecular FormulaC₁₁H₇FN₂O₂
Molecular Weight218.18 g/mol
SolubilityLow in water; Soluble in DMSO, DMF[4]Sample preparation will require the use of organic solvents. DMSO is a common choice but can interfere with chromatography if not used judiciously.
StabilityStable under normal conditions[4]Standard laboratory conditions are suitable for handling and storage.
UV AbsorbanceExpected in the UVA range (315-400 nm) due to the quinolone core and electron-withdrawing cyano group.[5] A precise λmax should be determined experimentally.A UV detector is suitable for monitoring the separation. An initial scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.

Based on these properties, a reversed-phase HPLC method is the most appropriate choice. The nonpolar stationary phase (e.g., C18) will interact with the hydrophobic quinolone backbone, while a polar mobile phase will be used for elution.

Preparative HPLC Purification Workflow

The purification process can be broken down into a series of logical steps, from initial method development to the final verification of the purified product.

HPLC_Workflow cluster_prep Method Development & Optimization cluster_purification Purification cluster_analysis Post-Purification Analysis A Analytical Method Development B Loading Study A->B Optimize Separation C Scale-up to Preparative B->C Determine Max Load D Sample Preparation C->D Optimized Method E Preparative HPLC Run D->E Inject Sample F Fraction Collection E->F Monitor Elution G Solvent Removal F->G Pool Fractions H Purity & Identity Confirmation G->H Analyze Fractions I Final Product H->I Characterized Compound

Caption: A streamlined workflow for the preparative HPLC purification of small molecules.

Step-by-Step Protocol: Analytical Method Development

The initial phase focuses on developing a robust analytical method that will serve as the foundation for the preparative scale-up.

Objective: To achieve baseline separation of the target compound from impurities.

Materials:

  • This compound (crude sample)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a PDA detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude sample in DMSO to create a stock solution (e.g., 10 mg/mL). Dilute this stock solution with the initial mobile phase to a working concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions for at least 10-15 column volumes, or until a stable baseline is achieved.[6][7][8]

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution conditions of the target compound and any impurities. A common starting point is a linear gradient from 5% to 95% ACN in water (both with 0.1% FA) over 20-30 minutes.[9]

  • Gradient Optimization: Based on the scouting run, optimize the gradient to improve the resolution between the target peak and any closely eluting impurities. This may involve:

    • Shallow Gradient: "Stretch out" the gradient around the elution point of the target compound to increase separation.[10]

    • Focused Gradient: Create a gradient that specifically targets the elution window of the compound of interest.[11][12]

  • Wavelength Selection: Using the PDA detector data from the scouting run, determine the λmax of the target compound. This wavelength will be used for detection in subsequent runs to maximize sensitivity. For quinolone derivatives, this is often in the range of 315-400 nm.[5]

Table 2: Example of an Optimized Analytical HPLC Method

ParameterConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for good peak shape in mass spectrometry if used for analysis.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate1.0 mL/minTypical for a 4.6 mm ID column.
Gradient10-40% B over 20 minAn example of an optimized gradient providing good separation.
Injection Volume10 µLStandard for analytical scale.
DetectionUV at λmax (e.g., 325 nm)Maximizes sensitivity for the target compound.
Column Temperature30 °CImproves peak shape and reproducibility.
Step-by-Step Protocol: Loading Study and Scale-Up

Objective: To determine the maximum sample load on the analytical column without compromising resolution, and to calculate the parameters for the preparative scale.

Protocol:

  • Concentration Overload Study: Prepare a series of samples with increasing concentrations of the crude material, keeping the injection volume constant. Inject these samples onto the analytical column using the optimized method.

  • Volume Overload Study: Prepare a sample at a fixed concentration and inject increasing volumes onto the analytical column.

  • Determine Maximum Load: Analyze the chromatograms from the overload studies to identify the point at which resolution between the target peak and critical impurities begins to degrade. This will determine the maximum loading capacity of the analytical column.

  • Scale-Up Calculations: Use the following equations to scale the method from the analytical to the preparative column.

    • Flow Rate: F_prep = F_anal * (d_prep² / d_anal²)

    • Sample Load: Load_prep = Load_anal * (d_prep² / d_anal²)

    • Gradient Time: The gradient time should remain the same if the column length is the same.

    Where:

    • F = Flow rate

    • d = Column internal diameter

    • prep = Preparative scale

    • anal = Analytical scale

Step-by-Step Protocol: Preparative HPLC Purification

Objective: To purify the target compound in larger quantities.

Materials:

  • Crude this compound

  • Preparative HPLC system with a fraction collector

  • Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)

  • Solvents as determined in the analytical method development

Protocol:

  • System and Column Preparation:

    • Ensure the preparative HPLC system is clean and primed with the mobile phases.

    • Condition the preparative column by flushing with 100% mobile phase B, followed by a gradient to the initial conditions, and then equilibrate with the starting mobile phase for at least 5-10 column volumes.[7][8]

  • Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent like DMSO, and then dilute with the initial mobile phase to the desired concentration determined from the loading study. Ensure the final sample solution is filtered.

  • Purification Run:

    • Inject the prepared sample onto the equilibrated preparative column.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the UV signal threshold of the target peak.

    • Alternatively, time-based fraction collection can be used if the retention time is highly reproducible.

    • Collect the eluent corresponding to the target peak into clean collection vessels.

Fraction_Collection cluster_collection Fraction Collection Strategies cluster_considerations Key Considerations A Time-Based Collection D Reproducible Retention Times A->D Requires B Peak-Based Collection (UV Threshold) E Good UV Absorbance B->E Requires C Mass-Directed Collection F Ionizable Compound C->F Requires

Caption: Common fraction collection strategies and their primary requirements.

Post-Purification Analysis: Ensuring Purity and Identity

Objective: To confirm the purity of the collected fractions and verify the chemical identity of the purified compound.

Solvent Removal
  • Pool the fractions containing the purified compound.

  • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.

Purity Assessment (Analytical HPLC)
  • Dissolve a small amount of the purified solid in the HPLC mobile phase.

  • Analyze the sample using the optimized analytical HPLC method.

  • The chromatogram should show a single, sharp peak, indicating high purity.

Identity Confirmation (Mass Spectrometry and NMR)
  • Mass Spectrometry (MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (218.18 g/mol ).[13][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the structure of this compound.

Troubleshooting

Table 3: Common Issues and Solutions in Preparative HPLC

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting)Column overload; Inappropriate sample solventReduce sample load; Dissolve sample in a solvent weaker than or similar to the initial mobile phase.
Low RecoveryCompound precipitation on the column; Inefficient fraction collectionEnsure sample is fully dissolved; Check fraction collector delay volume and trigger settings.
Baseline DriftColumn not fully equilibrated; Mobile phase contaminationIncrease equilibration time; Use fresh, high-purity solvents.
Ghost PeaksCarryover from previous injections; Contaminated mobile phaseImplement a needle wash step; Prepare fresh mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By following a systematic approach of analytical method development, loading studies, and careful scale-up, researchers can achieve high purity and yield of the target compound. The post-purification analysis steps are crucial for ensuring the quality of the final product, which is essential for reliable downstream applications in scientific research and drug development.

References

  • Agilent Technologies. (n.d.). Using Focused Gradients on a Combined Analytical/Preparative HPLC System to Optimize the Purification Scale-up Process. LCGC International. Available at: [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Available at: [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Available at: [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Available at: [Link]

  • Buchi. (n.d.). Tips on equilibration and storage of flash cartridges and prep HPLC columns. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Handbook of Preparative HPLC. Available at: [Link]

  • A Practical Handbook Of Preparative Hplc. (n.d.). Available at: [Link]

  • Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. Available at: [Link]

  • Sciforum. (2010, November 30). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Available at: [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. Available at: [Link]

  • Inspira Advantage. (2024, July 7). NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. Available at: [Link]

  • Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. Available at: [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Available at: [Link]

  • PMC. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Available at: [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

  • PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate. Available at: [Link]

Sources

Application Note: A Researcher's Guide to the Structural Elucidation of Quinoline-3-carbonitriles using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of novel compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of quinoline-3-carbonitriles. We delve into the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. This guide is designed to be a self-validating system, providing detailed protocols and interpretation strategies to confidently assign every atom in the molecular framework.

Introduction: The Quinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, with notable examples including the antimalarial drug chloroquine. The introduction of a carbonitrile (-C≡N) group at the 3-position profoundly influences the molecule's electronic properties and potential as a hydrogen bond acceptor, making quinoline-3-carbonitrile derivatives a focal point of contemporary research.[1][2] Given the potential for complex substitution patterns and the possibility of regioisomers during synthesis, a robust and systematic analytical approach is essential. NMR spectroscopy stands as the most powerful technique for this purpose, providing unparalleled insight into molecular connectivity and structure.[3]

This guide will walk through a logical workflow, from preparing a high-quality sample to integrating data from a suite of NMR experiments to achieve unambiguous structure confirmation.

The Foundation: Sample Preparation for High-Resolution NMR

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.[4]

Protocol 1: Standard Sample Preparation
  • Material Quantity: For a standard 5 mm NMR tube, weigh 5-10 mg of the purified quinoline-3-carbonitrile derivative for ¹H NMR and 2D experiments.[5] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving properties.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility. The residual solvent peak (e.g., 7.26 ppm for CDCl₃) serves as a convenient secondary chemical shift reference.[6]

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[5]

  • Filtration (Critical Step): To remove any particulate matter that can severely degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[7] The final solution must be transparent and free of suspended solids.

  • Referencing: While the solvent peak is a good secondary reference, for precise work, Tetramethylsilane (TMS) can be added as an internal standard (0.00 ppm for both ¹H and ¹³C).[5] However, be cautious as TMS may not be suitable for reactive samples.

  • Labeling: Clearly label the NMR tube with the sample identification.

The NMR Elucidation Workflow: A Step-by-Step Approach

The structural elucidation of a novel quinoline-3-carbonitrile derivative is a process of systematic deduction. The following workflow integrates multiple NMR experiments to build a complete picture of the molecule.

NMR_Workflow cluster_1D 1. 1D NMR Acquisition cluster_2D 2. 2D NMR for Connectivity cluster_interpretation 3. Data Integration & Structure Confirmation H1 ¹H NMR Assign_H Assign Proton Spin Systems H1->Assign_H Proton environment, integration, coupling C13 ¹³C NMR Assign_Q Assign Quaternary Carbons & Confirm Connectivity C13->Assign_Q Carbon count, quaternary C's COSY ¹H-¹H COSY COSY->Assign_H HSQC ¹H-¹³C HSQC Assign_CH Assign Protonated Carbons HSQC->Assign_CH HMBC ¹H-¹³C HMBC HMBC->Assign_Q ²JCH, ³JCH correlations Assign_H->COSY Identify ¹H-¹H correlations Assign_H->HSQC Link protons to directly attached carbons Assign_CH->HMBC Use assigned C-H pairs to probe long-range Final Final Structure Elucidation Assign_Q->Final

Caption: NMR workflow for structure elucidation.

One-Dimensional NMR: The Initial Survey

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the first critical overview of the molecule. For a typical quinoline-3-carbonitrile, protons will appear in distinct regions. The aromatic protons of the quinoline core are typically found downfield (7.5-9.0 ppm) due to the deshielding effect of the ring current.[8] Protons H-2 and H-4 are particularly deshielded due to their proximity to the heterocyclic nitrogen atom and the electron-withdrawing nitrile group.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The nitrile carbon itself gives a characteristic signal in the 115-120 ppm range.[9] Quaternary carbons (those without attached protons), such as C-3, C-4a, and C-8a, are often identifiable by their sharper and less intense signals in a standard ¹³C spectrum.[10]

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Notes
H-28.5 - 9.0145 - 155Singlet, significantly deshielded by adjacent N.
C-3-105 - 115Quaternary carbon, shifted upfield by nitrile group.
C N-115 - 120Characteristic nitrile carbon signal.[9]
H-48.2 - 8.6135 - 142Singlet, deshielded by N and nitrile group.
C-4a-125 - 130Quaternary carbon at the ring junction.
H-57.8 - 8.2128 - 132Doublet, part of the benzene ring system.
H-67.5 - 7.8126 - 130Triplet or Doublet of doublets.
H-77.7 - 8.0129 - 134Triplet or Doublet of doublets.
H-88.0 - 8.3127 - 131Doublet, deshielded by proximity to N lone pair.
C-8a-146 - 150Quaternary carbon at the ring junction, adjacent to N.

Note: These are representative ranges and can be significantly influenced by other substituents on the rings.

Two-Dimensional NMR: Assembling the Puzzle

For complex or heavily substituted quinoline-3-carbonitriles, 1D spectra often suffer from signal overlap, making unambiguous assignment impossible. 2D NMR experiments are essential to resolve these ambiguities by revealing through-bond correlations.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is the first step in mapping the proton framework. It identifies protons that are spin-spin coupled, typically over two or three bonds.[11] For the quinoline core, this experiment will clearly show the connectivity between H-5, H-6, H-7, and H-8, defining the benzonoid ring's spin system. Protons H-2 and H-4 will typically appear as singlets with no COSY correlations, confirming their isolated nature on the pyridine ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation, ¹JCH).[3] This powerful experiment allows for the definitive assignment of all protonated carbons. By combining the assignments from the ¹H and COSY spectra with the HSQC data, one can confidently label C-2, C-4, C-5, C-6, C-7, and C-8.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the overall scaffold and the position of substituents. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[12] This is the key to assigning the quaternary carbons and linking the different spin systems together.

For a quinoline-3-carbonitrile, the following HMBC correlations are diagnostic:

  • H-2 to C-3, C-4, and C-8a: These correlations firmly place H-2 and link it to the nitrile-bearing carbon and the ring junction.

  • H-4 to C-3, C-5, and C-4a: These correlations are crucial for confirming the position of the nitrile group relative to H-4. The correlation to C-5 connects the pyridine and benzene rings.

  • H-5 to C-4, C-7, and C-4a: This confirms the connectivity around the carbocyclic ring junction.

  • H-8 to C-7, C-4a, and C-8a: This helps to complete the assignment of the benzene ring and the second ring junction carbon.

HMBC_Correlations cluster_quinoline Quinoline-3-carbonitrile Core N1 N C2 C2 C3 C3 C4 C4 C4a C4a C8a C8a C5 C5 C6 C6 C7 C7 C8 C8 CN C≡N H2 H2 H2->C3 ³J H2->C4 ³J H2->C8a ³J H4 H4 H4->C3 ²J H4->C4a ²J H4->C5 ³J H4->CN ³J H5 H5 H5->C4a ²J H5->C7 ³J H8 H8 H8->C8a ²J H8->C7 ²J

Caption: Key diagnostic HMBC correlations.

Protocol 2: Acquisition of 2D NMR Spectra

This protocol outlines the general steps for acquiring standard 2D NMR spectra on a modern spectrometer (e.g., Bruker).

  • ¹H Spectrum Setup: Acquire a standard high-quality 1D ¹H spectrum first. Correctly reference the spectrum and determine the spectral width (SW) that encompasses all proton signals.

  • COSY Experiment:

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths (SW) in both F2 and F1 dimensions to the value determined from the 1D spectrum.

    • Set data points to 2048 in F2 and 256-512 in F1.

    • Set the number of scans (NS) to 2, 4, or 8 per increment.

    • Start the acquisition. Process with a 2D Fourier transform and apply a sine-bell window function.

  • HSQC Experiment:

    • Load a standard multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This will differentiate CH/CH₃ (positive phase, e.g., blue) from CH₂ (negative phase, e.g., red) signals.

    • Set the ¹H spectral width (F2) as before. Set the ¹³C spectral width (F1) to cover the expected range (e.g., 0-160 ppm).

    • The experiment is optimized for a ¹JCH coupling of ~145 Hz, which is standard for most C-H bonds.

    • Set data points to 1024 in F2 and 256 in F1. Set NS to 4 or 8.

  • HMBC Experiment:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • The crucial parameter is the long-range coupling delay, which is optimized for a J-coupling of 8-10 Hz. This value is standard for detecting most ²JCH and ³JCH correlations.[12]

    • Set data points to 2048 in F2 and 512 in F1. Set NS to 8 or 16, as HMBC signals are weaker.

Advanced Considerations

  • ¹⁵N NMR Spectroscopy: For a truly comprehensive characterization, ¹⁵N NMR can be employed. The nitrile nitrogen has a distinct chemical shift.[13] Using a ¹H-¹⁵N HMBC experiment, one can observe correlations from H-2 and H-4 to the nitrile nitrogen, providing unequivocal proof of its location. The natural abundance of ¹⁵N is low (0.37%), so this is a more time-consuming experiment, but it offers definitive evidence.[14]

  • Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[8] It is good practice to run NMR experiments at a consistent and relatively dilute concentration to ensure reproducibility of the data.

  • Quantum Chemical Calculations: For particularly challenging structures or for confirming assignments, Density Functional Theory (DFT) calculations can be used to predict ¹H and ¹³C chemical shifts. Comparing the experimental data with the calculated shifts can provide an additional layer of confidence in the final structure assignment.

Conclusion

The structural elucidation of quinoline-3-carbonitriles is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following a logical workflow—from meticulous sample preparation to the acquisition and analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra—researchers can achieve complete and unambiguous characterization. The HMBC experiment, in particular, is indispensable for piecing together the molecular puzzle by revealing long-range connectivities to non-protonated carbons. This guide provides the protocols and foundational knowledge necessary for scientists to confidently apply NMR spectroscopy in their research and drug development endeavors involving this important class of heterocyclic compounds.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • Khan, S. A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(11), 1389-1394. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbonitrile derivatives. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(11), 3582. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Retrieved from [Link]

  • ACS Publications. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(9), 1165. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • chem.ucla.edu. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds a…. Retrieved from [Link]

  • PubMed. (2010). (15)N NMR studies of a nitrile-modified nucleoside. Retrieved from [Link]

  • ResearchGate. (2020). Reconstruction of HMBC Correlation Networks: A Novel NMR-Based Contribution to Metabolite Mixture Analysis. Retrieved from [Link]

  • nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso…. Retrieved from [Link]

  • Wiley Online Library. (2002). and N -substituted purine derivatives: a 15N NMR study. Journal of Physical Organic Chemistry, 15(10), 741-746. Retrieved from [Link]

  • ResearchGate. (2019). What do the special correlations in HMBC 2D NMR?. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of In Vivo Models for Testing Quinoline-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Versatile Pharmacophore in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic applications. From the historical success of quinine in combating malaria to the development of modern fluoroquinolone antibiotics and targeted anticancer agents, the versatility of the quinoline nucleus is well-established.[1] Quinoline derivatives exert their biological effects through diverse mechanisms of action, including inhibition of crucial enzymes, DNA intercalation, and modulation of cellular signaling pathways. This inherent adaptability makes them a continuing source of promising new drug candidates.

However, the journey from a promising hit compound in an in vitro assay to a clinically effective drug is fraught with challenges. A critical and indispensable phase in this process is the robust evaluation of these compounds in relevant in vivo models. These models provide a more complex biological environment, allowing for the assessment of not only the drug's efficacy against the intended target but also its absorption, distribution, metabolism, excretion (ADME), and potential toxicity (ADMET) profile. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for establishing and utilizing in vivo models for the preclinical evaluation of quinoline-based drugs.

I. Strategic Selection of the Appropriate In Vivo Model

The choice of an appropriate animal model is paramount to the success and translational relevance of any preclinical study. A poorly chosen model can lead to misleading results, wasting valuable resources and time. The selection process should be a deliberate and well-documented decision based on the therapeutic indication of the quinoline-based drug being tested.

A. Key Considerations for Model Selection

Several factors must be carefully weighed when selecting an in vivo model:

  • Pathophysiological Relevance: The model should recapitulate key aspects of the human disease. For instance, in oncology, this could mean choosing a cell line for a xenograft that expresses the target of the quinoline drug.

  • Pharmacological Comparability: The animal model should, as much as possible, mimic the human response to the drug. This includes similarities in metabolic pathways and drug targets.

  • Practicality and Feasibility: The model should be practical in terms of cost, availability, and the technical expertise required for its use.

  • Ethical Considerations: All animal studies must adhere to strict ethical guidelines, such as the 3Rs principle (Replacement, Reduction, and Refinement).[2][3]

B. Common In Vivo Models for Quinoline Drug Testing

The following table summarizes commonly used in vivo models for evaluating quinoline-based drugs in different therapeutic areas:

Therapeutic AreaCommon In Vivo ModelsKey Features and Applications
Oncology Subcutaneous Xenograft Mouse Models: Immunocompromised mice (e.g., nude, SCID) are injected subcutaneously with human cancer cell lines.Widely used for initial efficacy screening, dose-response studies, and assessing tumor growth inhibition.[4][5][6][7]
Orthotopic Xenograft Mouse Models: Cancer cells are implanted into the corresponding organ of origin in immunocompromised mice.Provides a more clinically relevant tumor microenvironment, allowing for the study of local invasion and metastasis.
Patient-Derived Xenograft (PDX) Mouse Models: Tumor fragments from a patient are directly implanted into immunocompromised mice.Offers a high degree of clinical relevance and is valuable for personalized medicine approaches.[8]
Zebrafish Larval Xenograft Models: Fluorescently labeled human cancer cells are injected into transparent zebrafish larvae.Enables rapid, high-throughput screening and real-time visualization of tumor growth, angiogenesis, and metastasis.[9][10][11][12][13]
Infectious Diseases (Malaria) Plasmodium berghei Mouse Model: A rodent malaria parasite used to infect mice.A standard and cost-effective model for initial efficacy testing of antimalarial compounds.[14][15]
Plasmodium falciparum Humanized Mouse Model: Immunodeficient mice are engrafted with human red blood cells and then infected with the human malaria parasite.Provides a more clinically relevant model for testing drugs against the primary human malaria parasite.[16][17]
Infectious Diseases (Bacterial) Murine Infection Models: Mice are infected with a specific bacterial pathogen (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Clostridioides difficile).Used to evaluate the efficacy of antibacterial quinolones in clearing infections from various tissues.[18][19][20][21]
C. Decision-Making Workflow for Model Selection

The following diagram illustrates a logical workflow for selecting the most appropriate in vivo model for your quinoline-based drug candidate.

ModelSelection start Start: Quinoline Drug Candidate therapeutic_area Define Therapeutic Area (e.g., Oncology, Malaria, Antibacterial) start->therapeutic_area target_validation Validate Target Expression/Relevance in Potential Models therapeutic_area->target_validation model_type Select Model Type (e.g., Xenograft, Infection Model) target_validation->model_type xenograft_subtype Xenograft Subtype? (Subcutaneous, Orthotopic, PDX, Zebrafish) model_type->xenograft_subtype infection_model Infection Model? (Specific Pathogen, Route of Infection) model_type->infection_model subcutaneous Subcutaneous Xenograft xenograft_subtype->subcutaneous Initial Efficacy orthotopic Orthotopic Xenograft xenograft_subtype->orthotopic Metastasis/Microenvironment pdx PDX Model xenograft_subtype->pdx Personalized Medicine zebrafish Zebrafish Xenograft xenograft_subtype->zebrafish High-Throughput Screening malaria_model Malaria Model infection_model->malaria_model Antimalarial bacterial_model Bacterial Infection Model infection_model->bacterial_model Antibacterial pk_pd_considerations Consider Pharmacokinetic/ Pharmacodynamic (PK/PD) Properties subcutaneous->pk_pd_considerations orthotopic->pk_pd_considerations pdx->pk_pd_considerations zebrafish->pk_pd_considerations malaria_model->pk_pd_considerations bacterial_model->pk_pd_considerations ethical_review Ethical Review and IACUC Approval pk_pd_considerations->ethical_review final_model Final In Vivo Model Selection ethical_review->final_model

Caption: Decision workflow for selecting an appropriate in vivo model.

II. Detailed Protocols for In Vivo Efficacy Studies

Once an appropriate model has been selected, the next step is to design and execute a robust efficacy study. The following protocols provide detailed, step-by-step methodologies for common in vivo models used in quinoline drug testing.

A. Protocol: Subcutaneous Xenograft Mouse Model for Anticancer Quinoline Derivatives

This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the anti-tumor efficacy of a quinoline-based compound.

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line in the recommended medium until it reaches 70-80% confluency.

  • Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).

  • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.[6]

  • Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

2. Tumor Implantation:

  • Use female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).

  • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.[6]

3. Tumor Growth Monitoring and Randomization:

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[4][6]

  • Once tumors reach the desired size, randomize the mice into treatment and control groups.

4. Drug Administration:

  • Prepare the quinoline-based drug formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Administer the vehicle alone to the control group.

5. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Optional: In Vivo Bioluminescence Imaging

For cell lines engineered to express luciferase, non-invasive bioluminescence imaging (BLI) can be used to monitor tumor growth in real-time.[22][23][24]

  • Inject the mice with D-luciferin (e.g., 150 mg/kg, intraperitoneally).

  • Image the mice using an in vivo imaging system (e.g., IVIS Spectrum) 10-15 minutes post-injection.[24]

  • Quantify the bioluminescent signal as a measure of tumor burden.

B. Protocol: Murine Model of Malaria for Antimalarial Quinoline Derivatives

This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of a quinoline-based antimalarial compound using the Plasmodium berghei mouse model.

1. Parasite and Animal Preparation:

  • Use a suitable mouse strain (e.g., BALB/c) and the P. berghei parasite.

  • Maintain the parasite by serial passage in donor mice.

2. Infection:

  • Infect experimental mice intravenously with approximately 1 x 10^6 parasitized red blood cells.[14]

3. Drug Administration:

  • Randomize the infected mice into treatment and control groups.

  • Prepare the quinoline-based drug in a suitable vehicle.

  • Administer the drug orally or via another appropriate route once daily for four consecutive days, starting 24 hours after infection.

  • Administer the vehicle to the control group.

4. Efficacy Assessment (Parasitemia Determination):

  • On day 5 (24 hours after the last dose), collect a small blood sample from the tail vein of each mouse.

  • Prepare thin blood smears and stain with Giemsa.

  • Determine the percentage of parasitized erythrocytes by microscopic examination.[25]

  • Calculate the mean parasitemia for each group and the percent reduction in parasitemia compared to the control group.

C. Protocol: Murine Model of Bacterial Infection for Antibacterial Quinoline Derivatives

This protocol provides a general framework for evaluating the efficacy of a quinoline-based antibacterial agent in a murine infection model. The specific pathogen, route of infection, and endpoints will vary depending on the research question.

1. Bacterial Culture and Inoculum Preparation:

  • Culture the desired bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA) in appropriate broth media to the mid-logarithmic growth phase.

  • Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (colony-forming units per milliliter - CFU/mL).

2. Infection:

  • Use a suitable mouse strain.

  • Infect the mice via the desired route (e.g., intraperitoneal injection for systemic infection, intranasal instillation for pneumonia).

3. Drug Administration:

  • At a predetermined time post-infection, randomize the mice into treatment and control groups.

  • Administer the quinoline-based drug at various doses.

  • Administer the vehicle to the control group.

4. Efficacy Assessment:

  • Monitor the mice for clinical signs of illness and survival.

  • At specific time points, euthanize a subset of mice from each group.

  • Harvest relevant tissues (e.g., spleen, liver, lungs) and homogenize them.

  • Perform serial dilutions of the tissue homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial burden in the treatment groups to the control group to assess the drug's efficacy.

III. Pharmacokinetic and Toxicity Assessment

In addition to efficacy, a thorough in vivo evaluation of a quinoline-based drug must include pharmacokinetic (PK) and toxicity studies. These studies are crucial for determining the drug's disposition in the body and its safety profile.

A. Pharmacokinetic (PK) Studies

PK studies aim to characterize the ADME properties of a drug. A typical PK study in rodents involves the following steps:

1. Animal Preparation and Dosing:

  • Use cannulated animals (e.g., with a jugular vein cannula) to facilitate serial blood sampling.[4]

  • Administer a single dose of the quinoline drug via the intended clinical route (e.g., oral) and also intravenously to determine bioavailability.

2. Blood Sampling:

  • Collect small blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.[4]

3. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

4. Data Analysis:

  • Plot the plasma concentration-time curve.

  • Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

The following diagram illustrates a general workflow for a pharmacokinetic study.

PK_Workflow start Start: Quinoline Drug Candidate animal_prep Animal Preparation (e.g., Cannulation) start->animal_prep dosing Drug Administration (Oral and IV) animal_prep->dosing blood_sampling Serial Blood Sampling at Pre-defined Time Points dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation analytical_method Drug Concentration Analysis (e.g., LC-MS/MS) plasma_separation->analytical_method pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) analytical_method->pk_analysis results Results: ADME Profile pk_analysis->results

Caption: General workflow for a pharmacokinetic study.

B. In Vivo Toxicity Assessment

Toxicity studies are essential to identify potential adverse effects of a quinoline-based drug. These can range from acute, single-dose studies to longer-term, repeated-dose studies.

Key Parameters to Monitor in a Toxicity Study:

CategoryParameters
General Health Body weight, food and water consumption, clinical signs of toxicity (e.g., changes in activity, posture, respiration).
Hematology Complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
Clinical Chemistry Serum levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., BUN, creatinine), and other relevant biomarkers.
Histopathology Microscopic examination of major organs and tissues (e.g., liver, kidneys, heart, spleen) to identify any pathological changes.[26]

Acute Toxicity Study (e.g., to determine the Maximum Tolerated Dose - MTD):

  • Administer single, escalating doses of the quinoline drug to different groups of animals.

  • Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • The MTD is the highest dose that does not cause unacceptable toxicity.

Repeated-Dose Toxicity Study:

  • Administer the quinoline drug daily for a specified duration (e.g., 28 days).

  • Monitor the parameters listed in the table above throughout the study.

  • At the end of the study, perform a comprehensive necropsy and histopathological analysis.

IV. Data Analysis and Interpretation

Key Statistical Considerations:

  • Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power to detect a meaningful effect.[30]

  • Randomization and Blinding: Randomize animals to treatment groups to minimize bias. Blinding the investigators to the treatment allocation can further reduce bias.

  • Appropriate Statistical Tests: Use appropriate statistical tests based on the type of data (e.g., t-test or ANOVA for continuous data, chi-square test for categorical data).[27]

V. Ethical Considerations and Regulatory Compliance

All research involving animals must be conducted in an ethical and humane manner. Researchers must adhere to institutional, national, and international guidelines for the care and use of laboratory animals.

The 3Rs of Animal Research:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

  • Refinement: Minimizing any pain, suffering, or distress to the animals.[2][3][32][33]

Before initiating any animal study, the protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[33]

VI. Conclusion

The development of robust and relevant in vivo models is a cornerstone of preclinical drug discovery for quinoline-based compounds. A thoughtful and systematic approach to model selection, protocol execution, and data analysis is essential for generating high-quality, translatable data. By integrating the principles and methodologies outlined in this guide, researchers can enhance the rigor and predictive value of their in vivo studies, ultimately accelerating the development of novel quinoline-based therapies for a wide range of diseases.

VII. References

  • Marques, I. J., et al. (2021). Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis. Journal of Visualized Experiments, (172), e62565. [Link]

  • Semantic Scholar. (n.d.). Generation of Zebrafish Larval Xenografts and Tumor Behavior Analysis. [Link]

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in molecular biology (Clifton, N.J.), 1250, 27–42. [Link]

  • Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]

  • Bio-protocol. (2017). In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells. [Link]

  • IDEAS. (2017). The role of a statistician in drug development: Pre-clinical studies. [Link]

  • Bio-protocol. (n.d.). In vivo imaging for tumor growth monitoring. [Link]

  • National Center for Biotechnology Information. (2014). Murine Pharmacokinetic Studies. [Link]

  • MDPI. (2020). The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. [Link]

  • JoVE. (2009). Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. [Link]

  • PLOS ONE. (2015). Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein. [Link]

  • Labcorp Oncology. (2020). Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. [Link]

  • Genedata. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]

  • BioBoston Consulting. (2024). FDA's Approach to Drug Testing with Laboratory Animals. [Link]

  • National Center for Biotechnology Information. (2019). Ethical considerations regarding animal experimentation. [Link]

  • Bio-protocol. (2018). Zebrafish Embryo Xenograft and Metastasis Assay. [Link]

  • St. Hope Rx. (2024). What Are the Regulations Around Animal Testing for Drug Development? [Link]

  • National Center for Biotechnology Information. (2023). Narrative Review of Patient Cancer Tissue–Derived Zebrafish Xenograft Models for Evaluating Drug Sensitivity as an Avatar Model for Clinical Application. [Link]

  • MDPI. (2024). A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. [Link]

  • University of California, Santa Cruz. (n.d.). Ethics of Animal Use in Research. [Link]

  • National Center for Biotechnology Information. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]

  • PubMed. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • ResearchGate. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. [Link]

  • ResearchGate. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • National Center for Biotechnology Information. (2019). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. [Link]

  • Pandawa Institute Journals. (2023). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. [Link]

  • American Society for Microbiology. (2023). Predicting Optimal Antimalarial Drug Combinations from a Standardized Plasmodium falciparum Humanized Mouse Model. [Link]

  • Cambridge University Press. (2013). Animal models of efficacy to accelerate drug discovery in malaria. [Link]

  • National Center for Biotechnology Information. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • National Center for Biotechnology Information. (2019). Current status of experimental models for the study of malaria. [Link]

  • The Carpizo Lab. (n.d.). Xenograft Tumor Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • ResearchGate. (2022). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [Link]

  • PLOS Pathogens. (2023). A lignan compound regulates LPS modifications via PmrA/B signaling cascades to potentiate colistin efficacy in vivo. [Link]

  • ResearchGate. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]

Sources

Foreword: The Quinoline-3-carbonitrile Scaffold - A Nexus of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Quinoline-3-carbonitriles in Medicinal Chemistry

Welcome, researchers and drug development professionals. This document serves as a comprehensive guide to the quinoline-3-carbonitrile scaffold, a privileged heterocyclic system that has emerged as a cornerstone in modern medicinal chemistry.[1][2] Unlike rigid application notes, this guide is structured to provide an intuitive, in-depth understanding of this versatile molecule. We will journey from its fundamental synthesis to its nuanced applications in targeting complex diseases, grounding every step in established scientific principles and field-proven methodologies.

The quinoline core, a fusion of benzene and pyridine rings, is a frequent motif in natural products and FDA-approved drugs, celebrated for its wide array of biological activities.[3][4][5] The strategic incorporation of a carbonitrile (-C≡N) group at the 3-position transforms the quinoline scaffold into a potent and highly adaptable pharmacophore. This nitrile group often acts as a crucial hydrogen bond acceptor or a bioisosteric replacement for other functional groups, significantly influencing the molecule's binding affinity and selectivity for various biological targets.[6] Our exploration will focus on the causality behind its efficacy, providing you not just with protocols, but with the rationale to innovate.

Synthetic Strategies: Building the Core Scaffold

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Quinoline-3-carbonitriles benefit from robust and efficient synthetic routes, particularly one-pot multicomponent reactions (MCRs) that offer high atom economy and procedural simplicity.[7][8] The Friedländer annulation and its variations are among the most powerful methods for constructing the quinoline core.

A common and effective approach involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, often in the presence of a catalyst.[9] This strategy's elegance lies in its convergence, rapidly assembling complexity from simple, readily available starting materials.

G cluster_reactants Starting Materials A Substituted Aldehyde/Ketone P One-Pot Multicomponent Reaction (e.g., Modified Friedländer Synthesis) A->P B Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) B->P C Cyclic Ketone or Substituted Aniline C->P D Ammonium Acetate (Nitrogen Source) D->P E Intermediate Adducts (Knoevenagel/Michael Products) P->E Formation F Cyclization & Aromatization E->F Intramolecular Condensation G Target Quinoline-3-carbonitrile F->G

Caption: General workflow for a one-pot synthesis of quinoline-3-carbonitriles.

Protocol 1: One-Pot Synthesis of a Tetrahydrobenzo[h]quinoline-3-carbonitrile

This protocol is adapted from established multicomponent reaction methodologies and serves as a robust starting point for generating a library of derivatives.[10][11][12] The rationale is to leverage a domino reaction sequence where initial condensations are followed by in-situ cyclization and aromatization.

Objective: To synthesize a 2-amino-4-aryl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivative.

Materials:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Ammonium acetate (2.0 mmol)

  • Absolute Ethanol (20 mL)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., Methanol/Dichloromethane)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 mmol), 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask. The choice of ethanol is critical as it effectively solubilizes the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will begin to precipitate. For complete precipitation, the flask can be left overnight at 4°C.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as a methanol/dichloromethane mixture, to yield the final quinoline-3-carbonitrile derivative as a crystalline solid.[11]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications & Mechanistic Insights

The quinoline-3-carbonitrile scaffold has demonstrated remarkable versatility, showing potent activity across several therapeutic areas. We will now delve into its most significant applications.

Anticancer Activity: Precision Targeting of Protein Kinases

A major success story for this scaffold is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[13][14]

Mechanism of Action: Many 4-anilinoquinoline-3-carbonitrile derivatives are designed as ATP-competitive kinase inhibitors.[6] They mimic the hinge-binding motif of approved drugs like gefitinib and erlotinib. The quinoline nitrogen acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase. The nitrile at the C3 position is a key innovation, acting as a bioisostere for the N3 of the quinazoline ring found in first-generation inhibitors, maintaining crucial electronic properties while altering the scaffold's overall characteristics.[6]

G cluster_kinase Kinase ATP Binding Site cluster_pathway Downstream Signaling Q3C Quinoline-3-carbonitrile Inhibitor Kinase Hinge Region ATP Pocket Catalytic Loop Q3C->Kinase:f0 H-Bond (Quinoline N) P Substrate Phosphorylation Q3C->P BLOCKS Kinase:f2->P Catalyzes ATP ATP ATP->Kinase:f1 Binds & Activates S Cell Proliferation, Survival, Angiogenesis P->S

Caption: Mechanism of ATP-competitive kinase inhibition by a quinoline-3-carbonitrile derivative.

This scaffold has been successfully applied to inhibit a range of therapeutically relevant kinases:

  • EGFR (Epidermal Growth Factor Receptor): Derivatives bearing a Michael acceptor group at the C6 position can act as irreversible inhibitors, forming a covalent bond with a cysteine residue in the active site.[6]

  • Src Kinase: Certain derivatives show potent inhibition of Src, a non-receptor tyrosine kinase involved in cancer cell proliferation and metastasis.[13][15]

  • c-Met, VEGFR-2, and others: The scaffold is highly tunable, allowing for the development of inhibitors against various kinases implicated in tumor growth and angiogenesis.[6][13]

Table 1: Representative Quinoline-3-carbonitrile Derivatives as Kinase Inhibitors

Compound Class Target Kinase(s) Reported IC₅₀ Values Reference
4-Anilinoquinoline-3-carbonitrile EGFR 7.5 nM [6]
6,7-Disubstituted-4-anilino Src 35 nM [13]
Pyrano[3,2-c]quinoline-3-carbonitrile EGFR, HER-2, BRAFV600E 21-75 nM [16]
6,7-Disubstituted-4-(2-fluorophenoxy) c-Met 0.59 - 1.86 nM [13]

| Imidazo[4,5-c]quinoline analog | PI3Kα | 0.9 µM |[6] |

Protocol 2: General In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinoline-3-carbonitrile compound against a target protein kinase.

Principle: This is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The output is often luminescence-based, where the amount of ATP remaining after the reaction is quantified. Less ATP means higher kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, Src)

  • Kinase-specific peptide substrate

  • Test compound (quinoline-3-carbonitrile derivative) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).

  • Reaction Mixture: In each well of the plate, add the following in order:

    • Kinase assay buffer.

    • Test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Kinase enzyme solution.

  • Initiation: Start the reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells (if applicable) and provides the luciferase and luciferin needed to produce a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

The quinoline scaffold is the parent of the highly successful quinolone class of antibiotics. Quinoline-3-carbonitrile derivatives extend this legacy, demonstrating potent activity against a range of bacterial pathogens, including multi-drug resistant strains.[10][17]

Mechanism of Action: Like other quinolone antibiotics, these compounds primarily target bacterial DNA gyrase (a type II topoisomerase).[10][11] By binding to the enzyme-DNA complex, they stabilize the cleavage intermediate, leading to double-strand DNA breaks and ultimately bacterial cell death. The interaction with DNA gyrase is a validated mechanism that provides a clear rationale for their antibacterial effects.[10]

Table 2: Antibacterial Activity of Representative Quinoline-3-carbonitrile Derivatives

Bacterial Strain Compound Type Reported MIC (µM or µg/mL) Reference
S. aureus Novel quinoline-3-carbonitriles 3.13 - 100 µM [18]
E. coli Furan-substituted quinoline ~25 µg/mL [10][11]
MRSA Phenyl-substituted quinoline 1.5 µg/mL [17]

| C. difficile | Isopropyl phenyl-substituted | MICs ≤ 4.0 μg/mL |[17] |

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a quinoline-3-carbonitrile derivative that completely inhibits the visible growth of a specific bacterium.

Principle: The broth microdilution method is a standardized assay used to assess the antimicrobial susceptibility of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compound dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (37°C)

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate across 10 columns. The final volume in each well should be 50 µL.

  • Controls: Designate column 11 as the positive control (no compound, only inoculum) and column 12 as the negative/sterility control (no compound, no inoculum).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used for a more quantitative readout.

Antiviral and Other Applications

The therapeutic reach of quinoline-3-carbonitriles extends further. Studies have reported promising activity against a variety of viruses, including Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and Dengue virus.[19][20][21] The mechanism often involves the inhibition of viral replication or transcription at an early stage.[20] Additionally, derivatives have been investigated for antimalarial, anti-inflammatory, and antidiabetic properties, highlighting the scaffold's immense chemical space for therapeutic exploration.[12][22][23]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline-3-carbonitrile scaffold has yielded critical insights into the structural requirements for biological activity.

SAR cluster_main main_img R1_label R1: Crucial for target interaction. - Anilino group for kinase inhibition. - Modulates selectivity and potency. R2_label R2: Modulates ADME properties. - H-bond donors/acceptors can  enhance kinase binding. R3_label R3: Fine-tunes activity. - Electron-withdrawing groups can  influence potency. CN_label C3-Nitrile: Key H-bond acceptor and bioisostere. Essential for many kinase interactions.

Sources

Application Notes and Protocols for High-Throughput Screening of Quinoline Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities.[3] Derivatives of the quinoline nucleus have been successfully developed into drugs for treating a broad spectrum of diseases, including cancer, malaria, and various infections.[4][5][6] The versatility of the quinoline ring system allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent adaptability makes quinoline derivative libraries a rich source for identifying novel therapeutic agents through high-throughput screening (HTS).[7][8] HTS platforms provide the necessary throughput to evaluate large and diverse chemical libraries, like those comprised of quinoline derivatives, to identify compounds that modulate a specific biological target or pathway.[7][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with quinoline derivative libraries. We will delve into the principles of assay development, provide detailed experimental protocols for a representative screening campaign, and discuss the critical aspects of data analysis and hit validation.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that begins with robust assay design and culminates in the identification of validated "hits" for lead optimization.[8][10] Each stage is critical for ensuring the quality and reliability of the screening data. Automation and precise liquid handling are essential for achieving the required throughput and minimizing variability.[11][12][13]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay_Development Assay Principle Selection Miniaturization 384/1536-well Format Assay_Development->Miniaturization Optimization Parameter Optimization (e.g., concentrations, incubation times) Miniaturization->Optimization Library_Screening Screening of Quinoline Library (Single Concentration) Optimization->Library_Screening Assay Validation (Z' > 0.5) Data_Acquisition Automated Data Collection Library_Screening->Data_Acquisition Hit_Picking Cherry-Picking of Primary Hits Data_Acquisition->Hit_Picking Hit Identification Dose_Response Dose-Response Curves (IC50/EC50) Hit_Picking->Dose_Response Orthogonal_Assays Secondary/Orthogonal Assays Dose_Response->Orthogonal_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[14] The choice of assay technology depends on the biological target and the desired endpoint. Common HTS methodologies suitable for quinoline derivatives include biochemical assays targeting purified enzymes and cell-based assays that measure cellular responses.[7]

Representative Application: Screening for Inhibitors of a Target Kinase

For the purpose of this guide, we will focus on a biochemical assay to identify inhibitors of a hypothetical kinase, "Kinase-X," which is implicated in a cancer signaling pathway. The assay will be a fluorescence-based method, as these are widely used for their sensitivity and suitability for HTS.[15][16][17]

Protocol 1: Development and Optimization of a Fluorescence-Based Kinase Assay

1. Principle: This assay measures the phosphorylation of a peptide substrate by Kinase-X. The phosphorylated peptide is detected by a specific antibody conjugated to a fluorophore, leading to an increase in fluorescence signal. Inhibitors of Kinase-X will prevent substrate phosphorylation, resulting in a lower fluorescence signal.

2. Materials:

  • Purified, active Kinase-X enzyme
  • Peptide substrate for Kinase-X
  • ATP (Adenosine triphosphate)
  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Fluorescently labeled anti-phospho-peptide antibody
  • Stop solution (e.g., EDTA)
  • 384-well, low-volume, black microplates
  • Positive control inhibitor (e.g., a known broad-spectrum kinase inhibitor)
  • Negative control (DMSO, the vehicle for the quinoline library)

3. Optimization of Assay Parameters:

  • Enzyme Titration: Determine the optimal concentration of Kinase-X that yields a robust signal-to-background ratio within a linear range.

  • Substrate and ATP Titration: Determine the Km values for the peptide substrate and ATP to ensure the assay is run under conditions sensitive to competitive inhibitors.

  • Incubation Time: Optimize the reaction time to achieve a balance between signal intensity and assay throughput.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity to establish the maximum permissible concentration in the final assay volume.[18]

4. Assay Validation:

The robustness of the assay is quantified using the Z'-factor, a statistical parameter that assesses the separation between the positive and negative controls.[19] An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[19]

ParameterDescriptionAcceptance Criterion
Signal Window The ratio of the mean signal of the high control to the mean signal of the low control.> 2
Z'-Factor A measure of the statistical separation of the high and low controls.> 0.5
CV (%) Coefficient of variation for both high and low controls.< 10%

Part 2: High-Throughput Screening of the Quinoline Library

Once the assay is optimized and validated, the primary screen of the quinoline derivative library can commence. This is typically performed at a single concentration to identify initial "hits".[10]

Protocol 2: Primary HTS of a Quinoline Derivative Library

1. Library Preparation:

  • The quinoline derivative library is typically stored in DMSO.
  • Prepare intermediate plates by diluting the library to the desired screening concentration.

2. Automated Screening Procedure:

  • Use a robotic liquid handling system to dispense reagents and compounds into 384-well plates.[11][13]
  • Step 1: Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each quinoline derivative from the intermediate plates into the assay plates. Also, dispense the positive and negative controls into designated wells.
  • Step 2: Enzyme and Substrate Addition: Add the pre-mixed Kinase-X and peptide substrate solution to all wells.
  • Step 3: Reaction Initiation: Add ATP to all wells to start the kinase reaction.
  • Step 4: Incubation: Incubate the plates at the optimized temperature and for the determined duration.
  • Step 5: Reaction Termination: Add the stop solution to all wells.
  • Step 6: Detection: Add the fluorescently labeled antibody and incubate to allow for binding.
  • Step 7: Data Acquisition: Read the fluorescence intensity of each well using a microplate reader.

Part 3: Data Analysis and Hit Confirmation

The large datasets generated from HTS require robust data analysis methods to identify true hits while minimizing false positives and negatives.[20][21]

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data Normalization Data Normalization (e.g., % Inhibition) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., Z-score > 3) Normalization->Hit_Selection Clustering Structural Clustering (SAR) Hit_Selection->Clustering Dose_Response Dose-Response Confirmation Clustering->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits

Caption: A typical data analysis workflow for hit identification.

1. Data Normalization: Raw data from the plate reader is normalized to account for plate-to-plate and well-to-well variations.[22] A common method is to calculate the percent inhibition for each compound relative to the controls on the same plate.

2. Hit Selection: A statistical cutoff is applied to identify primary hits. A common approach is to use a Z-score, where compounds with a Z-score above a certain threshold (e.g., 3) are selected as hits.[23]

3. Hit Confirmation and Characterization:

Primary hits must be validated through a series of follow-up experiments.[24]

Protocol 3: Hit Confirmation and Dose-Response Analysis

1. Cherry-Picking: The selected primary hits are "cherry-picked" from the original library plates for further testing.

2. Dose-Response Curves:

  • Create serial dilutions of the confirmed hits.
  • Perform the same kinase assay with the different concentrations of each hit compound.
  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

3. Orthogonal Assays: To eliminate false positives that may arise from assay artifacts (e.g., compound fluorescence), it is crucial to test the confirmed hits in an orthogonal assay. This could be a different assay format that measures the same biological endpoint (e.g., a luminescence-based kinase assay) or a direct binding assay.

Hit CompoundPrimary Screen (% Inhibition)IC50 (µM)Orthogonal Assay (IC50, µM)Notes
Q-00185.21.51.8Confirmed Hit
Q-00278.95.24.8Confirmed Hit
Q-00392.10.8> 50False Positive (assay interference)
Q-00465.412.315.1Confirmed Hit (lower potency)

4. Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the validated hits are analyzed to identify common chemical scaffolds and to discern preliminary structure-activity relationships.[25] This information guides the selection of compound series for further lead optimization.

Conclusion

High-throughput screening of quinoline derivative libraries is a powerful strategy for the discovery of novel drug candidates. A successful HTS campaign relies on a well-designed and validated assay, precise execution using automation, and rigorous data analysis and hit confirmation. The protocols and guidelines presented in this application note provide a framework for conducting effective HTS campaigns, from initial assay development to the identification of promising lead compounds for further investigation.

References

  • Benchchem.
  • Oriental Journal of Chemistry.
  • PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.
  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Microlit USA. Liquid-Handling in High-Throughput Screening.
  • PubMed. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
  • Bentham Science Publishers. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents.
  • Beckman Coulter. High-Throughput Screening (HTS).
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • Dispendix.
  • Wikipedia. High-throughput screening.
  • PMC - NIH.
  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • MDPI.
  • Hudson Robotics. High-Throughput Screening.
  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • ScienceDirect.
  • Ingenta Connect.
  • ACS Measurement Science Au.
  • Cambridge MedChem Consulting.
  • UCSF Small Molecule Discovery Center. High-Throughput Screening Steps.
  • PMC - PubMed Central.
  • Oxford Academic. Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Journal of Cancer Science and Therapy. High throughput screening of small molecule library: procedure, challenges and future.
  • Technology Networks. Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
  • Southern Research. High-Throughput Screening & Discovery.
  • ACS Publications. High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
  • PubMed. Simple absorbance-based assays for ultra-high throughput screening.
  • PubMed.
  • bioRxiv.
  • New Pharma Frontiers. Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Hong Kong Medical Journal. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • PMC - NIH. Advances in G Protein-Coupled Receptor High-throughput Screening.
  • PMC - NIH. Efficient Absorbance-Based Assay for Rapid Antibiotic Susceptibility Testing of Enterobacterales.
  • ResearchGate. Efficient Absorbance-Based Assay for Rapid Antibiotic Susceptibility Testing of Enterobacterales.
  • PubMed.
  • NIH.
  • Semantic Scholar. Simple Absorbance-Based Assays for Ultra-High Throughput Screening.
  • Oxford Academic. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • PubMed.
  • ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful, yet challenging, reaction. As a cornerstone of heterocyclic chemistry, the Skraup synthesis offers a direct route to the quinoline scaffold, a privileged structure in medicinal and industrial chemistry.[1] However, its reputation for being violently exothermic and prone to low yields and tar formation necessitates a deep, mechanistic understanding and careful experimental control.[2][3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural steps, explaining the causality behind experimental choices to empower you to optimize your synthesis for improved yield, safety, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Skraup synthesis.

Issue 1: The reaction is excessively vigorous and difficult to control.

Question: My Skraup synthesis is extremely exothermic, sometimes boiling over or even ejecting material from the condenser. How can I moderate this dangerous reaction?

Answer: This is the most critical safety concern with the Skraup synthesis.[3][4] The violent exotherm is caused by two main processes: the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid and the subsequent condensation and oxidation steps.[3][6] Effective control is achieved by moderating the reaction rate and ensuring efficient heat dissipation.

Core Causes & Recommended Solutions:

Probable CauseRecommended Solution & Scientific Rationale
Uncontrolled Reaction Rate 1. Add a Moderator: Ferrous sulfate (FeSO₄·7H₂O) is the most common and effective moderator.[4][7] It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden release of energy.[7] Boric acid has also been used for this purpose.[7] 2. Controlled Reagent Addition: The order of addition is critical. Typically, the aniline, moderator (if used), and glycerol are mixed before the slow, careful addition of concentrated sulfuric acid with efficient external cooling (e.g., an ice bath).[4][7] This prevents a rapid, uncontrolled initiation. 3. Use Acetanilide: Substituting the free amine (aniline) with its acetylated form (acetanilide) has been shown to significantly reduce the reaction's violence and reduce tar formation, leading to a substantial increase in yield.[8]
Localized Hotspots 1. Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions, to ensure homogenous mixing and effective heat distribution.[4] 2. Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), the external heat source should be removed immediately.[4][9] The reaction's own exotherm should be sufficient to sustain reflux for 30-60 minutes.[9][10] Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[9]
Inappropriate Oxidizing Agent 1. Choose a Milder Oxidant: While nitrobenzene is traditional, serving as both an oxidant and a high-boiling solvent, arsenic acid (As₂O₅) is reported to result in a less violent reaction, though it is highly toxic.[2][3][11] For greener and safer approaches, iodine has been used effectively.[9][12]
Issue 2: The yield of the desired quinoline product is consistently low.

Question: I am following a standard Skraup protocol, but my yields are significantly lower than the 80-90% reported in some literature. What are the likely causes and how can I improve them?

Answer: Low yields are a frequent frustration and can stem from incomplete reactions, the formation of side products, or inherent limitations of the substrate.[5][9] A systematic approach is required to diagnose the root cause.

Troubleshooting Workflow for Low Yield:

LowYield_Troubleshooting Start Low Yield Observed Check_Reaction Assess Reaction Completion (TLC, GC-MS) Start->Check_Reaction Check_Tar Evaluate Tar Formation Check_Reaction->Check_Tar Complete Incomplete Problem: Incomplete Reaction Check_Reaction->Incomplete Starting material remains Check_Substrate Analyze Substrate Reactivity Check_Tar->Check_Substrate Minimal Tar Problem: Excessive Tarring Check_Tar->Tar Significant tar observed Substrate_Issue Problem: Substrate Deactivation Check_Substrate->Substrate_Issue Strong EWGs on aniline Solution_Time Solution: - Increase reflux time - Optimize temperature Incomplete->Solution_Time Solution_Tar Solution: - Use moderator (FeSO₄) - Lower temp post-initiation - Use anhydrous glycerol Tar->Solution_Tar Solution_Substrate Solution: - Use harsher conditions - Consider alternative synthesis route Substrate_Issue->Solution_Substrate

Caption: A decision-making diagram for troubleshooting low product yields.

  • Incomplete Reaction: Ensure the mixture is refluxed for a sufficient duration (often 3-5 hours) after the initial exotherm subsides.[7][9][10] The temperature must be high enough to drive the final oxidation step.

  • Side Product Formation (Tarring): The highly acidic and high-temperature conditions can cause polymerization of acrolein and other intermediates.[4][9] Using a moderator like ferrous sulfate, ensuring anhydrous conditions ("dynamite" glycerol with <0.5% water is recommended), and avoiding excessive temperatures can minimize this.[4][5][7][13]

  • Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups (e.g., -OCH₃, -CH₃) generally favor the reaction, while strong electron-withdrawing groups (e.g., -NO₂) can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[9][14] For instance, synthesizing 8-nitroquinoline from o-nitroaniline can be challenging due to the deactivating nitro group.[14]

Issue 3: The crude product is a dark, tarry mass that is difficult to purify.

Question: My reaction produced a black, viscous goo. What are the most effective methods to isolate and purify my quinoline product from this tar?

Answer: Tar removal is a classic challenge in the Skraup workup.[15][16] The key is to exploit the basicity of the quinoline product and its volatility.

Recommended Purification Protocol:

  • Alkalinization: After cooling, carefully make the reaction mixture strongly alkaline by adding a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and deprotonates the quinoline sulfate salt, liberating the free quinoline base.[3][9] This step is highly exothermic and requires external cooling.

  • Steam Distillation: This is the most effective method for separating the volatile quinoline from non-volatile tarry byproducts.[4][9] Steam is passed through the alkaline mixture, and the quinoline co-distills with the water.[9][10]

  • Extraction: The quinoline can be separated from the aqueous distillate and extracted using an organic solvent like diethyl ether or dichloromethane.[9]

  • Removal of Unreacted Aniline: If unreacted aniline co-distills, it can be removed from the purified product. Acidify the distillate with dilute sulfuric acid to dissolve both amines. Cool the solution in an ice bath and add a solution of sodium nitrite.[9][10] This converts the primary amine (aniline) into a non-volatile diazonium salt, while the tertiary amine (quinoline) does not react.[10] Gently warming decomposes the diazonium salt.[9][10] The solution is then made alkaline again, and the pure quinoline can be re-isolated by steam distillation or extraction.[9]

  • Final Purification: For the highest purity, the isolated quinoline can be distilled under reduced pressure.[9]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of each major reagent in the Skraup synthesis?

A1: Each component has a specific, critical function in the reaction cascade:

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will become part of the final heterocyclic quinoline core.[9]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4 of the quinoline ring). In the presence of hot, concentrated sulfuric acid, it undergoes dehydration to form the reactive intermediate, acrolein (propenal).[3][6][11][17]

  • Sulfuric Acid: Serves two primary roles. It is a powerful dehydrating agent that converts glycerol to acrolein, and it acts as an acid catalyst for the subsequent cyclization and dehydration steps of the reaction mechanism.[6][9]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is 1,2-dihydroquinoline. The oxidizing agent is required for the final aromatization step, removing two hydrogen atoms to form the stable quinoline ring.[6][9] Nitrobenzene is often reduced to aniline, which can then participate in the reaction.[6]

Q2: How do substituents on the aniline ring affect the regiochemical outcome?

A2: The position of substituents on the final quinoline ring is determined by the starting aniline.

  • Ortho- and Para-substituted anilines generally yield a single, predictable product (e.g., p-toluidine gives 6-methylquinoline).

  • Meta-substituted anilines can lead to a mixture of 5- and 7-substituted quinolines, and the ratio of these isomers can be difficult to predict or control.[18] The cyclization can occur at either of the positions ortho to the amino group.

Q3: Are there safer, more environmentally friendly ("greener") modifications to the Skraup synthesis?

A3: Yes, significant research has focused on mitigating the harsh conditions and hazardous reagents of the classic Skraup synthesis.[19] Modern variations include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[1][19]

  • Ionic Liquids: Certain ionic liquids can replace concentrated sulfuric acid, acting as both a solvent and a catalyst, often leading to cleaner reactions and simpler product isolation.[1][19] In some cases, the use of an ionic liquid has been shown to make an external oxidizing agent unnecessary.[19]

  • Alternative Oxidizing Agents: Replacing toxic heavy-metal oxidants like arsenic acid with milder options like iodine is a common strategy.[9][20]

Experimental Protocols

Protocol 1: Classic Synthesis of Quinoline (Moderated)

This protocol is adapted from a robust and widely cited procedure in Organic Syntheses, which incorporates ferrous sulfate to control the reaction's vigor.[7]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, "dynamite" grade preferred)[7]

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Setup: In a large round-bottom flask equipped with an efficient reflux condenser and mechanical stirrer, cautiously add 240 mL of concentrated sulfuric acid to 246 g of aniline while cooling and swirling.

  • Reagent Addition: To the aniline sulfate mixture, add 120 g of ferrous sulfate heptahydrate and 360 g of anhydrous glycerol. Finally, add 180 g of nitrobenzene. It is critical that reagents are added in the correct order.[7]

  • Initiation: Mix the contents thoroughly. Gently heat the flask with a heating mantle. As soon as the liquid begins to boil, immediately remove the heat source .

  • Reflux: The exothermic nature of the reaction should sustain boiling for 30-60 minutes.[10] Once the initial vigorous reaction has subsided, reapply heat and maintain a steady reflux for an additional 3-5 hours.

  • Workup: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution while cooling externally.

  • Purification: Isolate the crude quinoline from the tarry residue via steam distillation. The quinoline can be further purified as described in the purification guide (Issue 3) above. The expected yield is 84-91%.[7]

Workflow Diagram for Protocol 1:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix Aniline & H₂SO₄ (cool) B 2. Add FeSO₄, Glycerol, Nitrobenzene A->B C 3. Gentle Heating to Initiate B->C D 4. Remove Heat, Allow Exotherm C->D E 5. Reflux 3-5h D->E F 6. Cool & Basify with NaOH E->F G 7. Steam Distill F->G H 8. Purify Distillate G->H

Caption: General experimental workflow for the Skraup synthesis.

References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 3, 2026, from [Link]

  • Gao, F., et al. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(23), 8835–8842. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved January 3, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved January 3, 2026, from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-364. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Scott, T. L., & You, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]

  • Almarzouqi, M. H., & Elnagdi, M. H. (2016). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 21(10), 1290. [Link]

  • The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. Retrieved January 3, 2026, from [Link]

  • Manske, R. H. F., Leger, F., & Gallagher, G. (1942). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Research, 20b(10), 318-319. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Reaction mechanism of the Skraup quinoline synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 54. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. (2017, July 18). Reddit. Retrieved January 3, 2026, from [Link]

  • Scott, T. L., & You, W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]

  • Making quinoline - the Skraup synthesis. (2021, August 24). YouTube. Retrieved January 3, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction. (2009, September 9). Sciencemadness.org. Retrieved January 3, 2026, from [Link]

  • My attempt at the Skraup quinoline synthesis. (2021, August 24). Sciencemadness.org. Retrieved January 3, 2026, from [Link]

  • Saggadi, H., et al. (2015). Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement. RSC Advances, 5, 21456-21464. [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

Sources

Navigating the Labyrinth of Friedländer Quinoline Synthesis: A Technical Support Guide to Side Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting the complexities of the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in achieving clean and high-yield synthesis of quinoline derivatives. As a Senior Application Scientist with extensive field experience, I will provide in-depth insights into the common and not-so-common side reactions, their mechanistic origins, and practical, field-proven strategies to mitigate them. Our focus is on not just identifying problems, but understanding their root causes to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, especially under basic conditions. What is it and how can I prevent it?

This is a classic case of the self-condensation of the ketone reactant , an aldol condensation reaction, which is a major competing pathway, particularly when using base catalysts like potassium hydroxide or sodium hydroxide.[1][2]

Causality: The basic catalyst deprotonates the α-carbon of your ketone, forming an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the same ketone, leading to the formation of β-hydroxy ketones (aldol adducts) and their subsequent dehydration products, α,β-unsaturated ketones. These can further polymerize, contributing to the formation of intractable tars.[3]

Troubleshooting Strategies:

  • Catalyst Selection: The most effective way to minimize aldol condensation is to switch from a base catalyst to an acid catalyst.[2] Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂) can efficiently promote the Friedländer condensation while suppressing the base-catalyzed self-condensation of the ketone.[4]

  • Use of an Imine Analog: To circumvent the possibility of ketone self-condensation under alkaline conditions, you can utilize an imine analog of the o-aminoaryl aldehyde or ketone.[5]

  • Temperature Control: Excessive heat can accelerate side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating.[3]

Q2: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge when employing unsymmetrical ketones, as the reaction can proceed from either of the two enolizable α-positions. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity.

Causality: The reaction can proceed via two different enolates of the unsymmetrical ketone, leading to the formation of two distinct quinoline regioisomers. The thermodynamic enolate is typically more substituted and more stable, while the kinetic enolate is less substituted and forms faster. The reaction conditions dictate which pathway is favored.

Troubleshooting Strategies:

  • Amine Catalysis: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have proven highly effective in directing the reaction to favor the formation of the 2-substituted quinoline.[6] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a particularly reactive and regioselective catalyst.[6]

  • Slow Addition and Temperature Optimization: The regioselectivity can often be improved by the slow addition of the unsymmetrical ketone to the reaction mixture.[6] Higher reaction temperatures can also favor the formation of the thermodynamically more stable regioisomer.[2]

  • Introduction of a Directing Group: A highly effective strategy to achieve complete regiocontrol is to introduce a temporary directing group on one of the α-carbons of the ketone. For instance, introducing a phosphoryl group can effectively block one reaction pathway, leading to the formation of a single regioisomer.[5]

Troubleshooting Unforeseen Side Products

While aldol products and regioisomers are the most common culprits, other side reactions can occur, leading to a complex reaction mixture and challenging purifications.

Knoevenagel Condensation Products

Scenario: When using active methylene compounds with strong electron-withdrawing groups (e.g., malononitrile, cyanoacetate) as the methylene component, a Knoevenagel condensation can sometimes occur as a competing reaction.

Mechanism: The Knoevenagel condensation involves the reaction of a carbonyl group with an active methylene compound. In the context of the Friedländer synthesis, the o-aminoaryl aldehyde or ketone can react with the active methylene compound to form a stable, conjugated system that may be slow to cyclize or may participate in other reactions. A domino nitro reduction-Friedländer heterocyclization can sometimes lead to the formation of a substituted quinolin-2(1H)-one from the cyclization of a Z-Knoevenagel intermediate.[7]

Mitigation Strategies:

  • Catalyst Choice: The choice of catalyst can influence the relative rates of the Knoevenagel condensation and the subsequent cyclization. Lewis acids can be effective in promoting the desired Friedländer annulation.

  • Reaction Conditions: Careful control of reaction temperature and time is crucial. Lower temperatures may favor the initial Knoevenagel condensation, while higher temperatures are often required for the subsequent cyclization to the quinoline.

Michael Addition Byproducts

Scenario: If the initial aldol or Knoevenagel condensation product is an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor. Another nucleophile present in the reaction mixture, such as an enolate or the amino group of another starting material molecule, can then undergo a Michael (1,4-conjugate) addition.[8][9][10]

Mechanism: The nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and generating a variety of potential byproducts, which can further react to form complex structures.

Mitigation Strategies:

  • Control of Stoichiometry: Using a slight excess of the o-aminoaryl carbonyl compound can help to ensure that the methylene component is consumed in the desired Friedländer reaction rather than participating in Michael additions.

  • Reaction Conditions: Milder reaction conditions and shorter reaction times can help to minimize the formation of the Michael acceptor and subsequent addition products.

Domino Knoevenagel-Hetero-Diels-Alder Reactions

Scenario: In some specific cases, particularly with complex starting materials, the intermediates of the Friedländer synthesis can undergo unexpected domino reactions, such as a Knoevenagel-hetero-Diels-Alder sequence.[11][12]

Mechanism: An initial Knoevenagel condensation can form a diene system that then participates in an intramolecular or intermolecular hetero-Diels-Alder reaction, leading to the formation of complex polycyclic structures instead of the desired quinoline.

Mitigation Strategies:

  • Substrate Design: This type of side reaction is highly dependent on the structure of the starting materials. Careful consideration of the substrate design is necessary to avoid functionalities that could promote such domino reactions.

  • Reaction Optimization: Screening of different catalysts and solvents may help to steer the reaction towards the desired Friedländer pathway.

Purification Strategies: A Practical Guide

The successful isolation of your target quinoline from a mixture of side products is as critical as the synthesis itself.

Column Chromatography

Column chromatography is a powerful tool for separating quinoline derivatives from byproducts.

  • Normal-Phase Chromatography (Silica Gel):

    • Tailing Issue: The basic nitrogen atom of the quinoline ring can interact with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor separation.[13]

    • Solution: To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to your eluent.[13] This will neutralize the acidic sites on the silica and improve the peak shape.

    • Solvent Systems: A common starting point for the elution of quinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.

  • Reversed-Phase Chromatography (C18): For more polar quinoline derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be effective.

Recrystallization

Recrystallization is an excellent technique for purifying solid quinoline derivatives.

  • Solvent Selection: The key is to find a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing quinolines include ethanol, isopropanol, toluene, and mixtures of hexanes and ethyl acetate.[14][15]

  • Separating from Aldol Byproducts: Aldol condensation products are often more polar than the corresponding quinoline. A two-solvent recrystallization system, such as ethanol/water or ethyl acetate/hexanes, can be effective. The desired quinoline will typically crystallize out upon cooling, while the more polar byproducts remain in the mother liquor.

Data Interpretation: Identifying Your Side Products

The characterization of side products is essential for effective troubleshooting. Here are some general spectroscopic features to look out for:

  • Aldol Self-Condensation Products (α,β-unsaturated ketones):

    • ¹H NMR: Look for the appearance of vinyl protons in the region of 6-7 ppm and the absence of the α-protons of the starting ketone.

    • ¹³C NMR: The carbonyl carbon will be shifted downfield, and two new signals for the alkene carbons will appear.

    • Mass Spectrometry: The molecular ion peak will correspond to the mass of two ketone molecules minus the mass of a water molecule.

  • Regioisomers:

    • ¹H and ¹³C NMR: The chemical shifts and coupling patterns of the protons and carbons on the quinoline ring will differ between the two isomers. Careful analysis of 2D NMR spectra (COSY, HMBC, NOESY) can help to definitively assign the structures.

    • Mass Spectrometry: Regioisomers will have the same molecular weight, so they cannot be distinguished by MS alone.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired Friedländer synthesis and the common side reactions.

Friedlander_Pathways cluster_main Desired Friedländer Pathway cluster_side1 Side Reaction: Aldol Self-Condensation cluster_side2 Side Reaction: Regioisomer Formation 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Ketone (R-CH2-CO-R') Ketone (R-CH2-CO-R') Ketone (R-CH2-CO-R')->Aldol Condensation Ketone Self-Condensation Ketone Self-Condensation Ketone (R-CH2-CO-R')->Ketone Self-Condensation Unsymmetrical Ketone Unsymmetrical Ketone Ketone (R-CH2-CO-R')->Unsymmetrical Ketone Cyclization/Dehydration Cyclization/Dehydration Aldol Condensation->Cyclization/Dehydration Quinoline Product Quinoline Product Cyclization/Dehydration->Quinoline Product Aldol Adduct Aldol Adduct Ketone Self-Condensation->Aldol Adduct α,β-Unsaturated Ketone α,β-Unsaturated Ketone Aldol Adduct->α,β-Unsaturated Ketone Kinetic Enolate Kinetic Enolate Unsymmetrical Ketone->Kinetic Enolate Thermodynamic Enolate Thermodynamic Enolate Unsymmetrical Ketone->Thermodynamic Enolate Regioisomer 1 Regioisomer 1 Kinetic Enolate->Regioisomer 1 Regioisomer 2 Regioisomer 2 Thermodynamic Enolate->Regioisomer 2

Caption: Competing reaction pathways in the Friedländer synthesis.

Experimental Protocols at a Glance

The following table summarizes key experimental parameters and their impact on minimizing common side reactions.

IssueParameter to ModifyRecommended ActionExpected Outcome
Aldol Self-Condensation CatalystSwitch from a base (e.g., KOH) to an acid catalyst (e.g., p-TsOH).[2]Suppression of ketone self-condensation.
TemperatureLower the reaction temperature.[3]Reduced rate of all reactions, but disproportionately affects side reactions.
Poor Regioselectivity CatalystUse an amine catalyst, such as a pyrrolidine derivative.[6]Favors the formation of the 2-substituted quinoline.
Reactant AdditionAdd the unsymmetrical ketone slowly to the reaction mixture.[6]Improved regioselectivity.
TemperatureIncrease the reaction temperature.[2]Favors the formation of the thermodynamically more stable regioisomer.
Tar Formation CatalystUse milder catalysts like ionic liquids or nanoparticles.[3]Controlled reaction rate and reduced polymerization.
TemperatureAvoid excessively high temperatures.[3]Minimized decomposition and polymerization of reactants and intermediates.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Minimizing tar formation in Friedländer quinoline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Duret, P., Fakhfakh, M. A., Herrenknecht, C., Fournet, A., Franck, X., Figadère, B., & Hocquemiller, R. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Tanwar, B., Kumar, D., Kumar, A., Ansari, M. I., Qadri, M. M., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833.
  • BenchChem Technical Support Team. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem.
  • A catalytic and green procedure for Friedlander quinoline synthesis in aqueous media. (2025). [Journal Name], [Volume], [Page numbers].
  • Chandrasekaran, I., & Sarveswari, S. (2023). Different catalytic approaches of Friedländer Synthesis of Quinolines. [Journal Name], [Volume], [Page numbers].
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. BenchChem.
  • Bailey, S., et al. (2020). Effects of time and temperature on the Friedländer quinoline synthesis...
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.
  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Duret, P., Fakhfakh, M. A., Herrenknecht, C., Fournet, A., Franck, X., Figadère, B., & Hocquemiller, R. (2003).
  • Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies of ([Zn(1,4-NDCA)(3-BPDB)0.5]. (2021).
  • Tietze, L. F., Bischoff, M., Khan, T. A., & Liu, D. (2017). SYNTHESIS OF INDOLIZINOQUINOLINONES THROUGH THREE- AND FOUR-COMPONENT DOMINO KNOEVENAGEL / HETERO-DIELS–ALDER REACTIONS: NOVEL ACCESS TO (+)-CAMPTOTHECIN. Chemistry of Heterocyclic Compounds, 53(5), 536-547.
  • Effects of time and temperature on the Friedländer synthesis of quinolines
  • BenchChem Technical Support Team. (2025).
  • Tietze, L. F., Bischoff, M., Khan, T. A., & Liu, D. (2017). SYNTHESIS OF INDOLIZINOQUINOLINONES THROUGH THREE- AND FOUR-COMPONENT DOMINO KNOEVENAGEL / HETERO-DIELS–ALDER REACTIONS: NOVEL ACCESS TO (+)-CAMPTOTHECIN. Chemistry of Heterocyclic Compounds, 53(5), 536-547.
  • Supplementary D
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Ito, Y. (2009).
  • The Michael Reaction. (2025).
  • Cheng, C.-C., & Yan, S.-J. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Ito, Y. (2009).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(14), 4795–4802.
  • Kappe, C. O. (2000). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 5(12), 945.
  • Rigo, B., et al. (2010). Toward new camptothecins. Part 6: Synthesis of crucial ketones and their use in Friedländer reaction. Tetrahedron, 66(38), 7544-7561.
  • Chandrasekaran, I., & Sarveswari, S. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Friedländer Quinoline Synthesis. (n.d.).
  • Magnetically recoverable silica catalysed solvent-free domino Knoevenagel-hetero-Diels–Alder reaction to access divergent chromenones. (n.d.). Organic & Biomolecular Chemistry.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4153.
  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Trost, B. M., & Bartlett, P. A. (2013).
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Ashenhurst, J. (2023, May 24).
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Recrystalliz
  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024). Frontiers in Chemistry, 12.
  • Spectroscopic dataset of Hedione's derivatives gathered during process development. (2022).
  • Syllabus for Chemistry (SCQP08). (2025). [Source].

Sources

Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues of Quinoline-3-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with quinoline-3-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds. Given that an estimated 40% to 70% of new chemical entities exhibit poor aqueous solubility, mastering solubilization techniques is critical for advancing drug discovery and development.[1] This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to help you navigate these complexities and ensure the reliability and success of your experiments.

Understanding the Challenge: The Physicochemical Landscape of Quinoline-3-Carbonitrile

Quinoline-3-carbonitrile and its derivatives are heterocyclic aromatic compounds, a structural class often associated with low water solubility due to their rigid, planar nature and lipophilic characteristics.[2] The specific solubility of any given derivative is heavily influenced by its unique substitutions; functional groups added to enhance potency can inadvertently increase hydrophobicity, further compounding solubility issues.[2][3] Poor solubility is a significant hurdle that can lead to unreliable in vitro assay results, underestimated toxicity, and poor bioavailability, ultimately impeding the translation of a promising compound into a viable therapeutic.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common solubility-related issues encountered in the laboratory. Each question is followed by a detailed troubleshooting guide that provides both theoretical explanations and practical, step-by-step protocols.

FAQ 1: My quinoline-3-carbonitrile compound is precipitating out of my aqueous assay buffer. What's happening and how can I fix it?

Root Cause Analysis: Precipitation, or "crashing out," typically occurs when a compound that is initially dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where its solubility is much lower. This leads to the formation of a supersaturated solution that is thermodynamically unstable, causing the compound to rapidly fall out of solution. This can result in inconsistent compound concentrations in your assay wells and highly variable data.[6]

This workflow outlines a systematic approach to identifying an appropriate solvent system for your compound.

A Start: New Quinoline-3-Carbonitrile Compound B Attempt to dissolve in common organic solvents (e.g., DMSO, DMF, Ethanol) A->B C Does it dissolve to desired stock concentration (e.g., 10-20 mM)? B->C D Yes: Proceed to Aqueous Dilution Test C->D Yes E No: Try alternative solvents (e.g., NMP, DMA) or gentle heating/sonication C->E No I Dilute stock solution into final aqueous assay buffer D->I F Successful? E->F G Yes: Proceed to Aqueous Dilution Test F->G Yes H No: Compound has very low organic solubility. Consider advanced formulation strategies. F->H No G->I J Visually inspect for precipitation/cloudiness I->J K Precipitation observed? J->K L Yes: Optimize dilution or employ solubilizing excipients K->L Yes M No: Solution is clear. Proceed with experiment. K->M No

Caption: Initial solubility assessment workflow.

1. The Co-Solvent Approach (First Line of Defense)

The most common initial strategy is to use a water-miscible organic solvent to create a concentrated stock solution.[2][7]

  • Rationale: Co-solvents work by reducing the polarity of the aqueous environment and disrupting the hydrogen-bonding network of water, which helps to keep hydrophobic molecules in solution.[8][9]

  • Recommended Co-solvents:

Co-SolventProperties & Considerations
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power for a wide range of compounds. However, can be toxic to some cell lines at concentrations >0.5-1%.
DMF (Dimethylformamide)Strong solubilizer, but generally more toxic than DMSO. Use with caution.
Ethanol A less toxic option, but may have lower solubilizing power for highly lipophilic compounds.[10]
PEG 400 (Polyethylene Glycol 400)A non-toxic, biocompatible co-solvent that can significantly enhance solubility.[9][10]
  • Protocol: Preparing a Stock Solution and Diluting

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of your quinoline-3-carbonitrile derivative in 100% DMSO or another suitable co-solvent. Gentle warming (to 37°C) or sonication can aid dissolution.

    • For your experiment, perform a serial dilution of the stock solution. When diluting into the final aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer. This rapid mixing can sometimes prevent localized supersaturation and precipitation.

    • Crucially, ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, and ideally <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts. [11]

2. pH Modification (For Ionizable Derivatives)

  • Rationale: The quinoline ring system is basic, and the presence of acidic or basic functional groups on your derivative makes its solubility highly dependent on pH.[12][13][14] For a basic compound like quinoline, lowering the pH will protonate the nitrogen atom, forming a more water-soluble salt.[15] Conversely, if your derivative has an acidic moiety (like a carboxylic acid), increasing the pH will deprotonate it, also increasing solubility.[7][11]

  • Protocol: pH-Dependent Solubility Testing

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.2, 7.4, 8.0).

    • Add an excess of your solid compound to a fixed volume of each buffer in separate vials.

    • Incubate the vials with agitation (e.g., on a shaker at room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16][17]

    • After incubation, filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Select the buffer with the highest solubility that is also compatible with your assay system.

FAQ 2: I've tried common co-solvents and pH adjustments, but my compound's solubility is still too low for my desired assay concentration. What are my next steps?

Root Cause Analysis: If basic methods fail, it indicates that the intrinsic insolubility of your compound is too high to be overcome by simple formulation tricks. At this point, you need to employ more advanced formulation strategies that fundamentally alter the way the compound interacts with the aqueous environment.

A Initial methods (co-solvents, pH) are insufficient B Evaluate use of solubilizing excipients A->B C Consider Cyclodextrins B->C D Consider Surfactants B->D E Form inclusion complex C->E F Use below Critical Micelle Concentration (CMC) D->F G Does solubility improve to desired level? E->G F->G H Yes: Validate excipient compatibility with assay G->H Yes I No: Re-evaluate compound structure or consider solid-state modification G->I No J Proceed with experiment H->J

Sources

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted quinolines. Here, we move beyond simple protocols to offer in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is on the "why" behind experimental choices, providing you with the scientific rationale to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your results.

Section 1: General Principles of Quinoline Synthesis Optimization

Before delving into specific named reactions, it's crucial to understand the universal parameters that govern the success of most quinoline syntheses. The interplay of these factors often dictates yield, purity, and the formation of side products.

Frequently Asked Questions (General)

Q1: My quinoline synthesis is resulting in a low yield. What are the general factors I should investigate first?

A1: Low yields in quinoline synthesis can often be traced back to a few key areas.[1] Begin with a systematic review of your reaction conditions, starting with the purity of your starting materials, as contaminants can significantly interfere with the reaction.[2] Ensure your solvent is dry and reagents are of high purity. Next, evaluate your catalyst choice and loading; both acid and base catalysts can vary in efficacy depending on the specific substrates.[2][3] Reaction kinetics are also critical; monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature, as incomplete reactions will naturally lead to lower yields.[2][4] Finally, consider the reaction atmosphere; some syntheses are sensitive to air or moisture, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Q2: I'm observing a significant amount of tar or polymeric material in my crude product. What causes this and how can it be minimized?

A2: Tar formation is a frequent issue in classical quinoline syntheses, particularly those employing strong acids and high temperatures like the Skraup and Doebner-von Miller reactions.[5][6] This is typically due to the acid-catalyzed polymerization of reactants or intermediates, especially α,β-unsaturated carbonyl compounds.[5][7] To mitigate this, consider optimizing the acid concentration; excessively harsh conditions accelerate tarring.[7] A comparative study of different Brønsted and Lewis acids may reveal a milder yet effective catalyst.[7] Controlling the reaction temperature is also vital; avoid excessive heat and consider a gradual heating profile.[5][8] For reactions like the Doebner-von Miller, employing a biphasic solvent system can sequester the polymer-prone carbonyl compound in an organic phase, drastically reducing its self-polymerization in the acidic aqueous phase.[6][7]

Q3: How do I choose the appropriate purification technique for my crude quinoline derivative?

A3: The choice of purification method depends heavily on the nature of the impurities and the physical properties of your product. For crude products from classical syntheses that produce significant tarry by-products, steam distillation can be a highly effective initial step to isolate the volatile quinoline derivative.[4][5] If your product is a thermally stable liquid, vacuum distillation is excellent for removing non-volatile impurities.[9] For separating complex mixtures, particularly regioisomers, column chromatography on silica gel is a standard and effective technique.[4][8] Finally, recrystallization is often used as a final step to obtain a highly pure, crystalline product.[4][8]

Section 2: Troubleshooting Classical Quinoline Syntheses

This section provides detailed troubleshooting for some of the most established and widely used methods for quinoline synthesis.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[10] However, it is notoriously vigorous and prone to side reactions.[5][8]

Troubleshooting Guide: Skraup Synthesis

Symptom/Issue Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Extremely vigorous, uncontrollable reaction The reaction is highly exothermic.[5][8]1. Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5][8] Boric acid can also be employed.[4] These moderators help to control the reaction rate. 2. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[5] 3. Efficient Stirring: Ensure robust stirring to dissipate heat and prevent localized hotspots.[5]
Significant tar formation and charring Harsh acidic and oxidizing conditions cause polymerization of reactants and intermediates.[5][6]1. Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the exothermic phase to avoid excessively high temperatures.[5] 2. Use an Alternative Oxidant: Arsenic acid can be used in place of nitrobenzene for a less vigorous reaction, which can reduce charring.[8][10]
Low yield of desired quinoline In addition to tarring, incomplete reaction or loss during workup can reduce yield.1. Ensure Complete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed. 2. Efficient Extraction: The crude product is often a thick, dark tar.[5][6] Purification by steam distillation followed by solvent extraction is a common and effective method to isolate the product from the tar.[5]

Experimental Protocol: Microwave-Assisted Skraup Reaction

This protocol presents a greener, more controlled alternative to the traditional Skraup synthesis.[4]

  • In a microwave reactor vessel, combine the substituted aniline (10 mmol, 1 equiv.), glycerol (30 mmol, 3 equiv.), and concentrated sulfuric acid (30 mmol, 3 equiv.) in water (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 150-200 °C) and hold for the optimized reaction time (e.g., 10-30 minutes).

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a strong base (e.g., concentrated sodium hydroxide) until strongly alkaline.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed, typically by column chromatography.

The Doebner-von Miller Synthesis

This reaction is an extension of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[7][11] The primary challenge is often the acid-catalyzed polymerization of the carbonyl starting material.[5][7]

Troubleshooting Guide: Doebner-von Miller Synthesis

Symptom/Issue Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low yield with significant tar/polymer formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][7]1. Biphasic Solvent System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce self-polymerization and increase yield.[6][7] 2. Optimize Acid Catalyst: Systematically vary the acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, or Lewis acids like ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[7] 3. Control Temperature: Maintain the lowest effective temperature to minimize polymerization.[7]
Isolation of dihydro- or tetrahydroquinoline byproducts Incomplete oxidation of the dihydroquinoline intermediate.[7]1. Ensure Sufficient Oxidant: The reaction is aerobic, but an additional oxidizing agent may be needed. Use a stoichiometric excess if an external oxidant is employed. 2. Optimize Reaction Time and Temperature for Oxidation: The final oxidation step may require prolonged reaction times or higher temperatures to proceed to completion. Monitor the disappearance of the intermediate by TLC or GC-MS.[7] 3. Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can be oxidized in a separate step using an appropriate agent like DDQ or MnO₂.[7]
Low yield with substituted anilines Electronic effects of substituents on the aniline ring.Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[7] In such cases, a modified approach may be necessary.

Workflow Diagram: Troubleshooting Low Yield in Doebner-von Miller Synthesis

G start Low Yield Observed check_tar Significant Tar/Polymer Formation? start->check_tar check_byproducts Dihydroquinoline Byproducts Present? check_tar->check_byproducts No solution_tar Implement Biphasic System Optimize Acid Catalyst & Temperature check_tar->solution_tar Yes check_aniline Using Electron-Withdrawing Substituted Aniline? check_byproducts->check_aniline No solution_byproducts Optimize Oxidation Step (Time, Temp, Oxidant) Consider Post-Reaction Oxidation check_byproducts->solution_byproducts Yes solution_aniline Consider Modified Doebner Reaction check_aniline->solution_aniline Yes end_node Improved Yield check_aniline->end_node No solution_tar->end_node solution_byproducts->end_node solution_aniline->end_node

Caption: A decision-making workflow for troubleshooting low yields in the Doebner-von Miller synthesis.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] A key challenge in this synthesis, especially with unsymmetrical β-diketones, is controlling regioselectivity.[14]

Troubleshooting Guide: Combes Synthesis

Symptom/Issue Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Formation of undesired regioisomer With an unsymmetrical β-diketone, cyclization can occur on either side of the enamine intermediate. The outcome is governed by steric and electronic factors.[12][14]1. Modify Substituents: If possible, using a bulkier substituent on the aniline or the β-diketone may favor cyclization at the less sterically hindered position.[14] The electronic nature of substituents on the aniline also directs cyclization.[12] 2. Optimize Reaction Conditions: Systematically varying the acid catalyst (e.g., H₂SO₄, PPA), solvent, and temperature can influence the reaction pathway and favor one regioisomer over the other.[14]
Low yield or no reaction Strong electron-withdrawing groups on the aniline can deactivate the ring towards the electrophilic cyclization step.[15]1. Use a Stronger Acid Catalyst: A stronger acid may be required to promote the cyclization of deactivated anilines. Polyphosphoric acid (PPA) is often effective.[12] 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the cyclization step.

Reaction Mechanism: Combes Quinoline Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B Condensation (-H₂O) C Enamine B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate D->E Annulation (Rate-Determining) F Dehydrated Intermediate E->F Dehydration (-H₂O) G Substituted Quinoline F->G Deprotonation

Caption: The two-stage mechanism of the Combes quinoline synthesis.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][16] While efficient, it can suffer from low yields under harsh conditions and issues with regioselectivity.[1][14]

Troubleshooting Guide: Friedländer Synthesis

Symptom/Issue Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low yields and multiple side products Traditional methods often use high temperatures and strong acids or bases, which can cause side reactions like the self-condensation of the ketone.[1][2]1. Milder Conditions: Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[2] This includes catalysts like molecular iodine or various Lewis acids.[2] 2. Catalyst Selection: A wide range of catalysts have been developed to improve the efficiency of the Friedländer reaction. It is worth screening different types of catalysts (acidic, basic, Lewis acid, etc.) to find the optimal one for your specific substrates.[16] 3. Greener Solvents: Consider performing the reaction in greener solvents like water or ionic liquids, which can sometimes improve yields and simplify workup.[4]
Poor regioselectivity with unsymmetrical ketones The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in two distinct regioisomers.[14]1. Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome.[14] 2. Substrate Modification: Introducing directing groups on the reactants can steer the reaction towards the desired regioisomer.[14] 3. Systematic Optimization: Varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[14]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a mild and efficient method for Friedländer annulation.[2]

  • In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (I₂) (10 mol%) as the catalyst.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Section 3: Modern Approaches: Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has emerged as a powerful tool for quinoline synthesis, often offering milder reaction conditions, higher efficiency, and novel pathways for functionalization.[3][17][18]

Frequently Asked Questions (Transition-Metal Catalysis)

Q1: What are the main advantages of using transition-metal catalysts for quinoline synthesis over classical methods?

A1: Transition-metal-catalyzed methods offer several key advantages. They often proceed under much milder reaction conditions, avoiding the harsh acids and high temperatures characteristic of classical syntheses.[18] This leads to better functional group tolerance, allowing for the synthesis of more complex and highly functionalized quinolines. These methods can also provide access to substitution patterns that are difficult to achieve with traditional routes and can offer high levels of regioselectivity.[17][19] Furthermore, many modern protocols focus on C-H activation, which provides a more atom-economical approach to building the quinoline core.[20][21]

Q2: My transition-metal-catalyzed reaction is not working. What are some common causes of catalyst deactivation?

A2: Catalyst deactivation is a common issue and can stem from several sources. Poisoning occurs when impurities in your starting materials or solvent (e.g., sulfur or halogen compounds) strongly adsorb to the active sites of the catalyst, blocking them.[22] Fouling or coking involves the deposition of carbonaceous materials on the catalyst surface, which can physically block active sites.[22] Thermal degradation , or sintering, can occur at high temperatures, causing the active metal particles to agglomerate and reduce the active surface area.[22] Finally, leaching is the dissolution of the active catalytic species into the reaction medium, leading to a permanent loss of the catalyst.[22]

Q3: How can I regenerate my deactivated catalyst?

A3: Catalyst regeneration depends on the deactivation mechanism. For poisoning or fouling by soluble impurities, a simple solvent wash can be effective.[22] After recovering the catalyst by filtration, wash it with a solvent that dissolves the impurities but not the catalyst itself.[22] For deactivation by coking, a thermal treatment (calcination) under a controlled atmosphere (e.g., air or oxygen diluted with an inert gas) can burn off the carbonaceous deposits.[22] It is critical to carefully control the temperature to avoid thermal degradation of the catalyst itself.[22]

Section 4: Safety Precautions

Working with the reagents involved in quinoline synthesis requires strict adherence to safety protocols.

  • General Handling: Quinoline and many of its derivatives are harmful if swallowed or in contact with skin, and can cause serious eye irritation.[23][24][25] They are also suspected of causing genetic defects and may cause cancer.[23][24][25] Always handle these chemicals in a well-ventilated fume hood.[23][26]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[24][26]

  • Exothermic Reactions: Be particularly cautious with reactions known to be highly exothermic, such as the Skraup synthesis.[5] Use an ice bath for cooling and add reagents slowly.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Quinoline is toxic to aquatic life with long-lasting effects, so avoid release to the environment.[23][24]

References

  • Alfindee, M., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC). Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Available at: [Link]

  • Paul, S., & Mondal, P. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Kidwai, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central (PMC). Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Gurbuz, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2024). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Available at: [Link]

  • Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). A review on transition-metal mediated synthesis of quinolines. ResearchGate. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central (PMC). Available at: [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar. Google Patents.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia. Available at: [Link]

  • ACS Publications. (n.d.). A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. ACS Publications. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central (PMC). Available at: [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Synthesis of Quinoline and derivatives. (n.d.). Synthesis of Quinoline and derivatives.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with one of the most common side reactions in this process: the formation of tar and polymeric materials. As a robust and historic reaction, the Doebner-von Miller synthesis is powerful, but its reliance on strong acids and reactive intermediates often leads to difficult-to-manage reaction mixtures and low yields.

This document provides in-depth troubleshooting guides in a direct question-and-answer format, optimized experimental protocols, and the mechanistic rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Tar Formation

This section directly addresses the most frequent and frustrating issue in the Doebner-von Miller reaction.

Question 1: My reaction turned into a thick, black, intractable tar almost immediately after adding all the reagents. What is the primary cause?

Answer: This is the most common failure mode and is almost certainly caused by the rapid, acid-catalyzed polymerization of your α,β-unsaturated aldehyde or ketone.[1] Under the highly acidic conditions required for the Doebner-von Miller reaction, the carbonyl compound can readily self-condense and polymerize, forming high-molecular-weight, insoluble tars.[2] This side reaction is highly exothermic, and the heat generated further accelerates the polymerization, leading to a runaway reaction that consumes your starting material and produces the intractable mixture you observed.[3]

Question 2: How can I control the reaction conditions to prevent this rapid polymerization?

Answer: Controlling the reaction requires a multi-faceted approach focused on limiting the concentration of the free α,β-unsaturated carbonyl and managing the reaction temperature.

  • Gradual Reagent Addition: Never add all reagents at once. The most effective strategy is the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline.[1][2] This keeps the instantaneous concentration of the polymerizable species low, favoring the desired conjugate addition with the aniline over self-condensation.

  • Temperature Management: While the reaction requires heat, excessive temperatures promote tar formation.[1] Begin by heating the aniline-acid mixture to a moderate reflux, and then add the carbonyl compound slowly. If the reaction is vigorously exothermic, you may need to apply external cooling (e.g., an ice bath) during the addition to maintain control.[2][3]

  • Employ a Biphasic System: A highly effective but often overlooked technique is to use a two-phase solvent system.[4] By dissolving the aniline in aqueous acid (e.g., HCl) and the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene), you sequester the bulk of the carbonyl in the organic phase. Only a small amount partitions into the aqueous phase to react, effectively acting as a slow-addition method and dramatically reducing polymerization.[1]

Question 3: Does the choice of acid catalyst affect the degree of tar formation?

Answer: Absolutely. The type and concentration of the acid catalyst are critical variables.[2] While strong Brønsted acids like H₂SO₄ and HCl are traditional, they are also aggressive catalysts for polymerization.

  • Milder Acids: Consider screening milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids. Lewis acids such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium(III) triflate (Sc(OTf)₃) can be particularly effective at promoting the desired cyclization without being as harsh on the starting materials.[2][5][6]

  • Acid Concentration: Use the minimum effective amount of acid. Excessively high concentrations will accelerate tar formation without necessarily increasing the rate of the desired reaction.

The following table provides a comparison of common catalysts:

Catalyst TypeExamplesAdvantagesDisadvantages & Tar Risk
Brønsted Acids HCl, H₂SO₄, p-TsOHInexpensive, readily available.High risk of tarring, especially with H₂SO₄ due to strong dehydrating/oxidizing nature.[1]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder, may improve selectivity.[5]More expensive, may require anhydrous conditions, metal complexes can complicate workup.
Heterogeneous Amberlite ResinsEasy to remove by filtration.May have lower activity, requiring higher temperatures or longer reaction times.[5]

Frequently Asked Questions (FAQs)

Q1: My reaction worked, but the final product is a dark, oily tar. How can I isolate my quinoline product?

A1: This is a standard outcome, and purification is key. The non-volatile tar is the polymer you sought to avoid. Your quinoline product, however, is often volatile enough to be separated by steam distillation .[7] After making the reaction mixture strongly basic to free the quinoline amine, pass steam through the flask. The quinoline will co-distill with the water, leaving the tar behind. The distillate can then be extracted with an organic solvent (like dichloromethane or ether), dried, and concentrated to yield the crude product, which can be further purified by vacuum distillation or chromatography.[3]

Q2: I am not using an external oxidizing agent. Why is the reaction still called an oxidation?

A2: The final step in the Doebner-von Miller mechanism is the aromatization of a dihydroquinoline intermediate to the stable quinoline ring system.[1] In many setups, especially those involving anilines, an aniline molecule can act as a hydride acceptor, effectively serving as the oxidizing agent for another molecule that is forming the quinoline. Alternatively, Schiff base intermediates formed during the reaction can also serve as internal oxidants. While classic protocols often included agents like arsenic acid or nitrobenzene, many modern procedures find that the reaction proceeds to the aromatic product without an external oxidant.[8]

Q3: Can I generate the α,β-unsaturated carbonyl in situ to avoid handling it?

A3: Yes, this is an excellent strategy known as the Beyer method .[5] For example, you can generate crotonaldehyde in situ from the acid-catalyzed aldol condensation of acetaldehyde.[2] By adding acetaldehyde slowly to the cold, acidic aniline solution, you form the reactive crotonaldehyde in low concentrations, where it is more likely to react with the aniline than to polymerize.[2]

Visualizing the Chemistry: Mechanisms and Logic

To better understand the process, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.

Diagram 1: The Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism Start Aniline + α,β-Unsaturated Carbonyl Michael 1. Michael Addition (Forms Enamine/Iminium) Start->Michael H⁺ Catalyst Cyclization 2. Electrophilic Cyclization Michael->Cyclization Dehydration 3. Dehydration (Forms Dihydroquinoline) Cyclization->Dehydration -H₂O Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation [O] Product Quinoline Product Oxidation->Product

Caption: Key stages of the Doebner-von Miller quinoline synthesis.

Diagram 2: Competing Pathways: Quinoline vs. Tar

Competing_Pathways Reactants Aniline + Carbonyl + Acid DesiredPath Conjugate Addition with Aniline Reactants->DesiredPath Favorable (Low [Carbonyl]) SidePath Acid-Catalyzed Self-Condensation Reactants->SidePath Unfavorable (High [Carbonyl], High Temp) Quinoline Quinoline Synthesis DesiredPath->Quinoline Tar Polymerization & Tar SidePath->Tar

Caption: The critical competition between product and tar formation.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start High Tar Formation Is the reaction a single phase? Biphasic Implement Biphasic System (e.g., Toluene/H₂O) Does tar persist? Start->Biphasic Yes SlowAdd Slow Carbonyl Addition & Control Temperature Does tar persist? Start->SlowAdd No ChangeAcid Screen Milder Catalysts (e.g., ZnCl₂, p-TsOH) Does tar persist? Biphasic->ChangeAcid Yes Success Optimized Reaction Biphasic->Success No SlowAdd->ChangeAcid Yes SlowAdd->Success No InSitu Use In Situ Generation (Beyer Method) ChangeAcid->InSitu Yes ChangeAcid->Success No InSitu->Success

Caption: A logical workflow for systematically troubleshooting tar formation.

Optimized Experimental Protocols

Protocol 1: Minimized-Tar Synthesis of 2-Methylquinoline via Biphasic System

This protocol is designed to minimize polymerization by sequestering the crotonaldehyde in an organic phase.

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M aqueous hydrochloric acid (2.5 eq).

  • Heating: Heat the biphasic mixture to a gentle reflux (approx. 95-100 °C) with vigorous stirring.

  • Reagent Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene (approx. 2 mL of toluene per 1 mL of crotonaldehyde).

  • Slow Addition: Over a period of 1-2 hours, add the crotonaldehyde solution dropwise to the refluxing aniline-acid mixture. Maintain vigorous stirring to ensure good mixing between the phases.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 3-4 hours. Monitor the reaction progress by TLC if desired.

  • Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide solution. Caution: This is highly exothermic. Use an ice bath.

  • Workup - Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer two more times with fresh toluene or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude 2-methylquinoline can be purified further by vacuum distillation.

Protocol 2: Workup and Purification via Steam Distillation

Use this protocol if your reaction has already produced a significant amount of tar.

  • Setup: After the reaction is complete, cool the flask. Add water to dilute the mixture if it is too thick. Equip the flask for steam distillation.

  • Basification: Slowly and with cooling, add a concentrated base (e.g., 50% NaOH) until the mixture is strongly alkaline and all aniline/quinoline salts have been neutralized to the free base.

  • Distillation: Pass a steady stream of steam into the flask. The volatile 2-methylquinoline will co-distill with the water, leaving the non-volatile polymeric tar in the reaction flask.

  • Collection: Collect the milky-white distillate until the collected liquid runs clear, indicating that all the product has been distilled.

  • Extraction: Extract the entire distillate multiple times with a suitable organic solvent (e.g., dichloromethane).[3]

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate using a rotary evaporator to yield the purified product.

References

Technical Support Center: Purification of Polar Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. The inherent basicity of the quinoline nitrogen, combined with various polar functional groups, often leads to complex purification issues. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, hands-on issues you may encounter during the chromatographic purification of polar quinoline derivatives.

Issue 1: My polar quinoline derivative shows little to no retention on a C18 column and elutes in the solvent front.
  • Probable Cause: This is a classic sign of a polar compound in reversed-phase (RP) chromatography. Your analyte has a higher affinity for the polar mobile phase (like water/acetonitrile) than for the nonpolar C18 stationary phase, resulting in rapid elution with no retention.[1]

  • Recommended Solutions:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds.[2][3] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][5] Water acts as the strong solvent, partitioning the polar analyte into a water-rich layer on the stationary phase surface, thus promoting retention.[4][5]

    • Employ Ion-Pairing Chromatography: If you must use a reversed-phase column, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[6] For basic quinolines, an anionic reagent like an alkyl sulfonate (e.g., 1-octanesulfonic acid) is used.[6] The reagent forms a neutral, hydrophobic ion pair with the protonated quinoline, increasing its affinity for the C18 stationary phase.[6][7]

    • Use an Aqueous-Stable RP Column: Some modern reversed-phase columns, often labeled "AQ," are designed to be stable in highly aqueous mobile phases (even 100% water) without undergoing phase collapse.[1][8][9] This allows you to use a very polar mobile phase to increase the interaction between your polar analyte and the stationary phase.[1][8]

    • Consider an Embedded Polar Group (EPG) Column: These RP columns have polar groups (e.g., amides or carbamates) embedded within the alkyl chains. This feature helps to retain polar compounds and also makes the column resistant to phase collapse in highly aqueous mobile phases.

Issue 2: I'm observing severe peak tailing during HPLC analysis.
  • Probable Cause: Peak tailing for basic compounds like quinolines is most often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][10][11] The basic nitrogen atom of the quinoline ring can interact strongly with these ionized silanols, leading to a portion of the analyte being retained longer than the main peak, causing tailing.[10]

  • Recommended Solutions:

    • Optimize Mobile Phase pH: Adjusting the pH is the most critical parameter for improving the peak shape of ionizable compounds.[1]

      • Low pH (e.g., 2.5 - 4.0): At a low pH, the quinoline's basic nitrogen will be protonated (positively charged). Simultaneously, the acidic silanol groups on the silica surface will be protonated and thus neutral. This minimizes the strong ionic interaction, leading to more symmetrical peaks.[1][12]

      • High pH (e.g., > 8.0): At a high pH, the quinoline will be in its neutral form, while the silanols will be deprotonated (negatively charged). While this can also reduce tailing, it requires a pH-stable column (e.g., a hybrid or polymer-based column) to prevent degradation of the silica support.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites.[1][12][13] The TEA will preferentially interact with the silanols, reducing their availability to interact with your quinoline derivative and thereby improving peak shape.[12]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica that has fewer metal contaminants and are extensively "end-capped" to cover most of the residual silanols.[1] Using these columns significantly reduces the opportunity for secondary interactions.

Issue 3: My quinoline derivative is degrading on the silica gel during flash chromatography.
  • Probable Cause: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds.[1][14] The Lewis acid sites on the silica surface can catalyze decomposition, especially for compounds with sensitive functional groups.

  • Recommended Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with your starting eluent containing 1-2% triethylamine or ammonia before loading your sample.[1][15] This simple step passivates the stationary phase.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.[1]

      • Alumina (Basic or Neutral): An excellent alternative for acid-sensitive basic compounds.[1]

      • Bonded Phases: Diol or amine-functionalized silica phases offer different selectivity and a less acidic surface.[1]

    • Employ Reversed-Phase Flash Chromatography: If your compound has enough hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is a powerful option to avoid the acidity of normal-phase silica altogether.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a new polar quinoline derivative?

A1: The best approach is to start with a systematic method development workflow.

G start Start: New Polar Quinoline Derivative solubility Assess Solubility (RP & NP Solvents) start->solubility tlc TLC Scouting (Normal Phase & HILIC) solubility->tlc Good NP Solubility rp_hplc Analytical RP-HPLC Screen (C18, pH 3 & 7) solubility->rp_hplc Good RP Solubility decision Evaluate Results: Retention? Peak Shape? tlc->decision Rf > 0.1? No Tailing? rp_hplc->decision Good Retention? hilic_hplc Analytical HILIC Screen (Silica, Amide, or Diol column) hilic_hplc->decision Good Retention on HILIC? decision->hilic_hplc No Retention on RP rp_path Optimize RP Method (Gradient, Additives) decision->rp_path Yes, on RP hilic_path Optimize HILIC Method (ACN/Water Ratio, Buffer) decision->hilic_path Yes, on HILIC flash_np Scale to Normal Phase Flash (Consider basic modifier) decision->flash_np Yes, on NP TLC flash_rp Scale to Reversed-Phase Flash rp_path->flash_rp flash_hilic Scale to HILIC Flash hilic_path->flash_hilic

Q2: Which chromatography mode is generally better for polar quinolines: Reversed-Phase or HILIC?

A2: It depends on the specific properties of your derivative, but HILIC often provides superior results for highly polar compounds that are poorly retained in reversed-phase.[2][3] The table below summarizes the key considerations.

FeatureReversed-Phase (RP) ChromatographyHILIC
Principle Separation based on hydrophobicity. Nonpolar stationary phase, polar mobile phase.Separation based on hydrophilicity. Polar stationary phase, nonpolar mobile phase.[4]
Best For Moderately polar to nonpolar quinolines. Can be adapted for polar compounds with additives.Highly polar, hydrophilic quinolines (e.g., with multiple hydroxyls, carboxylates, or amino groups).[2]
Retention Decreases as mobile phase polarity increases (more water).Increases as mobile phase non-polarity increases (more acetonitrile).
Key Advantage Robust, well-understood, vast number of available column chemistries.Excellent retention of very polar compounds, MS-friendly mobile phases.[5]
Common Issue Poor retention of polar analytes, peak tailing for basic compounds.[1][10]Sensitive to injection solvent and water content; requires careful equilibration.[1]
Q3: How do I choose the right mobile phase additives for my polar quinoline derivative in RP-HPLC?

A3: Mobile phase additives are crucial for controlling analyte ionization and minimizing undesirable interactions with the stationary phase.

  • For acidic quinolines (e.g., quinoline carboxylic acids): Use a low pH mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the deprotonation of the carboxylic acid, making it more neutral and better retained on a C18 column.

  • For basic quinolines (most common):

    • Acidic Modifiers (e.g., 0.1% Formic Acid or Trifluoroacetic Acid - TFA): These are used to protonate the quinoline nitrogen and neutralize silanols, which is the standard approach to reduce peak tailing.[1]

    • Basic Modifiers (e.g., Triethylamine - TEA): As discussed in the troubleshooting section, TEA acts as a competing base to mask silanol groups, improving peak shape.[1][12][13]

    • Buffers: Using a buffer (e.g., ammonium formate or ammonium acetate) provides precise pH control, which is essential for reproducibility, especially when the mobile phase pH is close to the analyte's pKa. A good starting point is a 10 mM buffer concentration.[1]

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential for purifying acid-sensitive quinoline derivatives on standard silica gel.

  • Column Packing: Dry or slurry pack your flash column with the appropriate amount of silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture that is identical to your initial, least polar elution solvent, but add 1-2% triethylamine (NEt₃) by volume.

  • Column Flush: Flush the packed column with 2-3 column volumes (CVs) of this deactivating solvent. This ensures all acidic sites on the silica are neutralized.

  • Equilibration: Flush the column with 2-3 CVs of your actual initial elution solvent (without the added base) to remove excess triethylamine.

  • Sample Loading: Load your sample (preferably dry-loaded or in a minimum amount of solvent) and begin the purification.

  • Elution: Proceed with your isocratic or gradient elution as determined by your TLC analysis.

Protocol 2: HILIC Method Development Starting Point

Use this protocol as a baseline for developing a HILIC separation for a highly polar quinoline derivative.

  • Column Selection: Start with a bare silica, amide, or diol-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A (95% ACN): 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water. Adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (50% ACN): 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water. Adjust pH to 3.5 with Formic Acid.

  • Column Equilibration: This step is critical for reproducibility in HILIC.

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush the column with 100% Mobile Phase A for at least 10-15 minutes to ensure the water layer is properly established on the stationary phase.

  • Sample Preparation: Dissolve your sample in the initial mobile phase conditions (e.g., 95% ACN) if possible. Mismatched injection solvents can cause severe peak distortion.[1]

  • Initial Gradient:

    • Time 0-10 min: 0% B to 50% B (i.e., 95% ACN to 50% ACN)

    • Time 10-12 min: 50% B to 0% B

    • Time 12-20 min: Hold at 0% B (re-equilibration)

  • Optimization: Based on the initial results, adjust the gradient slope, buffer concentration, and pH to optimize selectivity and resolution.

References

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]

  • Subramanian, G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5). Available from: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available from: [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents. CN103304477A.
  • Purification method of 8-hydroxyquinoline crude product. Google Patents. CN103304477B.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available from: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available from: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. Google Patents. CN117402112A.
  • Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography. YMC Europe. Available from: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Available from: [Link]

  • Agilent HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. Agilent. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Available from: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. CN108610288B.
  • Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

  • Chromatography Troubleshooting. YouTube. Available from: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Semantic Scholar. Available from: [Link]

  • (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 4-Anilinoquinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers working with 4-anilinoquinoline-3-carbonitriles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of synthesis, biological evaluation, and optimization of this important class of kinase inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and application of 4-anilinoquinoline-3-carbonitrile compounds.

Q1: What is the primary mechanism of action for 4-anilinoquinoline-3-carbonitriles?

A1: 4-Anilinoquinoline-3-carbonitriles typically function as ATP-competitive inhibitors of protein kinases.[1][2][3] The core scaffold binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The 3-cyano group is a critical feature, often interacting with key residues within the kinase domain.[4]

Q2: My 4-anilinoquinoline-3-carbonitrile compound shows poor solubility in aqueous buffers. How can I address this for my biological assays?

A2: Poor aqueous solubility is a common challenge with this class of compounds due to their typically hydrophobic and planar structure.[5] Here are some strategies to mitigate this issue:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for creating stock solutions.[5][6] However, the final concentration in your assay should be kept low (ideally <0.5%) to avoid solvent-induced artifacts.[7]

  • pH Modification: The solubility of compounds with ionizable groups can be significantly influenced by pH.[8] Experiment with a range of buffer pH values to find the optimal condition for your specific derivative.

  • Use of Solubilizing Agents: For particularly challenging compounds, the inclusion of solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants in the assay buffer can improve solubility.[7]

  • Sonication: Briefly sonicating the solution after dilution into the aqueous buffer can help to break up small aggregates and improve dissolution.

Q3: I am observing a loss of activity with my irreversible inhibitor over time in my stock solution. What could be the cause?

A3: Irreversible inhibitors, particularly those containing reactive Michael acceptors, can be susceptible to degradation, especially in the presence of nucleophiles.[4][9][10] If your solvent (e.g., DMSO) contains trace amounts of water or other nucleophilic impurities, this can lead to a slow reaction with the electrophilic warhead of your inhibitor, reducing its potency over time. It is recommended to use high-purity, anhydrous solvents and to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: How can I improve the selectivity of my 4-anilinoquinoline-3-carbonitrile inhibitor?

A4: Kinase inhibitor selectivity is a significant challenge due to the high conservation of the ATP-binding pocket across the kinome.[11][12] Strategies to enhance selectivity include:

  • Targeting Unique Pockets: Modify the substituents on the 4-anilino ring to exploit less conserved regions of the ATP-binding site.[1][2][13]

  • Irreversible Inhibition: By targeting a non-conserved cysteine residue near the ATP-binding pocket, you can achieve high selectivity.[4][9][10] This requires the presence of a reactive group (e.g., an acrylamide) on your inhibitor.

  • Allosteric Inhibition: While more challenging to design, allosteric inhibitors that bind to sites other than the ATP pocket can offer much higher selectivity.

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Troubleshooting Poor Yields in the Synthesis of 6-Acrylamido-4-anilinoquinoline-3-carbonitriles

This guide focuses on the final acylation step to install the irreversible warhead, a common synthetic challenge.

Observed Problem Potential Cause Recommended Solution
Low conversion to the desired product 1. Incomplete activation of the carboxylic acid. 2. Insufficiently reactive acylating agent. 3. Steric hindrance around the 6-amino group.1. Ensure your coupling reagents (e.g., HATU, HOBt) are fresh and anhydrous. 2. Convert the acrylic acid to an acid chloride using oxalyl chloride or thionyl chloride prior to reaction with the amine.[4][9][10] 3. Increase the reaction temperature or prolong the reaction time.
Formation of multiple side products 1. Polymerization of the acryloyl chloride. 2. Di-acylation of the aniline nitrogen. 3. Reaction of the acrylamide with the starting amine.1. Use the acryloyl chloride immediately after preparation and consider adding a radical inhibitor like BHT. 2. Use a bulky base (e.g., 2,6-lutidine) to minimize side reactions. 3. Add the acylating agent slowly at a low temperature (e.g., 0°C) to control the reaction rate.[4]
Difficulty in purifying the final product 1. Co-elution of starting material and product. 2. Product instability on silica gel.1. Use a gradient elution with a solvent system that provides good separation (e.g., dichloromethane/methanol or ethyl acetate/hexanes). 2. If the compound is unstable on silica, consider purification by reverse-phase HPLC or recrystallization.
Guide 2: Troubleshooting Inconsistent IC50 Values in Kinase Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Compound precipitation in the assay plate. 2. Inaccurate pipetting of the inhibitor. 3. Edge effects in the microplate.1. Visually inspect the wells for precipitation. Reduce the final compound concentration or improve solubility using the methods in FAQ Q2. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
IC50 values are significantly higher than expected 1. Inactive enzyme. 2. Degraded inhibitor stock solution. 3. High ATP concentration in the assay.1. Run a positive control with a known inhibitor to verify enzyme activity. 2. Prepare a fresh stock solution of your inhibitor from solid material. 3. As these are ATP-competitive inhibitors, a high ATP concentration will lead to a higher apparent IC50. Ensure the ATP concentration is at or below the Km for the enzyme.
No inhibition observed at any concentration 1. The compound is not an inhibitor of the target kinase. 2. Incorrect assay setup. 3. The compound has completely precipitated out of solution.1. Confirm the identity and purity of your compound by analytical methods (e.g., NMR, LC-MS). 2. Double-check all reagent concentrations, buffer components, and incubation times. 3. Centrifuge the assay plate and measure the compound concentration in the supernatant to assess solubility.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Synthesis of a 6-Acrylamido-4-anilinoquinoline-3-carbonitrile

This protocol is a generalized procedure based on synthetic routes reported in the literature.[4][9][10]

Step 1: Preparation of Acryloyl Chloride

  • To a solution of acrylic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • The resulting solution of acryloyl chloride is used directly in the next step.

Step 2: Acylation of 6-Amino-4-anilinoquinoline-3-carbonitrile

  • Dissolve the 6-amino-4-anilinoquinoline-3-carbonitrile starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF.

  • Cool the solution to 0°C and add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine (2.0 eq).

  • Add the freshly prepared acryloyl chloride solution dropwise to the cooled amine solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound solution or vehicle (buffer with DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the EGFR enzyme and peptide substrate in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then measured using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Presentation and Visualization

Table 1: Structure-Activity Relationship (SAR) of Selected 4-Anilinoquinoline-3-carbonitriles against EGFR

This table presents representative data illustrating how modifications to the quinoline core affect inhibitory potency.

CompoundR1 (at C6)R2 (at C7)EGFR IC50 (nM)
1 -NH₂-OCH₃50
2 -NH-CO-CH=CH₂-OCH₃2
3 -NH-CO-CH=CH₂-O-(CH₂)₃-Morpholine0.5
4 -H-OCH₃>1000

Data is illustrative and based on trends reported in the literature.[9][10][13]

Diagrams

Below are diagrams created using Graphviz to visualize key concepts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP Ras Ras EGFR->Ras Activates Inhibitor 4-Anilinoquinoline- 3-carbonitrile Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinoline-3-carbonitriles.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate 6-Amino-4-anilino- quinoline-3-carbonitrile Start->Intermediate Multi-step synthesis Final_Product Final Inhibitor Intermediate->Final_Product Acylation Kinase_Assay In Vitro Kinase Assay Final_Product->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Data_Analysis IC50 Determination & SAR Analysis Cell_Assay->Data_Analysis

Sources

Technical Support Center: Minimizing Impurities in Multi-Step Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of common quinoline synthesis methods. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in minimizing impurities and maximizing yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.

Section 1: The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and prone to the formation of tarry byproducts.[1][2] Careful control of reaction conditions and a robust purification strategy are paramount for success.

Troubleshooting Guide: Skraup Synthesis

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this safety hazard?

A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern.[2] The primary cause is the rapid, uncontrolled dehydration of glycerol to acrolein and its subsequent polymerization, catalyzed by concentrated sulfuric acid at elevated temperatures.

  • Causality-Driven Solutions:

    • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled oxidation of the dihydroquinoline intermediate and preventing explosive polymerization.[3] Boric acid can also be used for this purpose.[2]

    • Controlled Reagent Addition: The order of reagent addition is crucial. It is recommended to add the aniline, ferrous sulfate, and glycerol to the reaction vessel first, followed by the slow, careful addition of concentrated sulfuric acid with efficient cooling.[3]

    • Gradual Heating: The reaction should be heated gently to initiate it. Once the reaction begins to boil, the external heat source should be removed, as the exotherm will sustain the reaction.[3][4] Heat should only be reapplied after the initial vigorous phase has subsided.[3]

Q2: I am experiencing significant tar formation, which is drastically lowering my yield and complicating purification. What are the causes and solutions?

A2: Tar formation is one of the most common issues in the Skraup synthesis, arising from the acid-catalyzed polymerization of acrolein and other reactive intermediates under harsh conditions.[2]

  • Causality-Driven Solutions:

    • Optimize Reaction Temperature: Avoid excessively high temperatures, as this accelerates polymerization. Gentle and controlled heating is key.[2]

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, it can contribute to side reactions. Arsenic acid is known to result in a less violent reaction and can sometimes reduce tar formation.[1][5]

    • Efficient Purification Strategy: A robust workup is essential to separate the desired quinoline from the non-volatile tar. Steam distillation is the most effective method for this separation.[3] The crude, alkaline reaction mixture is subjected to steam, and the volatile quinoline co-distills with the water.[3]

Detailed Protocol: Skraup Synthesis of Quinoline with Impurity Control

This protocol incorporates measures to control the reaction's exothermicity and minimize tar formation.

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser and a mechanical stirrer, add in the following order: 80 g of powdered crystalline ferrous sulfate, 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene.[4]

  • Acid Addition: With efficient stirring and external cooling (ice bath), slowly and carefully add 400 mL of concentrated sulfuric acid.[3][4]

  • Reaction Initiation: Gently heat the mixture. Once the mixture begins to boil vigorously, immediately remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.[3][4]

  • Reflux: After the initial exotherm subsides, apply heat to maintain a gentle reflux for an additional 3 hours.[3][4]

  • Work-up (Steam Distillation): Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.[3]

  • Purification of Distillate:

    • Separate the quinoline from the aqueous distillate.

    • To remove unreacted aniline, dissolve the crude quinoline in dilute sulfuric acid, cool the solution in an ice bath, and add a solution of sodium nitrite to diazotize the aniline.[3][4]

    • Gently warm the solution to decompose the diazonium salt.

    • Make the solution alkaline again with sodium hydroxide and perform a second steam distillation to obtain pure quinoline.[3][4]

  • Final Purification: The collected quinoline can be further purified by vacuum distillation.[4]

Section 2: The Doebner-von Miller Synthesis

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, often generated in situ, to produce substituted quinolines.[6] Like the Skraup synthesis, it is prone to polymerization and tar formation.

Troubleshooting Guide: Doebner-von Miller Synthesis

Q1: My reaction mixture is forming a thick, intractable tar, making product isolation nearly impossible. How can I prevent this?

A1: Tar formation in the Doebner-von Miller synthesis is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.

  • Causality-Driven Solutions:

    • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline hydrochloride is in the aqueous phase can dramatically reduce polymerization.

    • Slow Addition of Reagents: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline maintains a low concentration of the reactive carbonyl species, favoring the desired reaction over polymerization.

    • In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture, for instance, through an aldol condensation of an aldehyde, keeps its concentration low and suppresses polymerization.[6]

    • Optimize Acid Catalyst: The strength and concentration of the acid catalyst can influence the rate of polymerization. Experiment with different Brønsted and Lewis acids to find the optimal conditions for your specific substrates.

Detailed Protocol: Minimized-Tar Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol utilizes a biphasic system and slow addition to mitigate tar formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Section 3: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] A primary challenge in this synthesis is controlling regioselectivity when using unsymmetrical ketones.[8]

Troubleshooting Guide: Friedländer Synthesis

Q1: I am obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my Friedländer synthesis?

A1: Poor regioselectivity arises from the two possible enolizable α-methylene groups of an unsymmetrical ketone reacting with the 2-aminoaryl carbonyl compound.[8]

  • Causality-Driven Solutions:

    • Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome.

      • Amine Catalysts: Cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to be highly effective in directing the reaction to favor the 2-substituted quinoline.[8] A notable example is the bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), which can achieve high regioselectivity.[9]

      • Lewis Acids: Lewis acids can also be employed to control selectivity. For instance, In(OTf)₃ has been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product in reactions involving 2-aminobenzophenone and ethyl acetoacetate.[10]

    • Slow Addition of the Ketone: Gradual addition of the methyl ketone substrate to the reaction mixture has been demonstrated to increase regioselectivity in favor of the 2-substituted product.[9]

    • Reaction Temperature: Higher reaction temperatures can also positively influence the regioselectivity.[9]

    • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[8]

Data Presentation: Impact of Lewis Acid Catalysts on Friedländer Synthesis Yield

The following table summarizes the effectiveness of various Lewis acid catalysts in the synthesis of quinoline derivatives, demonstrating the significant impact of catalyst choice on product yield.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystNone100619[11]
MOF-5(Zn)None100623[11]
MIL-53(Al)None100674[11]
In(OTf)₃None--75-92[10]
Nd(NO₃)₃·6H₂O----[12]
Ag₃PW₁₂O₄₀----[12]

Section 4: The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[13] Similar to the Friedländer synthesis, controlling regioselectivity with unsymmetrical β-diketones is a key challenge.

Troubleshooting Guide: Combes Synthesis

Q1: My Combes synthesis with an unsymmetrical β-diketone is yielding an undesired mixture of regioisomers. How can I control the outcome?

A1: The regioselectivity in the Combes synthesis is determined by which carbonyl group of the β-diketone undergoes the initial nucleophilic attack by the aniline and the subsequent cyclization. This is influenced by both steric and electronic factors.

  • Causality-Driven Solutions:

    • Steric Hindrance: The steric bulk of the substituents on both the aniline and the β-diketone plays a crucial role in the rate-determining electrophilic aromatic annulation step.[13]

      • Increasing the bulk of the R group on the diketone tends to favor the formation of the 2-substituted quinoline.[13]

      • Using a bulkier substituent on the aniline may favor cyclization at the less sterically hindered position.

    • Electronic Effects: The electronic properties of the substituents also direct the regioselectivity.

      • Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[13]

      • Conversely, chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer as the major product.[13]

    • Catalyst and Dehydrating Agent: The choice of acid catalyst and dehydrating agent can impact the reaction. A mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be a more effective dehydrating agent than concentrated sulfuric acid in some cases.[13]

Section 5: General Purification Strategies for Quinolines

The basic nature of the quinoline ring can present challenges during purification, particularly with silica gel chromatography.

FAQs: Quinoline Purification

Q1: My quinoline derivative is streaking or decomposing on my silica gel column. What is happening and how can I fix it?

A1: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing (streaking) and, in some cases, decomposition.

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[14]

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good alternative to silica gel for purifying basic compounds.[14] For particularly sensitive derivatives, Florisil or cellulose can be considered.[14]

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase silica (C18) can be an effective purification method that avoids the issues associated with acidic silica gel.[14]

Q2: What is the best way to remove unreacted aniline from my crude quinoline product?

A2: Unreacted aniline can often co-distill or co-extract with the quinoline product. A common and effective method for its removal is through diazotization.[3][15] The crude product is dissolved in an acidic solution, and sodium nitrite is added to convert the aniline into a non-volatile diazonium salt. The quinoline can then be re-isolated by basification and extraction or steam distillation.[3][4]

Visualizing Reaction Mechanisms and Troubleshooting

Mechanism of the Skraup Synthesis

Skraup_Mechanism Glycerol Glycerol H2SO4_heat H₂SO₄, Δ Glycerol->H2SO4_heat Acrolein Acrolein H2SO4_heat->Acrolein Dehydration Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Tar Tar/Polymer Byproducts Acrolein->Tar Polymerization Aniline Aniline Aniline->Michael_Adduct Cyclization Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: The Skraup synthesis mechanism, highlighting the formation of key intermediates and the competing polymerization pathway.

Troubleshooting Regioselectivity in Friedländer Synthesis

Friedlander_Troubleshooting Start Start: Friedländer Synthesis with Unsymmetrical Ketone Problem Problem: Mixture of Regioisomers Observed Start->Problem Solution1 Solution 1: Catalyst Control Problem->Solution1 Solution2 Solution 2: Modify Reaction Conditions Problem->Solution2 Solution3 Solution 3: Substrate Modification Problem->Solution3 Outcome Desired Outcome: Single Regioisomer Solution1->Outcome Catalyst_Details Use Amine Catalysts (e.g., Pyrrolidine, TABO) or specific Lewis Acids (e.g., In(OTf)₃) Solution1->Catalyst_Details Solution2->Outcome Conditions_Details Slowly add ketone substrate. Increase reaction temperature. Solution2->Conditions_Details Solution3->Outcome Substrate_Details Introduce a directing group on the ketone. Solution3->Substrate_Details

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related quinolone scaffolds. We will delve into the common challenges encountered during scale-up, providing field-tested solutions and explaining the chemical principles behind our recommendations.

Mechanistic Overview: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-oxo-1,4-dihydroquinoline core of our target molecule is the Gould-Jacobs reaction.[1][2][3] This classic thermal cyclization method provides a robust pathway from readily available anilines. The synthesis proceeds in two key stages:

  • Condensation: A substituted aniline, in this case, 4-fluoro-3-methoxyaniline, undergoes a nucleophilic substitution reaction with a diethyl ethoxymethylenemalonate (DEEM) derivative. This step forms a key intermediate, an anilinomethylenemalonate.[4][5]

  • Thermal Cyclization: The intermediate is heated in a high-boiling inert solvent. An intramolecular 6-electron cyclization occurs, followed by the elimination of ethanol, to form the quinolone ring system.[1][4] This step is typically the most challenging, requiring high temperatures (often 250-260 °C) to overcome the activation energy barrier.[6][7]

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis.

G cluster_0 PART 1: Condensation cluster_1 PART 2: Thermal Cyclization cluster_2 PART 3: Nitrile Formation Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Ethanol, Reflux DEEM Diethyl Ethoxymethylenemalonate (or equivalent) DEEM->Intermediate Intermediate_ref Anilinomethylenemalonate Intermediate Cyclization High-Temperature Cyclization Product_Ester Ethyl 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Product_Ester Product_Ester_ref Ester Product Intermediate_ref->Cyclization Dowtherm A, ~250°C Hydrolysis Saponification Amidation Amide Formation Hydrolysis->Amidation Dehydration Dehydration Amidation->Dehydration Final_Product 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile Dehydration->Final_Product Product_Ester_ref->Hydrolysis 1. NaOH 2. HCl G start Low Final Yield check_step Which step shows low yield? start->check_step condensation_issue Problem: Low Intermediate Yield check_step->condensation_issue Condensation cyclization_issue Problem: Low Cyclization Yield check_step->cyclization_issue Cyclization nitrile_issue Problem: Incomplete Nitrile Formation check_step->nitrile_issue Nitrile Formation purification_issue Problem: Purification Issues check_step->purification_issue Purification check_sm Check Starting Material Purity condensation_issue->check_sm optimize_cond Optimize Condensation: - Increase reflux time - Use inert atmosphere check_sm->optimize_cond check_temp Verify Reaction Temperature (Is it >250°C?) cyclization_issue->check_temp optimize_cyc Optimize Cyclization: - Adjust time/temp - Use inert atmosphere - Ensure vigorous stirring check_temp->optimize_cyc check_reagent Check Dehydrating Agent Quality/Amount nitrile_issue->check_reagent optimize_nitrile Optimize Dehydration: - Use stronger reagent - Monitor by LC-MS check_reagent->optimize_nitrile check_solvent Residual High-Boiling Solvent? purification_issue->check_solvent wash Wash precipitate thoroughly with hexanes/heptane check_solvent->wash Yes chromatography Use Column Chromatography check_solvent->chromatography No, complex mixture

Sources

Addressing regioisomer formation in Combes synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful reaction, with a specific focus on mastering the challenge of regioisomer formation. Here, you will find practical troubleshooting advice and in-depth answers to frequently asked questions, grounded in mechanistic principles and supported by key literature.

Troubleshooting Guide: Controlling Regioselectivity

This section addresses specific experimental issues related to the formation of undesired regioisomers when using unsymmetrical anilines or β-diketones.

Q1: My reaction with an unsymmetrical β-diketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for my desired product?

A1: Achieving high regioselectivity in the Combes synthesis is a common challenge that hinges on manipulating the subtle interplay of electronic and steric factors during the rate-determining cyclization step.[1][2] An inseparable mixture of isomers significantly impacts yield and complicates purification. Here is a systematic approach to favor the formation of a single isomer.

Core Issue: The initial condensation between the aniline and the unsymmetrical β-diketone can form two different enamine intermediates. The subsequent acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) determines the final product ratio.[1][3] Your goal is to create conditions that favor the transition state leading to your desired isomer.

Troubleshooting Workflow: Optimizing Regioselectivity

G start Problem: Poor Regioisomeric Ratio substituents Step 1: Analyze Substituent Effects (Steric & Electronic) start->substituents conditions Step 2: Modify Reaction Conditions (Temperature & Catalyst) substituents->conditions analysis Step 3: Analyze Product Ratio (1H NMR, GC-MS) conditions->analysis outcome Outcome: Desired Selectivity Achieved? analysis->outcome success Process Complete outcome->success  Yes failure Re-evaluate Strategy: Consider Alternative Synthesis outcome->failure  No G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Annulation (Rate-Determining) A Aniline + Unsymm. β-Diketone B Attack at Carbonyl 1 A->B C Attack at Carbonyl 2 A->C D Enamine Isomer A B->D -H2O E Enamine Isomer B C->E -H2O F Protonation & Cyclization D->F G Protonation & Cyclization E->G H Quinoline Regioisomer 1 F->H -H2O I Quinoline Regioisomer 2 G->I -H2O

Sources

Validation & Comparative

A Comparative Analysis of Quinoline and Isoquinoline Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most privileged heterocyclic systems, forming the core of numerous approved and investigational therapeutic agents. Their rigid, planar structures and the presence of a nitrogen atom provide ideal frameworks for interacting with various biological targets, making them particularly prominent in the field of oncology. This guide offers a comprehensive, in-depth comparison of the anticancer activities of quinoline and isoquinoline derivatives, synthesizing experimental data to elucidate their mechanisms of action, structure-activity relationships, and clinical potential.

The Structural Isomers: Quinoline and Isoquinoline

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2. This seemingly subtle difference in nitrogen placement profoundly influences the electronic distribution and steric properties of the molecules, leading to distinct pharmacological profiles and anticancer activities.

Unraveling the Anticancer Mechanisms

Both quinoline and isoquinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting fundamental cellular processes that are dysregulated in cancer.

Quinoline Derivatives: Targeting the Machinery of Cell Division and Survival

Quinoline-based compounds have demonstrated a remarkable ability to interfere with the core machinery of cell proliferation and survival. A predominant mechanism of action for many quinoline derivatives is the inhibition of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death. Furthermore, many quinoline derivatives act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with replication and transcription processes.[1]

Beyond direct DNA interaction, quinoline derivatives are potent modulators of critical signaling pathways that govern cell growth, proliferation, and survival. Notably, many have been shown to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that is frequently hyperactivated in a wide range of cancers.[2] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

Isoquinoline Derivatives: Potent Inducers of Programmed Cell Death

Isoquinoline alkaloids, many of which are derived from natural sources, are renowned for their potent cytotoxic and pro-apoptotic activities.[3][4] These compounds often initiate apoptosis through both intrinsic and extrinsic pathways. They can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.

Similar to their quinoline counterparts, isoquinoline derivatives can also interact with DNA and interfere with its functions. Some isoquinolines have been shown to bind to and stabilize G-quadruplex structures in telomeric DNA, leading to telomere dysfunction and cellular senescence. Additionally, certain isoquinoline alkaloids are known to disrupt microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to mitotic arrest and subsequent apoptotic cell death.[5]

Comparative Anticancer Activity: A Look at the Data

To provide a quantitative comparison of the anticancer potency of quinoline and isoquinoline derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various human cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, this compilation offers a valuable overview of their relative activities.

Compound Class Representative Compound Cancer Cell Line IC50 (µM) Reference
Quinoline Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
Quinoline-thiazolidinone hybrid 6bMCF-7 (Breast)5.35[6]
Fluorinated quinoline analogue 6aMDA-MB-468 (Breast)2.5-5[7]
Isoquinoline Benzo[8]indolo[3,4-c]isoquinoline 3(Mean GI50)0.039[5]
Sulfonamido-TET ethyl acrylate 14HCT116 (Colon)0.48 (24h)[5]
CT26 (Colon)0.58 (24h)[5]
Isoquinoline-1,3-dione derivative 1aA549 (Lung)1.43[5]
Tetrahydroisoquinoline-stilbene 17A549 (Lung)0.025[5]

Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Isoquinoline Isoquinoline Derivatives Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline and isoquinoline derivatives.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow start Start: Synthesized Quinoline/Isoquinoline Derivatives cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay determine_ic50 3. Determine IC50 Values mtt_assay->determine_ic50 mechanism_studies 4. Mechanistic Studies determine_ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC) mechanism_studies->apoptosis target_inhibition Target Inhibition Assay (e.g., Topoisomerase Assay) mechanism_studies->target_inhibition in_vivo 5. In Vivo Studies (Xenograft Models) cell_cycle->in_vivo apoptosis->in_vivo target_inhibition->in_vivo clinical_trials 6. Pre-clinical & Clinical Trials in_vivo->clinical_trials

Caption: A generalized workflow for the evaluation of anticancer compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline or isoquinoline derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[11]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[15]

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light to assess the extent of DNA relaxation and, thus, enzyme inhibition.

Clinical Landscape and Future Directions

Several quinoline-based drugs have successfully navigated the path to clinical approval for cancer treatment, including bosutinib (a tyrosine kinase inhibitor for chronic myelogenous leukemia) and cabozantinib (a multi-tyrosine kinase inhibitor for various cancers).[16][17] The clinical development of isoquinoline-based anticancer agents is also an active area of research, with numerous derivatives undergoing preclinical and clinical evaluation.[18]

The versatility of the quinoline and isoquinoline scaffolds continues to inspire the design and synthesis of novel anticancer agents with improved efficacy, selectivity, and reduced toxicity. Future research will likely focus on:

  • Targeted Drug Delivery: Conjugating these scaffolds to tumor-targeting moieties to enhance their delivery to cancer cells and minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of quinoline and isoquinoline derivatives with other anticancer drugs to overcome drug resistance.

  • Multi-target Inhibitors: Designing single molecules that can simultaneously inhibit multiple key targets in cancer cells, a promising strategy to combat the complexity and heterogeneity of cancer.

References

A Comparative Guide for Researchers: Gefitinib vs. a Novel Quinoline-Based Compound in EGFR-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, data-driven comparison between the established EGFR inhibitor Gefitinib and the experimental compound 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. While Gefitinib is a clinically approved therapeutic, this compound represents a promising, albeit less characterized, molecule from the 4-anilinoquinoline-3-carbonitrile class of kinase inhibitors. This document will delve into their mechanisms of action, compare their potential efficacy based on available data for analogous compounds, and provide detailed experimental protocols for their evaluation.

Introduction: The Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers.[1] The development of small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized cancer therapy, particularly for non-small cell lung cancer (NSCLC).[2][3]

Gefitinib (Iressa®) , a 4-anilinoquinazoline derivative, was one of the first EGFR TKIs to receive clinical approval.[4] It has demonstrated significant efficacy in patients with NSCLC harboring activating mutations in the EGFR gene.[5][6]

This compound belongs to the 4-anilinoquinoline-3-carbonitrile class of compounds.[7] This class of molecules has been explored as potent EGFR inhibitors, with some analogues showing comparable or superior activity to quinazoline-based drugs like Gefitinib in preclinical studies.[8] This guide will use data from closely related 4-anilinoquinoline-3-carbonitrile compounds to provide a predictive comparison.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Both Gefitinib and 4-anilinoquinoline-3-carbonitrile derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[9][10] By binding to the ATP pocket of EGFR, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[11][12]

The following diagram illustrates the EGFR signaling pathway and the points of inhibition for these compounds.

EGFR_Pathway EGFR Signaling Pathway and TKI Inhibition cluster_inhibitors TKI Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P_EGFR p-EGFR Dimerization->P_EGFR GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS Recruits PI3K PI3K P_EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->Dimerization Quinoline 4-Anilinoquinoline- 3-carbonitrile Quinoline->Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and TKI inhibition.

Performance Comparison: A Data-Driven Analysis

Direct comparative data for this compound is not publicly available. Therefore, we present data for Gefitinib alongside representative data for a closely related 4-anilinoquinoline-3-carbonitrile analog to provide a predictive comparison.

Biochemical Activity: EGFR Kinase Inhibition

The inhibitory concentration (IC50) is a key metric for the potency of a drug. The following table summarizes the reported IC50 values for Gefitinib and a representative 4-anilinoquinoline-3-carbonitrile compound against EGFR.

CompoundTargetIC50 (nM)Reference
Gefitinib EGFR (Tyr1173)37[13]
Gefitinib EGFR (wild-type)33[14]
4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile EGFRComparable to quinazoline inhibitors[15]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles EGFR5[4]

Note: The quinoline compounds listed are analogs, and their performance may not be identical to this compound.

Cellular Activity: Anti-proliferative Effects

The efficacy of these compounds in a cellular context is crucial. The table below shows the IC50 values of Gefitinib and a representative 4-anilinoquinoline-3-carbonitrile analog in various non-small cell lung cancer (NSCLC) cell lines.

CompoundCell LineEGFR StatusIC50 (nM)Reference
Gefitinib HCC827Exon 19 deletion13.06
Gefitinib PC9Exon 19 deletion77.26[16]
Gefitinib H3255L858R mutation~3
Gefitinib H1650Exon 19 deletion31,000[17]
Representative 4-anilinoquinoline-3-carbonitrile (Compound 21) HCC827Exon 19 deletion10[18]
Representative 4-anilinoquinoline-3-carbonitrile (Compound 21) H1975L858R/T790M210[18]

Note: Compound 21 from the reference is a novel quinoline derivative and is used here as a representative of the potential activity of this class of compounds.

Experimental Protocols for Comparative Evaluation

To rigorously compare these two compounds, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Assays

This assay measures the enzymatic activity of purified EGFR and the inhibitory effect of the compounds.

Kinase_Assay Workflow for EGFR Kinase Inhibition Assay Start Prepare Assay Plate: - EGFR Enzyme - Substrate (Poly(Glu,Tyr)) - Test Compound/Vehicle Incubate1 Incubate at RT (e.g., 60 min) Start->Incubate1 Add_ATP Initiate Reaction: Add ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C (e.g., 15-60 min) Add_ATP->Incubate2 Add_ADP_Glo Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate3 Add_Detection Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate at RT (e.g., 30 min) Add_Detection->Incubate4 Read Measure Luminescence Incubate4->Read

Caption: Workflow for EGFR Kinase Inhibition Assay.

Protocol:

  • Preparation: Dilute EGFR enzyme, substrate (e.g., Poly (Glu4,Tyr1)), and test compounds (Gefitinib and this compound) in kinase buffer.[3]

  • Assay Plate Setup: In a 384-well plate, add the enzyme, substrate, and varying concentrations of the test compounds.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes at 30°C).[6]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[19]

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[20][21]

Protocol:

  • Cell Seeding: Plate NSCLC cells (e.g., HCC827, PC9, H1975) in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of concentrations of Gefitinib and this compound for 72 hours.[9]

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Evaluation

This model assesses the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Model Workflow for NSCLC Xenograft Model Cell_Culture Culture NSCLC Cells (e.g., HCC827) Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups when Tumors Reach a Specific Size Tumor_Growth->Randomization Treatment Administer Treatment: - Vehicle Control - Gefitinib - Quinoline Compound Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize Mice at Pre-defined Endpoint Monitoring->Endpoint Analysis Excise Tumors for Weight Measurement and Further Analysis (e.g., Western Blot) Endpoint->Analysis

Caption: Workflow for NSCLC Xenograft Model.

Protocol:

  • Cell Preparation: Culture human NSCLC cells (e.g., HCC827) and prepare a suspension for injection.[1]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Gefitinib, and this compound).[23]

  • Treatment Administration: Administer the compounds to the mice according to the planned dosing schedule and route (e.g., oral gavage).

  • Efficacy Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess anti-tumor efficacy and toxicity.[23]

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further pharmacodynamic analysis.

Discussion and Future Directions

Gefitinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, offering significant clinical benefits.[24] However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of next-generation inhibitors.[17]

The 4-anilinoquinoline-3-carbonitrile scaffold represents a promising avenue for novel EGFR inhibitors.[15] Preclinical data on analogs of this compound suggest that this class of compounds can exhibit potent EGFR inhibition, sometimes surpassing that of established drugs like Gefitinib.[8] Some quinoline-based inhibitors have also shown activity against resistant EGFR mutations.[18]

For researchers, this compound warrants further investigation. A direct, head-to-head comparison with Gefitinib using the outlined experimental protocols is essential to ascertain its true potential. Key areas for future research include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity against a panel of kinases to understand its specificity and potential off-target effects.

  • Activity against Resistant Mutants: Evaluating its efficacy in cell lines and xenograft models harboring EGFR resistance mutations (e.g., T790M).

  • Pharmacokinetic and Pharmacodynamic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effect on EGFR signaling in vivo.

By systematically evaluating this and other novel quinoline-based compounds, the scientific community can continue to advance the development of more effective and durable targeted therapies for cancer.

References

  • Boschelli, D. H., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 11(52), 32865-32881.
  • Khan, M. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Costa, D. B., et al. (2007). Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics. PLoS Medicine, 4(10), e316.
  • U.S. Food and Drug Administration. (2016). FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Journal of Molecular Structure, 1271, 134057.
  • Pannala, A., et al. (2021).
  • Patel, H., et al. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. bioRxiv.
  • Pop, A. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3127.
  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(12), e1900201.
  • Smaill, J. B., & Showalter, H. D. (2004). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current topics in medicinal chemistry, 4(12), 1293-1306.
  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]

  • Costa, D. B., et al. (2007). Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics. PLoS medicine, 4(10), e316.
  • Chen, Z., et al. (2014). A Method for Orthotopic Transplantation of Lung Cancer in Mice. In Lung Cancer (pp. 311-318). Humana Press, New York, NY.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • Li, Y., et al. (2023). Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. Cancer Management and Research, 15, 137.
  • Wang, D., et al. (2018). Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Cancer management and research, 10, 431.
  • Smaill, J. B., & Showalter, H. D. (2004). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current topics in medicinal chemistry, 4(12), 1293-1306.
  • Sordella, R., et al. (2004). Gefitinib (IRESSA)
  • Li, Y., et al. (2022). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. Oncology Letters, 24(6), 1-11.
  • Li, J., et al. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. OncoTargets and therapy, 12, 5605.
  • Ho, C., et al. (2006). Baseline Gene Expression Predicts Sensitivity to Gefitinib in Non–Small Cell Lung Cancer Cell Lines. Molecular Cancer Research, 4(8), 521-528.
  • Manchado, E., et al. (2016). Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer discovery, 6(10), 1150-1163.
  • Zhang, H., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current organic synthesis, 13(5), 711-721.
  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.
  • Li, J., et al. (2014).
  • Fry, D. W., et al. (1998). 4-Anilino-6, 7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6, 7-dialkoxyquinazoline inhibitors. Journal of medicinal chemistry, 41(12), 2036-2047.
  • Wissner, A., et al. (2003). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of medicinal chemistry, 46(1), 49-63.

Sources

Validation of anticancer activity in xenograft models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Anticancer Activity in Xenograft Models

Authored by a Senior Application Scientist

Introduction: The Pivotal Role of Xenograft Models in Oncology Research

Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research and drug development.[1][2] These in vivo systems provide an experimentally tractable platform to assess the efficacy of novel therapeutics in a physiologically relevant context, bridging the critical gap between in vitro discoveries and human clinical trials.[1] This guide offers a comprehensive comparison of different xenograft strategies, provides detailed protocols for execution, and outlines robust methodologies for data analysis, empowering researchers to design and interpret studies with the highest degree of scientific rigor.

Part 1: Choosing the Right Battlefield: A Comparative Analysis of Xenograft Models

The validity of any preclinical study hinges on the selection of the most appropriate model. The choice is not merely logistical but is fundamental to the biological question being asked. The two primary forks in the decision-making process are the source of the tumor tissue (cell line vs. patient-derived) and the site of implantation (ectopic vs. orthotopic).

Cell Line-Derived Xenografts (CDX) vs. Patient-Derived Xenografts (PDX)

The source of the cancerous tissue fundamentally defines the model's characteristics, applications, and limitations.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting immortalized human cancer cell lines into immunodeficient mice.[3] Having been adapted for long-term in vitro culture, these cells are typically homogenous, highly proliferative, and genetically stable.[3][4]

  • Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting tumor fragments directly from a patient into a mouse host.[5][6] This approach avoids the selective pressures of in vitro culturing, thereby preserving the original tumor's architecture, genetic heterogeneity, and stromal components to a much greater extent.[5][7]

The following diagram illustrates the decision process for model selection based on research goals.

G Start What is the Primary Research Goal? HTS High-Throughput Screening or Initial Compound Validation? Start->HTS Efficacy Predicting Clinical Efficacy or Studying Resistance Mechanisms? Start->Efficacy CDX Select CDX Model HTS->CDX PDX Select PDX Model Efficacy->PDX CDX_Adv Advantages: - High Reproducibility - Cost-Effective & Scalable - Rapid Tumor Growth CDX->CDX_Adv PDX_Adv Advantages: - Preserves Tumor Heterogeneity - Higher Clinical Relevance - Models Patient-Specific Responses PDX->PDX_Adv

Caption: Decision tree for selecting between CDX and PDX models.

Table 1: Comparative Analysis of CDX and PDX Models

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Source Immortalized human cancer cell lines[8][9]Surgically removed patient tumor tissue[5][8]
Tumor Heterogeneity Low; genetically homogenous population[3][4]High; preserves the clonal diversity of the original tumor[5][10]
Clinical Relevance Moderate; may not accurately predict clinical outcomes[4]High; strong correlation with patient response[7]
Engraftment Rate High and predictableVariable and can be low
Time to Establish Short; rapid and consistent tumor growth[11]Long; growth rates are variable and often slower[4]
Cost & Scalability Lower cost, highly scalable for large studies[3]Higher cost, more complex to establish and scale
Best Applications High-throughput screening, initial drug validation, PK/PD studies[1][9]Efficacy testing, biomarker discovery, studying drug resistance, personalized medicine[1][7]
Ectopic (Subcutaneous) vs. Orthotopic Implantation

The location of tumor implantation significantly impacts the tumor microenvironment and the model's ability to mimic disease progression.

  • Ectopic Models: In this approach, tumor cells or tissues are implanted in a site different from the organ of origin, most commonly subcutaneously (under the skin).[2] This is the most standard model due to its simplicity.[2]

  • Orthotopic Models: Here, the human cancer cells are implanted into the corresponding organ in the mouse (e.g., human lung cancer cells injected into the mouse lung).[2] This requires more advanced surgical skills but provides a more clinically relevant microenvironment.[2][3]

Orthotopic models are superior for studying local invasion and metastasis, as the tumor interacts with the correct host tissue, which is a limitation of subcutaneous models.[2]

Part 2: Designing a Robust and Ethical Xenograft Study

A well-designed study minimizes bias and generates reproducible, statistically significant data. The following workflow outlines the critical stages.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Study Execution cluster_2 Phase 3: Data & Analysis Model Model Selection (CDX vs. PDX) Site Implantation Site (SubQ vs. Orthotopic) Model->Site Ethics IACUC Protocol Approval Site->Ethics Power Power Analysis (Determine Group Size) Ethics->Power Implant Tumor Implantation Power->Implant Monitor Tumor Growth Monitoring Implant->Monitor Random Randomization into Treatment Groups Monitor->Random Treat Treatment Administration Random->Treat Measure Data Collection (Tumor Volume, Body Weight) Treat->Measure Analysis Efficacy Calculation (TGI, T/C) Measure->Analysis Stats Statistical Analysis Analysis->Stats Report Interpretation & Reporting Stats->Report

Caption: General workflow for a preclinical xenograft efficacy study.

Key Considerations:
  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Monitor animals daily for health, including body weight, which can indicate treatment toxicity.[12] Ethical considerations are paramount in xenotransplantation research.[13][14][15]

  • Mouse Strain: The choice of immunodeficient mouse is critical. Strains like athymic nude, SCID, or the more severely compromised NOD scid gamma (NSG) mice offer varying levels of immune suppression, which can affect tumor engraftment and growth.[1][6]

  • Sample Size and Power: Conduct a power analysis to determine the minimum number of animals per group required to detect a statistically significant treatment effect.[16][17] This avoids wasting resources and ensures the study can yield a conclusive result.

  • Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize animals into control and treatment groups to prevent selection bias.

Part 3: The Protocol Deep Dive: Key Methodologies

Accuracy and reproducibility begin with meticulous execution of core protocols.

Protocol 1: Subcutaneous Implantation of Tumor Cells (CDX Model)

This protocol describes the standard method for establishing a subcutaneous CDX model.

Materials:

  • 6-8 week old female athymic nude mice

  • Cultured human cancer cells (e.g., HeLa) at 80-90% confluency

  • Complete growth medium, sterile PBS, Trypsin-EDTA

  • Basement Membrane Extract (e.g., Matrigel®), thawed on ice

  • Sterile syringes (1 mL), needles (27-gauge), and conical tubes

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

Procedure:

  • Cell Preparation: a. Harvest cultured cells using Trypsin-EDTA and neutralize with complete growth medium.[18] b. Centrifuge the cell suspension (e.g., 200 x g for 5 minutes), aspirate the supernatant, and resuspend the cell pellet in sterile, ice-cold PBS.[18] c. Perform a cell count (e.g., using a hemocytometer) and assess viability, which should be >95%. d. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[18] Keep the cell suspension on ice to prevent the Matrigel from solidifying.

  • Animal Procedure: a. Anesthetize the mouse according to your approved IACUC protocol. b. Disinfect the injection site on the right flank with 70% ethanol. c. Using a 1 mL syringe with a 27-gauge needle, draw up 100 µL of the cell suspension (containing 5 x 10⁶ cells). d. Gently lift the skin and inject the cell suspension subcutaneously.[18] e. Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring: a. Begin monitoring for palpable tumors 5-7 days post-injection. b. Once tumors are established, measure the length (L) and width (W) with digital calipers 2-3 times per week.[18] c. Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[18] d. Record the body weight of each mouse at every measurement time point to monitor for toxicity.[12]

Part 4: Data Acquisition and Analysis: Quantifying Antitumor Efficacy

Objective, quantitative endpoints are used to determine if a therapeutic agent has a significant antitumor effect.

Key Efficacy Endpoints

The most common metrics rely on comparing tumor volumes between treated (T) and control (C) groups.

Table 2: Standard Efficacy Metrics in Xenograft Studies

MetricFormulaInterpretation
Tumor Volume (TV) (Width² x Length) / 2The primary raw measurement of tumor size in mm³.
Percent T/C Ratio (Mean TV of Treated Group / Mean TV of Control Group) x 100%A relative measure of tumor size at a specific time point. A T/C ≤ 42% is often considered significant activity by NCI standards.[19]
Tumor Growth Inhibition (TGI) (1 - (Mean TV of Treated Group / Mean TV of Control Group)) x 100%Represents the percentage reduction in tumor growth in the treated group compared to the control group.[19]
Tumor Growth Delay T - C (where T and C are the median times in days for the treated and control tumors, respectively, to reach a predetermined size)Measures the delay in tumor progression caused by the treatment.
Regression ((Initial TV - Final TV) / Initial TV) x 100%Quantifies tumor shrinkage. A value >0% indicates regression. A value of 100% indicates a complete response.
Statistical Analysis

Proper statistical analysis is essential to determine if observed differences are meaningful.

  • Comparing Two Groups: For a simple comparison between a control and one treatment group, a Student's t-test is often used to compare mean tumor volumes at the study endpoint.

  • Comparing Multiple Groups: If the study includes multiple dose levels or combination therapies, an Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) is appropriate.

  • Longitudinal Analysis: Endpoint analysis is inefficient as it ignores all data collected before the final day.[19] More advanced methods, such as linear mixed-effects models or Bayesian hierarchical models, analyze the entire growth curve for each animal, providing a more robust assessment of treatment effect over time.[20][21]

Part 5: Interpretation, Pitfalls, and Best Practices

  • Beyond Tumor Volume: While tumor volume is the primary endpoint, it doesn't tell the whole story. Correlate efficacy data with pharmacokinetic (drug concentration over time) and pharmacodynamic (target engagement) data for a mechanistic understanding of the drug's action.[1]

  • Model Limitations: Be aware of the inherent limitations. Xenograft models use immunodeficient mice, making them unsuitable for evaluating immunotherapies that require an intact immune system, unless humanized mouse models are used.[9][22]

  • Reproducibility: Ensure protocols are standardized to maximize reproducibility. Factors like cell passage number, implantation technique, and animal health can all introduce variability.

  • Data Reporting: When publishing, provide comprehensive details on the model used (cell line/PDX origin, mouse strain), study design (number of animals, randomization method), and data analysis (statistical tests performed). The NCI PDXNet has provided consensus recommendations for harmonizing study design and analysis.[23]

Conclusion

Validating anticancer activity in xenograft models is a complex but indispensable part of the drug development pipeline. By carefully selecting the appropriate model, designing robust and ethical experiments, meticulously executing protocols, and applying rigorous statistical analysis, researchers can generate high-quality, translatable data. This guide provides the foundational knowledge and practical tools to enhance the predictive power of preclinical studies, ultimately accelerating the journey of promising new therapies from the laboratory to the clinic.

References

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • TransCure bioServices. (n.d.). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. Retrieved from [Link]

  • Vertex AI Search. (n.d.). What Are Xenograft Models?
  • Kim, M. P., & Evans, D. B. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Science & Therapy. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). PDX and CDX Models: Frequently Asked Questions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Cooper, D. K. C., & Hara, H. (2023). Ethical and legislative advances in xenotransplantation for clinical translation. Frontiers in Immunology. Retrieved from [Link]

  • Harvard Medical School Center for Bioethics. (2023). Animal Welfare and Xenotransplantation. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Cell Line-Derived Xenograft (CDX) Models: Advantages and Limitations.
  • Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]

  • Nuffield Council on Bioethics. (1996). Animal-to-human transplants: the ethics of xenotransplantation. Retrieved from [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of Translational Medicine. Retrieved from [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition? Retrieved from [Link]

  • Wikipedia. (n.d.). Patient derived xenograft. Retrieved from [Link]

  • The Hastings Center. (2022). Xenotransplantation: Three Areas of Concern. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Retrieved from [Link]

  • Johnson, J. I., et al. (2011). Biology, Models and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research. Retrieved from [Link]

  • PharmaLegacy. (2023). Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Human Tumor Xenograft Models in NCI Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Xenograft and organoid model systems in cancer research. Retrieved from [Link]

  • Morton, C. L. (2009). Antitumor Efficacy Testing in Rodents. Current Protocols in Pharmacology. Retrieved from [Link]

  • OAE Publishing Inc. (2015). Patient-derived xenograft models for oncology drug discovery. Retrieved from [Link]

  • Tan, C. (2012). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in Biopharmaceutical Research. Retrieved from [Link]

  • Stewart, E., et al. (2024). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Cancer Research. Retrieved from [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms. Retrieved from [Link]

  • Crown Bioscience. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Champions Oncology. (2023). Ultimate Guide: Designing a Mouse Clinical Trial & Data Analysis. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central nodes in cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The quinoline scaffold has proven to be a remarkably versatile and "druggable" framework for the development of potent kinase inhibitors.[1] Several quinoline-based small molecules have received FDA approval and are now integral components of clinical cancer therapy.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects, stemming from the cross-reactivity of an inhibitor with unintended kinases, can lead to a spectrum of adverse events and complex pharmacological profiles.[4][5] Therefore, a thorough understanding and rigorous assessment of an inhibitor's selectivity are paramount in the development of safe and effective kinase-targeted therapies.[6][7]

This guide provides an in-depth comparison of the cross-reactivity profiles of several prominent quinoline-based kinase inhibitors. We will delve into the experimental methodologies used to generate these profiles, explaining the "why" behind the "how" of experimental design. By presenting quantitative data, detailed protocols, and visual representations of key concepts, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select appropriate kinase inhibitors for their research and therapeutic development endeavors.

Pillar 1: Methodologies for Unmasking Cross-Reactivity

A variety of robust techniques are available to profile the selectivity of kinase inhibitors, each offering unique advantages. The choice of methodology often depends on the stage of drug discovery, the desired throughput, and the specific questions being addressed.

Biochemical Assays: A Direct Measure of Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are a cornerstone of selectivity profiling due to their quantitative nature and high confidence in target attribution.[7]

One widely used platform is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6] This luminescent assay is highly sensitive and adaptable for high-throughput screening against large kinase panels.[8]

Competition Binding Assays: A View of Affinity

Competition binding assays, such as the KINOMEscan™ platform, assess the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase.[5][9] This method provides a quantitative measure of binding affinity (dissociation constant, Kd) and is independent of ATP concentration, offering a true thermodynamic assessment of the interaction.[8] The assay involves incubating a DNA-tagged kinase with the test compound and an immobilized ligand, followed by quantification of the bound kinase via qPCR.[5][10]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are essential, it is crucial to confirm that an inhibitor engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by leveraging the principle that a protein becomes more thermally stable when bound to a ligand.[1][9] Cells are treated with the inhibitor, heated to denature unbound proteins, and the amount of soluble, stabilized target protein is then quantified, often by Western blotting or mass spectrometry.[1][11]

Pillar 2: A Comparative Analysis of Quinoline-Based Inhibitors

To illustrate the diversity in selectivity among quinoline-based inhibitors, we present a comparative analysis of three well-established drugs: Bosutinib, Lapatinib, and Cabozantinib. The following table summarizes their primary targets and significant off-target interactions, with data compiled from large-panel kinome profiling studies. The data is presented as percent of control at a 1 µM concentration, where a lower value indicates stronger inhibition.

KinaseBosutinib (% of Control @ 1µM)Lapatinib (% of Control @ 1µM)Cabozantinib (% of Control @ 1µM)
Primary Targets
ABL10.1>5011
SRC0.1>501.1
EGFR361.211
ERBB2 (HER2)481.522
MET>50>500.2
VEGFR2 (KDR)>50>500.1
Selected Off-Targets
LCK0.1>502.5
HCK0.1>501.1
FYN0.1>501.1
YES10.1>501.1
KIT>50>500.6
RET>50>500.3
AXL>50>500.2
FLT3>50>501.1
TIE2 (TEK)>50>500.4
RIPK21.12.51.1
DDR1>501.11.1
STK100.1>50>50

Data compiled and adapted from Carna Biosciences' kinome profiling data of FDA-approved kinase inhibitors.[9]

Interpretation and Insights:

  • Bosutinib demonstrates potent inhibition of the SRC and ABL kinases, consistent with its clinical indication for chronic myeloid leukemia.[12] Its off-target profile includes other SRC family kinases (LCK, HCK, FYN, YES1) and the serine/threonine kinase STK10.[13]

  • Lapatinib is a highly selective inhibitor of EGFR and ERBB2 (HER2), its primary targets in the treatment of HER2-positive breast cancer.[11] Its kinome scan reveals a relatively clean profile with few significant off-target interactions at 1 µM.[10][11]

  • Cabozantinib is a multi-kinase inhibitor with potent activity against MET, VEGFR2, AXL, and RET, among others.[14] This broad-spectrum activity contributes to its efficacy in various solid tumors but also necessitates careful management of potential off-target related toxicities.[15]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for kinase inhibitor cross-reactivity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factor ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G cluster_workflow Kinase Inhibitor Profiling Workflow start Quinoline-based Inhibitor Library assay High-Throughput Screening (e.g., KINOMEscan™) start->assay data Primary Hit Identification (% Inhibition) assay->data dose Dose-Response (IC50/Kd Determination) data->dose cellular Cellular Target Engagement (e.g., CETSA) dose->cellular analysis Selectivity Profile Analysis cellular->analysis end Lead Candidate Selection analysis->end

Caption: A general workflow for kinase inhibitor cross-reactivity screening.

Pillar 3: Experimental Protocols

For the benefit of researchers seeking to implement these assays, detailed step-by-step protocols for the ADP-Glo™ Kinase Assay and the Cellular Thermal Shift Assay are provided below.

Protocol 1: ADP-Glo™ Kinase Assay

Objective: To quantify the inhibitory activity of a quinoline-based compound against a panel of purified kinases.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates

  • Ultra-Pure ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution containing the specific kinase and its corresponding substrate in the appropriate reaction buffer.

    • Prepare a 2X ATP/compound solution containing ATP at 2X the final desired concentration and the test compound at 2X the final desired concentration.

    • In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP/compound solution to the appropriate wells to initiate the kinase reaction. Include vehicle control (DMSO) wells.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of a quinoline-based inhibitor with its target kinase in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.5% NP-40 and protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Validated primary antibody against the target kinase

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of the test compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Harvest the cells and wash them with PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS with protease inhibitors and aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C for 3 minutes. This step is to determine the optimal melting temperature. For isothermal dose-response experiments, heat all samples at a single, pre-determined optimal temperature.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration of the soluble fraction and normalize all samples to the same concentration.

    • Analyze the amount of soluble target protein by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot. A higher amount of soluble target protein in the compound-treated samples compared to the vehicle control at a given temperature indicates thermal stabilization and, therefore, target engagement.

Conclusion: Towards More Selective Kinase Inhibitors

The quinoline scaffold will undoubtedly continue to be a fertile ground for the discovery of novel kinase inhibitors. As our understanding of the kinome and its role in disease deepens, the emphasis on developing highly selective inhibitors will only intensify. The strategic application of the cross-reactivity profiling methodologies detailed in this guide is essential for navigating the complexities of the kinome. By integrating biochemical, binding, and cellular assays, researchers can build a comprehensive picture of an inhibitor's selectivity profile, enabling the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. This multi-faceted approach to characterization is not merely a "nice-to-have" but a fundamental necessity for the successful translation of promising quinoline-based compounds from the bench to the clinic.

References

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. SLAS Discovery, 17(3), 329-343.
  • LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]

  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Scienmag. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Retrieved from [Link]

  • Rexer, W. D., et al. (2013). Lapatinib induces dynamic kinome reprogramming in ERBB2-positive breast cancer by targeting BET family bromodomains. Cell reports, 5(5), 1407–1419.
  • Knight, Z. A., & Shokat, K. M. (2007). A kinase inhibitor trio.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction.
  • Al-Ansary, G. H., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-24.
  • Zhang, Y., et al. (2018). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 46(10), 1471-1479.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Rix, U., et al. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 21(12), 2457–2465.
  • Pal, K., et al. (2021). An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia. Current Medical Research and Opinion, 37(1), 71-78.
  • Pal, S. K., et al. (2021). A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial. The Lancet, 397(10275), 675-685.
  • Choueiri, T. K., et al. (2018). Cabozantinib versus sunitinib as initial therapy for metastatic renal cell carcinoma of intermediate or poor risk (Alliance A031203 CABOSUN randomised trial): Progression-free survival by independent review and overall survival update. European Journal of Cancer, 94, 115-125.
  • Signorovitch, J. E., et al. (2018). Cabozantinib Versus Standard-of-Care Comparators in the Treatment of Advanced/Metastatic Renal Cell Carcinoma in Treatment-naïve Patients: a Systematic Review and Network Meta-Analysis. Targeted oncology, 13(2), 175–186.
  • Graham, J., et al. (2021). Cabozantinib real-world effectiveness in the first- through fourth-line settings for the treatment of metastatic renal cell carcinoma. Cancer, 127(13), 2241–2251.
  • Hernandez-Ilizaliturri, F. J., et al. (2019). Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries. Journal of nuclear medicine, 60(1), 30–33.
  • HMS LINCS Project. (n.d.). KINOMEscan data. Retrieved from [Link]

  • Schmidinger, M. (2018). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 211, 67–75.

Sources

The Evolving Battlefront: A Comparative Guide to the Efficacy of EGFR Inhibitor Generations

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of targeted cancer therapy has been profoundly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, particularly in the context of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the different generations of EGFR tyrosine kinase inhibitors (TKIs), delving into their mechanisms of action, clinical efficacy, and the perpetual challenge of acquired resistance. We will explore the causal relationships behind their design evolution and provide insights into the experimental validation of their therapeutic potential.

The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[3][4] However, in many cancers, aberrant EGFR signaling, driven by mutations, gene amplification, or protein overexpression, leads to uncontrolled cell growth and tumor progression.[1][3] This "oncogene addiction" makes EGFR an attractive therapeutic target.[5]

Visualizing the EGFR Signaling Cascade

The following diagram illustrates the key downstream pathways activated by EGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Dimer Ligand->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K STAT3 STAT3 P_EGFR->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: EGFR signaling pathways critical in cancer.

First-Generation EGFR Inhibitors: The Dawn of Targeted Therapy

First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[6][7] Their development marked a paradigm shift in cancer treatment, moving from cytotoxic chemotherapy to personalized medicine. These inhibitors are particularly effective in patients with activating EGFR mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[6]

Despite their initial success, the majority of patients develop resistance, typically within 10 to 16 months.[8] The most common mechanism of acquired resistance, occurring in about 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[8][9][10] This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of the inhibitor.[11]

Second-Generation EGFR Inhibitors: Irreversible Binding and Broader Spectrum

To overcome the limitations of the first-generation inhibitors, second-generation TKIs like afatinib and dacomitinib were developed. These drugs form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[5][12] This irreversible binding was designed to provide a more sustained inhibition of EGFR signaling. Additionally, these inhibitors are pan-ErbB inhibitors, meaning they also target other members of the ErbB family of receptors, such as HER2 and HER4.[5][13]

While second-generation TKIs have shown improved progression-free survival compared to first-generation inhibitors in some studies, they are still largely ineffective against the T790M resistance mutation.[7][12] Furthermore, their broader spectrum of activity can lead to increased toxicity, particularly skin rashes and diarrhea, due to the inhibition of wild-type EGFR.[5]

Third-Generation EGFR Inhibitors: A Targeted Strike Against Resistance

The development of third-generation EGFR TKIs, most notably osimertinib, was a direct response to the challenge of the T790M mutation.[14] These inhibitors are designed to selectively and irreversibly bind to EGFR harboring the T790M mutation while sparing wild-type EGFR.[14][15] This selectivity results in a more favorable toxicity profile compared to second-generation inhibitors.[16] Osimertinib has demonstrated significant efficacy in patients who have progressed on first- or second-generation TKIs due to the T790M mutation.[14] It has also shown superior efficacy compared to first-generation TKIs in the first-line treatment of EGFR-mutant NSCLC.[17][18]

However, resistance to third-generation inhibitors inevitably emerges. The most common on-target resistance mechanism is the acquisition of a tertiary mutation, C797S, at the site of covalent binding, which prevents the irreversible attachment of the drug.[10][19][20] Other resistance mechanisms include the amplification of bypass signaling pathways, such as MET amplification.[21][22][23][24]

The Next Frontier: Fourth-Generation EGFR Inhibitors and Novel Strategies

The emergence of the C797S mutation has spurred the development of fourth-generation EGFR inhibitors.[25][26] These agents are being designed to overcome resistance mediated by the C797S mutation and other complex mutational profiles.[25][27][28] Both ATP-competitive and allosteric inhibitors are under investigation.[28] Early clinical trials of compounds like BDTX-1535 are showing promise in heavily pre-treated patients with diverse EGFR mutations.[27][29]

Beyond small molecule inhibitors, other therapeutic strategies are being explored, including bispecific antibodies that target both EGFR and other key receptors like MET, and antibody-drug conjugates (ADCs) that deliver a cytotoxic payload directly to EGFR-expressing tumor cells.[30]

Visualizing the Generational Battle: Inhibitors vs. Mutations

The following diagram illustrates how different generations of EGFR inhibitors interact with the EGFR kinase domain and how resistance mutations impede their efficacy.

EGFR_Inhibitor_Generations cluster_EGFR EGFR Kinase Domain cluster_ATP_Pocket ATP Binding Pocket cluster_Inhibitors EGFR Inhibitors cluster_Resistance Resistance Mutations ATP ATP T790 T790 (Gatekeeper) C797 C797 (Covalent Binding Site) Gen1 1st Gen (Gefitinib) Reversible Gen1->ATP Competes with Gen2 2nd Gen (Afatinib) Irreversible Gen2->C797 Covalently binds Gen3 3rd Gen (Osimertinib) Irreversible, T790M-selective Gen3->C797 Covalently binds Gen4 4th Gen C797S-active C797S C797S (Prevents Covalent Binding) Gen4->C797S Targets T790M T790M (Increased ATP Affinity) T790M->T790 Alters T790M->Gen1 Reduces efficacy of C797S->C797 Alters C797S->Gen2 Reduces efficacy of C797S->Gen3 Reduces efficacy of

Caption: Mechanisms of action and resistance for EGFR inhibitor generations.

Comparative Efficacy: A Data-Driven Overview

The clinical efficacy of EGFR inhibitors is typically evaluated based on metrics such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS). The following tables summarize key clinical trial data comparing the different generations of EGFR TKIs.

Table 1: First-Generation vs. Second-Generation EGFR TKIs (First-Line Treatment)

Trial (Drug vs. Drug)Primary EndpointResultReference
LUX-Lung 7 (Afatinib vs. Gefitinib)Progression-Free Survival11.0 vs. 10.9 months (HR 0.73, p=0.017)[7]
ARCHER 1050 (Dacomitinib vs. Gefitinib)Progression-Free Survival14.7 vs. 9.2 months (HR 0.59, p<0.0001)[7]

Table 2: Third-Generation vs. First-Generation EGFR TKIs (First-Line Treatment)

Trial (Drug vs. Drug)Primary EndpointResultReference
FLAURA (Osimertinib vs. Gefitinib/Erlotinib)Progression-Free Survival18.9 vs. 10.2 months (HR 0.46, p<0.001)[17][18]
FLAURA (Osimertinib vs. Gefitinib/Erlotinib)Overall Survival38.6 vs. 31.8 months (HR 0.80, p=0.046)[17]

Table 3: Efficacy of Third-Generation EGFR TKIs in T790M-Positive NSCLC (Second-Line Treatment)

DrugObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Osimertinib62-71%9.6-12.3 months
Rociletinib53-60%10.3-13.1 months
Olmutinib54%6.9 months

Note: Data compiled from multiple sources. Rociletinib development was halted due to safety concerns.

Experimental Protocols for Efficacy Evaluation

The preclinical and clinical development of EGFR inhibitors relies on a suite of robust experimental assays to determine their potency, selectivity, and overall efficacy.

In Vitro Efficacy Assessment: Cell-Based Assays

1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is fundamental for determining the concentration-dependent inhibitory effect of a compound on cancer cell growth.

  • Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Methodology:

    • Seed cancer cells (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the EGFR inhibitor for 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viable cells against the log of the inhibitor concentration.

2. Western Blotting for EGFR Phosphorylation

This technique is used to directly assess the inhibitor's ability to block EGFR signaling.

  • Principle: Western blotting uses antibodies to detect specific proteins (total EGFR and phosphorylated EGFR) that have been separated by size.

  • Methodology:

    • Culture EGFR-mutant cancer cells and treat with the inhibitor for a specified time (e.g., 2-4 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the p-EGFR signal relative to total EGFR indicates effective inhibition.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Viability Cell Viability Assay cluster_Western Western Blotting start Seed EGFR-mutant Cancer Cells treat Treat with EGFR Inhibitor (Dose-Response) start->treat reagent Add CellTiter-Glo® Reagent treat->reagent lyse Lyse Cells treat->lyse read Measure Luminescence reagent->read ic50 Calculate IC50 read->ic50 sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer probe Probe with Antibodies (p-EGFR, Total EGFR) transfer->probe visualize Visualize Bands probe->visualize

Caption: A typical workflow for in vitro evaluation of EGFR inhibitors.

Conclusion and Future Perspectives

The evolution of EGFR inhibitors from reversible, first-generation agents to highly selective, third-generation drugs and the emerging fourth-generation compounds exemplifies the dynamic nature of targeted cancer therapy. Each generation has been a rational response to the clinical challenge of acquired resistance. The journey has highlighted the critical importance of understanding the molecular mechanisms of both drug action and tumor escape.

Future progress will likely involve the development of inhibitors that can overcome the C797S mutation and other complex resistance profiles.[19][25][27] Combination therapies, targeting both EGFR and bypass signaling pathways, will also be crucial to prevent or delay the onset of resistance.[31] Furthermore, the use of liquid biopsies to monitor for the emergence of resistance mutations in real-time will enable more dynamic and personalized treatment strategies.[32] The continued integration of molecular biology, medicinal chemistry, and clinical research will undoubtedly pave the way for even more effective and durable treatments for patients with EGFR-driven cancers.

References

  • C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters.
  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC. PubMed Central.
  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. PubMed Central.
  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. PubMed Central.
  • Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC. PubMed Central.
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC. PubMed Central.
  • Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Upd
  • Targeting the EGFR signaling pathway in cancer therapy - PMC. PubMed Central.
  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
  • Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges.
  • Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Lung Cancer: Distinct Natural History of Patients with Tumors Harboring the T790M Mut
  • The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Gener
  • Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC. NIH.
  • Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future. J Enzyme Inhib Med Chem.
  • MET, EGFR C797S Linked With Acquired Resistance to Frontline Osimertinib in NSCLC. ESMO Congress.
  • EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocaliz
  • Comparison of the efficacy of first-/second-generation EGFR-tyrosine kinase inhibitors and osimertinib for EGFR-mutant lung cancer with neg
  • C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?.
  • EGF/EGFR Signaling Pathway.
  • A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. MDPI.
  • What's the latest update on the ongoing clinical trials related to EGFR?.
  • Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer - PMC. PubMed Central.
  • Presence of MET, EGFR C797S Mutations Linked With Osimertinib Resistance in NSCLC. Targeted Oncology.
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Publishing.
  • In Depth Overview of Tyrosine Kinase Inhibitor Tre
  • Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. PubMed Central.
  • From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer. PubMed.
  • of efficacy of first and second-generation EGFR TKIs in p
  • A meta-analysis of the comparing of the first-generation and next-generation TKIs in the tre
  • Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM)..
  • 4 Novel Drug Classes Demonstrate Early Promise for EGFR-Mut
  • Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer. Frontiers.
  • Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC. NIH.
  • Epidermal growth factor receptor first generation tyrosine-kinase inhibitors. PubMed Central.
  • Second-generation EGFR and ErbB tyrosine kinase inhibitors as first-li. Dove Medical Press.
  • Approved and Clinical Trial Third-Generation EGFR Inhibitors.
  • The advance of the third-generation EGFR-TKI in the treatment of non-small cell lung cancer (Review). PubMed Central.
  • EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Andrews Wright.
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
  • Anti-EGFR Therapies: Clinical Experience in Colorectal, Lung, and Head and Neck Cancers.
  • EGFR mutation testing in blood for guiding EGFR tyrosine kinase inhibitor treatment in patients with nonsmall cell lung cancer: A protocol for system

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Quinoline Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline scaffold, a fused aromatic heterocycle, is one such "privileged structure".[1] Its derivatives have garnered immense attention in oncology due to their diverse biological activities and their ability to interact with a multitude of molecular targets crucial for cancer cell survival and proliferation.[2][3] Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of key signaling pathways.[2][4][5]

However, the journey from a promising in vitro "hit" to a successful in vivo therapeutic is fraught with challenges. A potent cytotoxic effect observed in a petri dish does not always translate to tumor regression in a complex living organism.[6] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating quinoline derivatives, delves into the critical factors influencing their correlation, and offers field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present detailed protocols, and analyze quantitative data to bridge the translational gap in anticancer drug discovery.

Part 1: In Vitro Evaluation - Foundational Screening for Anticancer Activity

The initial assessment of any potential anticancer agent begins with a battery of in vitro assays. These cell-based experiments are designed to be high-throughput, cost-effective, and provide the first indication of a compound's cytotoxic or cytostatic potential. The choice of assays is critical for building a foundational understanding of a quinoline derivative's mechanism of action.

Assessing Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening.[1] Its principle lies in the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Elucidating the Mechanism of Cell Death

A low IC50 value is promising, but understanding how the compound kills cancer cells is paramount. Key mechanisms include apoptosis (programmed cell death) and cell cycle arrest.

G cluster_0 In Vitro Screening Funnel A Quinoline Derivative Library B High-Throughput Screening (e.g., MTT Assay) A->B C Identify 'Hits' (Low IC50 Values) B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) F Apoptosis Assay (Caspase Activity, Annexin V) G In Vivo Candidate Selection D->G

Caption: A typical workflow for identifying and characterizing lead quinoline derivatives in vitro.

Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1] A quinoline derivative might, for example, cause an accumulation of cells in the G2/M phase, suggesting it interferes with mitosis, possibly through tubulin polymerization inhibition.[7]

Apoptosis Assays: Apoptosis is a highly regulated process. Its induction is a desirable trait for an anticancer drug.

  • Caspase Activity Assay: Caspases are proteases that execute apoptosis. A colorimetric assay using a substrate like DEVD-pNA can measure the activity of key executioner caspases, such as Caspase-3.[1]

  • Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify apoptotic cells via flow cytometry. PI is used concurrently to identify necrotic or late-stage apoptotic cells whose membranes have been compromised.

Comparative In Vitro Activity of Quinoline Derivatives

The efficacy of quinoline derivatives can vary significantly based on their substitution patterns and the cancer cell line being tested.[2] This highlights the importance of screening against a diverse panel of cell lines.

Quinoline DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 10g (7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine)HCT-116 (Colon)Not Specified< 1.0[8]
Compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid)MCF-7 (Breast)MTT~15 (82.9% growth reduction)[9]
Compound 55 (4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline)HL-60 (Leukemia)Not Specified19.88 µg/mL[2]
Quinoline-Chalcone Hybrid 64 Caco-2 (Colon)Not Specified2.5[10]
Doxorubicin (Control) MCF-7 (Breast)MTTVaries[2]

Note: Direct comparison of IC50 values should be done with caution due to variations in assay conditions (e.g., incubation time) and reporting units (µM vs. µg/mL).

Part 2: In Vivo Validation - Assessing Efficacy in a Living System

While in vitro data is essential, it cannot replicate the complex interplay of a tumor with its microenvironment, the host's immune system, or the pharmacokinetic challenges a drug faces.[6] In vivo models, particularly xenografts in immunodeficient mice, are the gold standard for preclinical validation.[11]

The Murine Xenograft Model

This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice). The absence of a functional adaptive immune system prevents the rejection of the human tumor cells, allowing them to grow into a solid tumor.[6]

  • Cell Preparation: Harvest human cancer cells (e.g., A549, KYSE450) that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.

  • Implantation: Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each immunodeficient mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Quinoline Derivative, Positive Control like Cisplatin). Administer the compounds via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight (as a measure of toxicity) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle control group.

Comparative In Vivo Efficacy of Quinoline Derivatives

Translating in vitro potency to in vivo efficacy is the ultimate goal. The following table summarizes representative in vivo data for quinoline derivatives.

CompoundAnimal ModelCancer TypeTumor Growth Inhibition (%)Reference CompoundReference
Compound 10g Nude Mice XenograftColorectal CancerSignificant inhibition reportedNot specified[8]
Compound 91b1 Nude Mice XenograftLung (A549), Esophageal (KYSE450)Significantly suppressed tumor developmentCisplatin (CDDP)[12][13]
Quinoline-Chalcone (12e) Nude Mice XenograftGastric (MGC-803)Significant inhibition reported5-Fluorouracil (5-FU)[11]
Cisplatin + Thymoquinone Nude Mice XenograftGastricGreater than cisplatin aloneCisplatin[11]

Part 3: The IVIVC Challenge - Bridging the In Vitro-In Vivo Gap

A frequent and frustrating observation in drug development is the lack of correlation between potent in vitro activity and in vivo efficacy.[14] A compound that eradicates cancer cells in a flask may be completely inactive in a mouse model. Understanding the reasons for this disconnect is critical for selecting viable drug candidates and designing more predictive preclinical studies.

Major Barriers to In Vitro-In Vivo Correlation

Several physiological and metabolic factors, absent in simplified cell culture systems, can lead to in vivo failure.

G cluster_barriers Barriers to Efficacy invitro Potent In Vitro Activity (Low IC50) drug_admin Drug Administration (e.g., Oral, IV) invitro->drug_admin Candidate Selection absorption Absorption drug_admin->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Liver Inactivation) distribution->metabolism excretion Excretion (Kidney, Bile) distribution->excretion tumor Solid Tumor distribution->tumor Drug Delivery invivo_fail In Vivo Failure metabolism->invivo_fail excretion->invivo_fail permeability Poor Tumor Permeability tumor->permeability tme Tumor Microenvironment (Hypoxia, pH) tumor->tme permeability->invivo_fail tme->invivo_fail

Caption: Key physiological barriers that can cause a disconnect between in vitro potency and in vivo efficacy.

  • Metabolic Inactivation: This is a primary reason for IVIVC failure. The liver can rapidly metabolize a compound into inactive forms, preventing it from ever reaching the tumor at a therapeutic concentration.[14] An investigational drug, SH 30, was highly potent in vitro but inactive in vivo primarily due to extensive metabolism into inactive metabolites.[14]

  • Poor Bioavailability and Permeability: A drug must be absorbed into the bloodstream and then penetrate the dense, often poorly vascularized, solid tumor.[14] Factors like interstitial hypertension within the tumor can create a physical barrier to drug entry.

  • Tumor Microenvironment (TME): In vitro cultures lack the complexity of the TME, which includes stromal cells, immune cells, and distinct physiological conditions like hypoxia (low oxygen) and acidic pH. These conditions can alter drug activity or promote drug resistance.[6]

  • Host Toxicity: A compound may be effective at killing tumor cells but also be unacceptably toxic to the host organism, preventing the administration of a therapeutically effective dose.

Structure-Activity Relationships (SAR) as a Predictive Tool

Systematic analysis of how chemical structure affects biological activity can help in designing derivatives with improved in vivo properties. For certain quinoline series, SAR studies have revealed key insights:

  • A large, bulky alkoxy substituent at position-7 can be beneficial for antiproliferative activity.[8]

  • An amino side chain at position-4 often facilitates antiproliferative effects.[8]

  • The length of the alkylamino side chain is critical, with two CH2 units often being optimal.[8]

By integrating pharmacokinetic and toxicology assessments early in the screening process and leveraging SAR, researchers can prioritize compounds with a higher probability of successful in vivo translation.

Conclusion and Future Perspectives

Quinoline derivatives remain a highly promising class of compounds in the development of novel anticancer agents.[15] Their versatility allows for the fine-tuning of activity against a wide range of cancer types and molecular targets. However, the successful translation from bench to bedside hinges on a robust understanding of the correlation, and frequent lack thereof, between in vitro and in vivo results.

The path forward requires a multi-faceted approach. High-throughput in vitro screens are invaluable for initial discovery, but they must be complemented by early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling. More complex in vitro models, such as 3D spheroids or organoids, can better mimic the tumor microenvironment and may offer improved predictive value. Ultimately, a carefully designed and executed in vivo study remains the definitive preclinical test. By appreciating the complexities of whole-organism biology and thoughtfully designing experimental cascades, the scientific community can more effectively harness the therapeutic potential of quinoline derivatives in the fight against cancer.

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • BenchChem. (n.d.).
  • Singh, T., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Azab, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Al-Ostath, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Iqbal, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104.
  • Aly, M. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Journal of Pharmaceutical Sciences, 6(1), 81.
  • Abu-Hashem, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Ivanov, D. P., et al. (2014). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Methods in Molecular Biology, 1109, 1-13.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476.
  • ResearchGate. (n.d.).
  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838.
  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825-838.
  • Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8286.
  • Unknown. (n.d.). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Journal of Pharmacy and Pharmaceutical Sciences.
  • BenchChem. (2025).
  • El-Sayed, M. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Wang, Y., et al. (2022).

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Structure-Activity Relationship (SAR) Data

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, establishing a robust connection between a molecule's structure and its biological activity is paramount. This process, known as Quantitative Structure-Activity Relationship (QSAR) modeling, has evolved from simple linear correlations to a sophisticated discipline powered by advanced statistical methods and machine learning.[1][2] This guide provides an in-depth comparison of statistical methodologies for analyzing SAR data, offering insights into their underlying principles, practical applications, and the critical importance of rigorous validation to ensure predictive and reproducible results.

The Philosophy of QSAR: From Correlation to Prediction

The foundational principle of QSAR is that the biological activity of a chemical is a direct function of its molecular structure.[3] By quantifying structural features into numerical values called descriptors, we can build mathematical models to predict the activity of novel compounds.[3][4] This predictive capability is a cornerstone of computer-aided drug design (CADD), enabling researchers to prioritize synthetic efforts, screen vast virtual libraries, and optimize lead compounds with greater efficiency and reduced cost.[4]

The journey from a raw dataset of compounds and their measured activities to a predictive model follows a structured workflow. The choice of statistical method at the core of this process is a critical decision, influencing the model's accuracy, interpretability, and ultimate utility.

The Universal QSAR Workflow

Every robust QSAR study follows a sequence of deliberate steps, each essential for building a trustworthy model. The causality behind this workflow is to ensure that the final model is not a result of random chance but a genuine reflection of the underlying structure-activity relationship.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Validation & Application Data 1. Data Collection (Structures & Activities) Curation 2. Data Curation (Standardization, Error Removal) Data->Curation Ensure consistency Split 3. Dataset Splitting (Training & Test Sets) Curation->Split Prevent bias Descriptors 4. Descriptor Calculation (2D, 3D, Fingerprints) Split->Descriptors Algorithm 5. Statistical Algorithm Selection (e.g., PLS, RF, SVM) Descriptors->Algorithm Informs choice Training 6. Model Training Algorithm->Training InternalVal 7. Internal Validation (Cross-Validation) Training->InternalVal Assess robustness ExternalVal 8. External Validation (Test Set Prediction) Training->ExternalVal Assess predictivity InternalVal->Training Optimize AD 9. Applicability Domain (Define Model Boundaries) ExternalVal->AD Define reliability Application 10. Model Application (Virtual Screening, Lead Opt.) AD->Application Confident prediction

Caption: The iterative workflow for building and validating a predictive QSAR model.

A Comparative Guide to Statistical Methods in SAR Analysis

The choice of statistical engine is dictated by the nature of the data—its dimensionality, linearity, and the number of compounds. Here, we compare classical, 3D, and modern machine learning approaches.

Classical 2D-QSAR: The Foundation

2D-QSAR models use descriptors derived from the 2D representation of a molecule (e.g., topological indices, physicochemical properties like logP, molecular weight).[5] These methods are computationally inexpensive and highly interpretable.

  • Multiple Linear Regression (MLR): The simplest approach, MLR fits a linear equation to the data.[6] Its strength is its interpretability; the coefficient of each descriptor directly indicates its influence on activity. However, MLR is susceptible to failure when descriptors are correlated (multicollinearity) or when the relationship is non-linear.[6]

  • Partial Least Squares (PLS): PLS is a powerful extension of MLR designed to handle datasets with many, often correlated, descriptors.[7][8] It works by projecting the descriptors and activity data into a new space of orthogonal "latent variables," capturing the maximum covariance between them.[9] This makes it a robust choice for typical QSAR datasets where descriptor correlation is common.[9][10]

3D-QSAR: Incorporating Spatial Information

When the 3D shape and electrostatic properties of a molecule are critical for its interaction with a biological target, 3D-QSAR methods offer a significant advantage.[11] These techniques require the structural alignment of the dataset, a crucial and often challenging step.

  • Comparative Molecular Field Analysis (CoMFA): CoMFA is a landmark 3D-QSAR technique.[12] It places each aligned molecule in a 3D grid and calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields at each grid point using a probe atom.[13][14] The resulting matrix of field values is then analyzed using PLS to correlate regions in 3D space with biological activity.[11][13] The output, visualized as contour maps, shows where bulky groups or specific charges are predicted to increase or decrease activity.[15]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and acceptor fields.[15][16] It uses a Gaussian function for a smoother distance-dependent relationship, which can result in more interpretable contour maps that are less sensitive to alignment variations.[16]

Machine Learning: Embracing Complexity and Non-Linearity

The rise of machine learning (ML) has revolutionized QSAR by providing algorithms that can capture complex, non-linear relationships in high-dimensional data without prior assumptions.[1][17]

  • Random Forest (RF): RF is an ensemble method that builds a multitude of decision trees during training.[18][19] Each tree is built from a random bootstrap sample of the data, and at each node, only a random subset of descriptors is considered for the split.[18] This dual randomization makes RF highly robust against overfitting.[20] Predictions are made by averaging the output of all trees (for regression) or by a majority vote (for classification).[18][19] Its advantages include high accuracy, a low tendency to overfit, and the ability to provide a measure of descriptor importance.[19][20][21]

  • Support Vector Machines (SVM): SVMs are powerful algorithms for both classification and regression.[22] In classification, an SVM finds the optimal hyperplane that best separates data points of different classes with the maximum margin.[22] For non-linear data, SVMs use the "kernel trick" to map the data into a higher-dimensional space where a linear separation becomes possible.[22] SVMs are highly effective, particularly for classification tasks in drug discovery, and are considered one of the best-performing approaches for property prediction.[23][24][25]

  • Deep Learning (DL) / Artificial Neural Networks (ANN): ANNs, and their more complex deep learning counterparts, are computational models inspired by the brain's structure. They consist of interconnected layers of "neurons" that can learn intricate patterns from data. While ANNs have been used in QSAR for some time[26], the advent of deep neural networks (DNNs) has enabled the analysis of vast datasets and the automatic extraction of features from raw molecular representations like SMILES strings or graphs, moving beyond traditional descriptor calculation.[1]

Methodology Comparison Summary
MethodTypeKey AdvantageKey DisadvantageBest For...
MLR 2D LinearHigh interpretability, simple.[6]Fails with correlated descriptors & non-linearity.Simple, linear SAR with few, orthogonal descriptors.
PLS 2D LinearHandles many correlated descriptors.[9][10]Still assumes linearity; less interpretable than MLR.Standard 2D-QSAR; core of 3D-QSAR methods.[11]
CoMFA/CoMSIA 3D Field-BasedProvides 3D spatial insights for rational design.[12][15]Highly sensitive to molecular alignment; computationally intensive.Lead optimization where 3D shape and electrostatics are key.
Random Forest Machine LearningHigh accuracy, robust to overfitting, handles non-linearity.[20]"Black box" nature can make mechanistic interpretation difficult.Datasets with complex, non-linear SAR; high-dimensional data.
SVM Machine LearningExcellent performance, especially for classification.[23][25]Requires careful parameter tuning (kernel, cost).Virtual screening and classification (active vs. inactive).[27]
Deep Learning Machine LearningCan learn features automatically from large datasets.[1]Requires very large datasets; computationally expensive; highly "black box".Large-scale QSAR with tens of thousands of compounds.

The Pillar of Trust: A Protocol for Rigorous Model Validation

A QSAR model is only as valuable as its ability to make accurate predictions on new, unseen data.[28] Validation is not a single step but a multi-faceted process designed to rigorously test a model's robustness and predictive power.[29][30] Following the principles laid out by organizations like the OECD is critical for building regulatory-accepted models.[30]

Validation_Logic Validation Model Validation Internal Internal Validation (Robustness Check) Validation->Internal External External Validation (Predictivity Check) Validation->External CV Cross-Validation (e.g., k-fold, LOO) Internal->CV How well does the model learn from subsets of itself? YScramble Y-Scrambling (Chance Correlation Check) Internal->YScramble Is the correlation real or random? TestSet Independent Test Set (True Predictive Power) External->TestSet How well does it predict completely new data? AD Applicability Domain (Reliability Check) External->AD For which molecules is the prediction reliable?

Caption: The logical pillars of a comprehensive QSAR model validation strategy.

Experimental Protocol: Building and Validating a Predictive QSAR Model

This protocol outlines the essential steps for creating a self-validating system.

  • Data Curation:

    • Standardize all chemical structures (e.g., neutralize charges, remove salts, resolve tautomers).

    • Carefully check biological activity data for errors and ensure consistency in units and assay conditions.

    • Remove duplicates and potential outliers. This step is critical as the model's quality is entirely dependent on the input data.[29][31]

  • Dataset Splitting:

    • Divide the curated dataset into a training set (typically ~70-80%) and an external test set (~20-30%).

    • Crucial Choice: This split must be done rationally (e.g., using stratified sampling based on activity and structural diversity) to ensure the test set is a true representation of the training set's chemical space. A random split can lead to misleading validation results.

  • Model Building (on Training Set):

    • Calculate molecular descriptors for the training set compounds.

    • Apply the chosen statistical algorithm (e.g., PLS, RF) to build the model correlating descriptors with activity.

  • Internal Validation (on Training Set):

    • Perform k-fold cross-validation (e.g., 5-fold or 10-fold). The training data is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, rotating until each subset has been the test set.

    • Calculate the cross-validated coefficient of determination, Q². A high Q² (e.g., > 0.5) indicates the model is robust and not just memorizing the data.[31][32]

  • Y-Scrambling (Chance Correlation Test):

    • Randomly shuffle the biological activity values of the training set and rebuild the model with the original descriptors.

    • Repeat this process multiple times. A valid model should produce very low R² and Q² values for the scrambled data, proving the original correlation was not due to chance.[6][31]

  • External Validation (on Test Set):

    • Use the finalized model (trained on the full training set) to predict the activities of the compounds in the independent test set.

    • Calculate the predictive R² (often denoted as R²_pred). This is the most critical metric for assessing predictive ability. A high R²_pred (e.g., > 0.6) indicates the model can successfully generalize to new molecules.[31][32]

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model's predictions can be considered reliable.[33][34] This is crucial because QSAR models are best at interpolation (predicting within the domain of the training data) and poor at extrapolation (predicting for molecules that are very different).[35][36]

    • Methods include descriptor range-based approaches (bounding box), distance-based methods (e.g., Tanimoto distance to nearest neighbor), and leverage analysis.[34][35] Any prediction for a new compound must first be checked to see if it falls within the model's AD.[33]

Key Validation Metrics Explained
MetricSymbolValidation TypeWhat It MeasuresInterpretation
Coefficient of Determination Training FitThe proportion of variance in the activity that is predictable from the descriptors.A value closer to 1.0 indicates a better fit to the training data. High R² alone is not sufficient and can indicate overfitting.
Cross-Validated R² Q² or R²cvInternalThe model's robustness and internal predictive ability.[28]A Q² > 0.5 is generally considered a sign of a robust model.[31] It should be reasonably close to R².
Predictive R² R²_predExternalThe model's ability to predict the activity of an independent test set.[37]The most important metric. R²_pred > 0.6 is often required for a model to be considered truly predictive.[31][32]
Root Mean Square Error RMSEBothThe standard deviation of the prediction errors (residuals).Lower values indicate better accuracy. Presented in the same units as the biological activity.
Modified R² Metrics r_m²ExternalA set of metrics that are more stringent than R²_pred by avoiding reliance on the training set mean.[38]Provide a stricter assessment of external predictivity, especially for datasets with a wide activity range.[38]

Conclusion: Synthesizing Statistical Rigor with Scientific Insight

The statistical analysis of SAR data is a powerful engine for modern drug discovery. The evolution from linear models like PLS to complex, non-linear machine learning algorithms like Random Forest and SVMs has significantly enhanced our ability to model complex biological systems.[1][39] However, the predictive power of any model is fundamentally underpinned by the quality of the input data and, most importantly, the rigor of its validation.[29][40]

A successful QSAR endeavor is not merely about achieving high statistical metrics; it is about creating a trustworthy, reproducible, and interpretable tool that can genuinely guide medicinal chemistry efforts. By carefully selecting the appropriate statistical method, adhering to a strict validation protocol, and always operating within a defined applicability domain, researchers can harness the full potential of QSAR to accelerate the design of novel therapeutics.

References

  • Bajorath, J. (2022). Support Vector Machine – a model for QSAR still robust in the era of Deep Learning. Cresset. [Link]

  • Barani Shirzad, M., & Keyvanpour, M. R. (2021). An Analysis of QSAR Research Based on Machine Learning Concepts. Current Drug Discovery Technologies, 18(1), 17-30. [Link]

  • Cherkasov, A., Muratov, E. N., Fourches, D., Varnek, A., Baskin, I. I., Cronin, M., ... & Tropsha, A. (2014). QSAR modeling: where have you been? Where are you going to?. Journal of medicinal chemistry, 57(12), 4977-5010.
  • Cresset Group. (n.d.). Prioritization of new molecule design using QSAR models. Cresset. [Link]

  • Drug Design. (n.d.). 3D-QSAR : Principles and Methods. DrugDesign.org. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Best practices for QSAR model development, validation, and exploitation. Journal of molecular graphics & modelling, 20(4), 269-76.
  • Lavecchia, A. (2014). Support Vector Machines for Drug Discovery. Expert Opinion on Drug Discovery, 9(1), 93-104. [Link]

  • Maltarollo, V. G., Gertrudes, J. C., & Oliveira, P. R. (2019). Advances with support vector machines for novel drug discovery. Expert Opinion on Drug Discovery, 14(10), 987-997. [Link]

  • Nantasenamat, C. (2020). Best Practices for Constructing Reproducible QSAR Models. In Methods in Molecular Biology (pp. 207-231). Humana, New York, NY. [Link]

  • Roy, K., Kar, S., & Das, R. N. (2015). On various metrics used for validation of predictive QSAR models with applications in virtual screening and focused library design. Combinatorial chemistry & high throughput screening, 18(3), 201-224.
  • Sheridan, R. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of molecular graphics & modelling, 27(2), 159-67. [Link]

  • Svetnik, V., Liaw, A., Tong, C., Culberson, J. C., Sheridan, R. P., & Feuston, B. P. (2003). Random forest: a classification and regression tool for compound classification and QSAR modeling. Journal of chemical information and computer sciences, 43(6), 1947-1958. [Link]

  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6‐7), 476-488. [Link]

  • VCCLAB. (n.d.). Partial Least Squares Program - Method Description. Virtual Computational Chemistry Laboratory. [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95-115.
  • Wikipedia. (n.d.). Applicability domain. Wikipedia. [Link]

Sources

Beyond the Score: A Senior Application Scientist's Guide to Validating Molecular Docking Results with Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, molecular docking has emerged as an indispensable computational tool. It offers a rapid and cost-effective means to predict the binding orientation and affinity of small molecules to a protein target, enabling the screening of vast virtual libraries. However, it is a critical misstep to consider docking scores as the final verdict on a compound's potential. The predictions generated are theoretical models, and their translation to tangible biological activity necessitates rigorous experimental validation.[1][2]

This guide provides an in-depth, objective comparison of molecular docking with key experimental validation techniques. As a senior application scientist, my aim is not merely to present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring that every step taken is part of a self-validating system. We will explore the strengths and limitations of each method, delve into detailed experimental workflows, and discuss how to intelligently integrate computational and experimental data to build a robust and reliable drug discovery pipeline.

The Imperative of Experimental Validation: Why Docking Alone is Insufficient

Molecular docking algorithms employ scoring functions to estimate the binding free energy of a ligand-protein complex. While these have become increasingly sophisticated, they are still approximations of complex biological systems.[3] Factors such as protein flexibility, the presence of water molecules, and the entropic contributions to binding are challenging to model with perfect accuracy.[4] Therefore, experimental validation is paramount to confirm the in silico hypotheses and avoid costly pursuits of false positives. The primary goal of this cross-validation is to establish a strong correlation between the predicted binding affinity from docking and the actual biological activity measured in the laboratory.[5]

A Comparative Overview of Key Experimental Validation Techniques

Choosing the appropriate experimental method to validate docking results is a critical decision that depends on the specific research question, the nature of the target protein, and available resources. Here, we compare the gold-standard techniques:

Technique Principle Data Generated Strengths Limitations
X-Ray Crystallography Diffraction of X-rays by a crystallized protein-ligand complex to determine the three-dimensional atomic structure.[6]High-resolution 3D structure of the protein-ligand complex, precise binding pose, and specific molecular interactions.Unambiguously determines the binding mode and orientation of the ligand, providing the ultimate validation for a docked pose.[7]Requires high-quality protein crystals, which can be challenging and time-consuming to obtain. The crystal structure is a static snapshot and may not fully represent the dynamic nature of the interaction in solution.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information on the structure, dynamics, and interactions of molecules in solution.[3][8]Ligand binding site mapping (Chemical Shift Perturbation), binding affinity (KD), and intermolecular distances for binding pose determination (NOE).[9][10]Provides information on binding in a solution state, which is more physiologically relevant. Can detect weak interactions and characterize the dynamics of the interaction.[8]Requires larger amounts of isotopically labeled protein, which can be expensive. Data analysis can be complex and time-consuming.[11]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[2]A label-free, in-solution technique that directly measures the thermodynamics of binding. Provides a comprehensive understanding of the driving forces of the interaction.Requires relatively large amounts of pure sample. Not suitable for very weak or very tight binders and has a lower throughput.[13]
Surface Plasmon Resonance (SPR) An optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[1][14]Real-time kinetic data (kon, koff), and binding affinity (KD).[15]High sensitivity, requires small sample volumes, and allows for real-time monitoring of binding kinetics. Amenable to higher throughput screening.[16][17]Requires immobilization of one binding partner, which may affect its conformation and activity. Non-specific binding can be an issue.[18]

Experimental Workflows: From Theory to Practice

A successful validation study hinges on robust and meticulously executed experimental protocols. Below are detailed workflows for two of the most widely used techniques for validating docking results: Isothermal Titration Calorimetry and Surface Plasmon Resonance.

Overall Validation Workflow

The journey from a promising docking score to a validated hit involves a structured, multi-step process. This workflow ensures that computational predictions are systematically and rigorously tested.

Validation Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase docking Molecular Docking post_processing Post-Docking Analysis (e.g., MM/GBSA) docking->post_processing md_sim Molecular Dynamics Simulation post_processing->md_sim biochemical_assay Biochemical/Cellular Assay (Functional Validation) md_sim->biochemical_assay Select Candidates biophysical_assay Biophysical Assay (Binding Validation) biochemical_assay->biophysical_assay biophysical_assay->docking Feedback Loop structural_biology Structural Biology (Pose Validation) biophysical_assay->structural_biology ITC Workflow prep 1. Sample Preparation - Protein in cell - Ligand in syringe - Identical buffer setup 2. Instrument Setup - Set temperature - Equilibrate baseline prep->setup titration 3. Titration - Inject ligand into protein - Measure heat change setup->titration data_acq 4. Data Acquisition - Generate thermogram titration->data_acq analysis 5. Data Analysis - Integrate peaks - Fit to binding model data_acq->analysis results 6. Results - K_D, ΔH, ΔS, n analysis->results

Caption: A step-by-step workflow for a typical ITC experiment.

Detailed Step-by-Step Methodology for ITC:

  • Sample Preparation (The Foundation of a Good Experiment):

    • Purity is paramount: Both protein and ligand should be highly pure to avoid artifacts. [19] * Buffer matching is non-negotiable: The protein in the sample cell and the ligand in the syringe must be in identical buffers. [2]Even minor pH or salt concentration differences will generate heats of dilution that can obscure the true binding signal. [20]A common best practice is to dialyze the protein against the final buffer and then use the dialysate to dissolve the ligand. * Concentration determination: Accurately determine the concentrations of both protein and ligand. Errors in concentration are a major source of inaccuracy in ITC data. [21] * Degassing: Degas all solutions to prevent the formation of air bubbles in the cell and syringe, which can cause significant noise in the data. [2]

  • Instrument Setup and Equilibration:

    • Thorough cleaning: Ensure the sample cell and syringe are meticulously cleaned according to the manufacturer's protocol to remove any contaminants from previous experiments. [22] * Temperature selection: Choose an appropriate experimental temperature at which both the protein and ligand are stable.

    • Baseline stability: Before the titration, ensure a stable baseline is achieved. This indicates that the instrument is properly equilibrated.

  • The Titration Experiment:

    • Control titrations: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. This will be subtracted from the protein-ligand titration data. * Injection parameters: Set the injection volume and spacing to allow the signal to return to baseline between injections.

    • "c-window": The product of the stoichiometry (n), the binding constant (Ka), and the macromolecule concentration in the cell ([M]) should ideally be between 5 and 500. This ensures a sigmoidal binding isotherm that can be accurately fitted.

  • Data Analysis and Interpretation:

    • Peak integration: The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.

    • Binding model fitting: The integrated heats are plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). * Thermodynamic signature: The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values, providing a complete thermodynamic profile of the interaction.

Experimental Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.

SPR Workflow immobilization 1. Ligand Immobilization - Covalent coupling to sensor chip binding_assay 2. Binding Assay - Inject analyte at various concentrations immobilization->binding_assay association 3. Association Phase - Analyte binds to ligand binding_assay->association dissociation 4. Dissociation Phase - Buffer washes away analyte association->dissociation regeneration 5. Regeneration - Remove bound analyte dissociation->regeneration analysis 6. Data Analysis - Fit sensorgrams to kinetic models dissociation->analysis regeneration->binding_assay Next Cycle results 7. Results - k_on, k_off, K_D analysis->results

Caption: A sequential workflow for an SPR binding kinetics experiment.

Detailed Step-by-Step Methodology for SPR:

  • Ligand Immobilization:

    • Chip selection: Choose a sensor chip with appropriate surface chemistry for immobilizing the ligand (e.g., CM5 chip for amine coupling). [23] * Immobilization strategy: The ligand (typically the protein) is covalently attached to the sensor chip surface. The goal is to achieve an immobilization level that will produce a good signal without causing mass transport limitations. [24] * Reference surface: A reference flow cell is prepared, often by performing the immobilization chemistry without the ligand, to subtract non-specific binding and bulk refractive index changes. [14]

  • Binding Assay:

    • Analyte preparation: The analyte (the small molecule) is prepared in a series of concentrations in the running buffer. It is crucial that the running buffer is well-matched with the analyte samples, especially if they contain solvents like DMSO. [18] * Analyte injection: The analyte solutions are injected over the ligand and reference surfaces.

    • Association phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal. [25] * Dissociation phase: After the injection, the running buffer flows over the surface, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal. [25]

  • Surface Regeneration:

    • A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized ligand. [23]

  • Data Analysis and Interpretation:

    • Sensorgram processing: The reference-subtracted sensorgrams are analyzed.

    • Kinetic model fitting: The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). [26] * Affinity determination: The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.

Computational Validation: Adding a Layer of Confidence with Molecular Dynamics

While experimental validation is the gold standard, computational methods can provide further insights and increase confidence in docking results. Molecular Dynamics (MD) simulations are particularly valuable for assessing the stability of a predicted protein-ligand complex. [4][[“]] An MD simulation treats atoms and bonds as a system of interacting particles and uses Newton's laws of motion to simulate their dynamic behavior over time. [28]By running an MD simulation of the docked complex, we can observe whether the ligand remains stably bound in the predicted pose or if it diffuses away from the binding site. [29] Key Metrics to Analyze in MD Simulations for Docking Validation:

  • Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms relative to the protein's binding site is a key indicator of stability. A stable RMSD that plateaus at a low value (typically < 2-3 Å) suggests that the docked pose is stable. [30][31]A large and fluctuating RMSD may indicate an unstable binding mode.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues can reveal which parts of the binding site are flexible and how they interact with the ligand. [32]* Hydrogen Bond Analysis: Monitoring the formation and breaking of hydrogen bonds between the protein and ligand over the course of the simulation can provide insights into the key interactions that stabilize the complex.

  • Visual Inspection: Visualizing the simulation trajectory can provide a qualitative assessment of the ligand's stability in the binding pocket.

Conclusion: An Integrated Approach for Robust Drug Discovery

Molecular docking is a powerful hypothesis-generating tool, but it is the synergy between computational predictions and rigorous experimental validation that propels a drug discovery program forward. By understanding the principles, strengths, and limitations of various experimental techniques, researchers can make informed decisions about how to best validate their in silico findings. An integrated approach, where experimental data is used to refine and improve computational models in a continuous feedback loop, is the most effective strategy for identifying and optimizing promising lead compounds. This commitment to scientific integrity and a multi-faceted validation process is what ultimately distinguishes transient computational hits from genuine therapeutic candidates.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219. [Link]

  • de la Cruz, A., & Rychnovsky, S. D. (2010). Surface plasmon resonance (SPR) for the analysis of small-molecule–protein interactions. In Protein-Ligand Interactions (pp. 145-170). Humana Press. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302-324. [Link]

  • Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current opinion in biotechnology, 8(1), 31-35. [Link]

  • Klebe, G. (2006). Recent developments in structure-based drug design. Journal of molecular medicine, 84(9), 712-726. [Link]

  • Homola, J. (2008). Surface plasmon resonance sensors for detection of chemical and biological species. Chemical reviews, 108(2), 462-493. [Link]

  • de Novo Biolabs. (2025, June 11). How does SPR work in Drug Discovery? [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429-452. [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Renaud, J. P., Chung, C. W., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Nar, H. (2016). Biophysical methods in early drug discovery. Nature reviews Drug discovery, 15(10), 679-698. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Taylor & Francis Online. (n.d.). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

  • Cihan University - Duhok. (n.d.). Nuclear Magnetic Resonance (NMR) in drug discovery: A practical guide to chemical structure determination. [Link]

  • Protocols.io. (2025, November 27). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a PDB file. The FEBS journal, 275(1), 1-21. [Link]

  • ResearchGate. (2019, October 9). Isothermal Titration Calorimetry: Theory and Practice. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • Salmaso, V., & Moro, S. (2018). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of chemical information and modeling, 58(7), 1471-1482. [Link]

  • BioChemCoRe 2018. (n.d.). RMSD/RMSF Analysis. [Link]

  • MicroCal. (n.d.). A Troubleshooting Guide for Isothermal Titration Calorimetry. [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • iGEM 2023. (n.d.). Simulation Analysis. [Link]

  • Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. [Link]

  • In: Methods in Molecular Biology. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. [Link]

  • TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical techniques in drug discovery. Future medicinal chemistry, 2(1), 115-133. [Link]

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in computational biology, 1-27. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1-16. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Protein-Protein Interactions (pp. 259-271). Humana, New York, NY. [Link]

  • Taylor & Francis Online. (2025, December 22). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. [Link]

  • Tellinghuisen, J. (2005). Evaluation and Minimization of Uncertainty in ITC Binding Measurements: Heat Error, Concentration Error, Saturation, and Stoichiometry. Analytical biochemistry, 343(1), 125-134. [Link]

  • Jahnke, W., & Widmer, H. (2004). NMR in drug discovery. Methods and principles in medicinal chemistry, 23, 1-24. [Link]

  • ResearchGate. (2025, August 6). Protein−Ligand NOE Matching: A High-Throughput Method for Binding Pose Evaluation That Does Not Require Protein NMR Resonance Assignments. [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. [Link]

  • Giannetti, A. M., & Leadbeater, M. R. (2015). Biophysical methods in early drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(2), 151-166. [Link]

  • Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? [Link]

  • Scheuermann, J., & Padrick, S. B. (2010). Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. bioRxiv. [Link]

  • Read, J. A., & Wlodawer, A. (2019). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 75(2), 108-121. [Link]

  • ResearchGate. (2013, October 22). What are the best ways to validate a docking result? [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Protein-Protein Interactions (pp. 259-271). Humana, New York, NY. [Link]

  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1-16. [Link]

  • PubMed. (n.d.). X-ray crystallography and computational docking for the detection and development of protein-ligand interactions. [Link]

  • BioNavitas. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581-588. [Link]

  • YouTube. (2025, February 9). Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. [Link]

  • ResearchGate. (2025, August 6). Using chemical shift perturbation to characterise ligand binding. [Link]

  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & biology, 10(9), 787-797. [Link]

Sources

A Researcher's Guide to Benchmarking New Quinoline Compounds Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives have given rise to a multitude of critical drugs, from the historic antimalarial quinine to modern targeted anticancer agents.[2][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to combat a wide array of diseases, including malaria, various cancers, and bacterial infections.[1][3] This guide provides a comprehensive framework for the preclinical benchmarking of novel quinoline compounds against established standard-of-care therapies, ensuring a rigorous and objective evaluation of their therapeutic potential.

The Strategic Imperative of Preclinical Benchmarking

Before any new chemical entity can be considered for clinical trials, it must undergo a stringent series of preclinical evaluations to establish its efficacy, safety, and pharmacokinetic profile.[5][6] This process is not merely a checklist of experiments but a strategic endeavor to build a compelling case for a compound's superiority or advantageous differentiation over existing treatments. For novel quinoline derivatives, this means direct, head-to-head comparisons with the current gold-standard drugs in relevant disease models.

This guide will delineate a logical, multi-tiered approach to this benchmarking process, emphasizing the causality behind experimental choices and the importance of self-validating protocols. We will explore in vitro assays to determine potency and mechanism of action, followed by in vivo studies in appropriate animal models to assess efficacy and safety in a more complex biological system.

Part 1: In Vitro Evaluation - Establishing a Foundation of Potency and Selectivity

The initial phase of benchmarking focuses on cell-based and biochemical assays to rapidly screen and characterize the activity of new quinoline compounds.[5][7][8]

In Vitro Efficacy: A Head-to-Head Comparison

The primary goal is to determine the intrinsic potency of the novel quinoline compounds against the targeted disease model and compare it directly with standard-of-care drugs.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This assay is a cornerstone of in vitro screening, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[5][9]

Step-by-Step Methodology:

  • Cell Line Selection: Choose appropriate cell lines that are representative of the target disease. For example, for non-small cell lung cancer (NSCLC), A549 or H1975 cell lines are commonly used. For malaria, Plasmodium falciparum cultures are essential.

  • Cell Seeding: Plate the cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the new quinoline compounds and the relevant standard-of-care drugs (e.g., Chloroquine for malaria, a tyrosine kinase inhibitor like Afatinib for NSCLC).[10][11]

  • Treatment: Treat the cells with the compounds at various concentrations for a specified duration (typically 24-72 hours).

  • Assay Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.

Data Presentation: Comparative IC50 Values

CompoundTarget DiseaseCell LineIC50 (µM)Standard-of-CareStandard-of-Care IC50 (µM)
New Quinoline 1 MalariaP. falciparum (3D7)0.05Chloroquine0.02
New Quinoline 2 NSCLCA5491.2Cisplatin5.8
New Quinoline 3 Bacterial InfectionS. aureus0.8Ciprofloxacin0.5

Causality Behind Experimental Choices: The choice of cell lines is critical; they should be well-characterized and relevant to the disease being studied. The IC50 value provides a direct and easily comparable metric of potency.[12] Running the standard-of-care drug in parallel on the same plate is a crucial internal control that accounts for inter-assay variability.

Mechanism of Action: Unveiling the "How"

Understanding how a new quinoline compound exerts its effect is paramount. This often involves investigating its interaction with specific cellular pathways. For many quinoline-based anticancer agents, the PI3K/Akt/mTOR signaling pathway is a key target.[13][14][15][16][17] For antimalarials, interference with heme detoxification is a common mechanism.[18][19][20][21][22]

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique allows for the detection and quantification of key proteins in a signaling cascade, revealing whether a compound inhibits their activity.

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the new quinoline compound and a known PI3K/Akt/mTOR inhibitor (e.g., a dual PI3K/mTOR inhibitor) at their respective IC50 concentrations for a defined period.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, phosphorylated mTOR, and their total protein counterparts).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualization: Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates NewQuinoline New Quinoline Compound NewQuinoline->PI3K Inhibits NewQuinoline->mTORC1 Inhibits StdDrug Standard PI3K/mTOR Inhibitor StdDrug->PI3K Inhibits StdDrug->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Part 2: In Vitro Safety and Toxicity Profiling

Early assessment of potential liabilities is crucial to de-risk a drug discovery program.[23]

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[24][25][26]

Experimental Protocol: Ames Test

Step-by-Step Methodology:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.[24]

  • Metabolic Activation: Perform the assay with and without the S9 fraction, a rat liver extract that simulates mammalian metabolism.[25][26]

  • Exposure: Expose the bacterial strains to various concentrations of the new quinoline compound.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Cardiotoxicity Screening: The hERG Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[27] Therefore, early screening for hERG liability is a regulatory requirement.

Experimental Protocol: hERG Patch-Clamp Assay

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology: Use automated patch-clamp systems (e.g., QPatch) to measure the hERG channel current in response to a specific voltage protocol.[27][28]

  • Compound Application: Apply the new quinoline compound at multiple concentrations to the cells.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition. A low IC50 value is a significant safety concern.

Data Presentation: In Vitro Safety Profile

CompoundAmes Test (with/without S9)hERG IC50 (µM)
New Quinoline 1 Negative> 30
New Quinoline 2 Negative15
Standard-of-Care (Astemizole - Positive Control) Not Applicable0.01

Part 3: In Vivo Evaluation - The Bridge to Clinical Relevance

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and safety in a more complex physiological context.[29][30][31]

In Vivo Efficacy: Demonstrating Therapeutic Effect

The choice of animal model is critical and should closely mimic the human disease state.

Experimental Protocol: Murine Model of Malaria

For antimalarial drug discovery, murine models are indispensable.[32][33] The Peters' 4-day suppressive test is a standard primary in vivo assay.

Step-by-Step Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., ICR mice) and infect them with a rodent malaria parasite like Plasmodium berghei.[32][34]

  • Grouping and Dosing: Randomly assign the infected mice to different groups: vehicle control, standard-of-care (e.g., Chloroquine), and the new quinoline compound at various doses.

  • Treatment: Administer the treatments orally or via injection for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On day 5, collect blood samples and determine the percentage of infected red blood cells (parasitemia) by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control. Determine the effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90).

Visualization: In Vivo Efficacy Workflow

InVivo_Efficacy_Workflow Infection Infect Mice with P. berghei Grouping Randomize into Treatment Groups Infection->Grouping Treatment 4-Day Dosing Regimen (Vehicle, Standard, New Quinoline) Grouping->Treatment Monitoring Day 5: Collect Blood & Measure Parasitemia Treatment->Monitoring Analysis Calculate % Suppression & Determine ED50/ED90 Monitoring->Analysis

Caption: Workflow for the 4-day suppressive test in a malaria mouse model.

Pharmacokinetic Profiling: Understanding ADME

Pharmacokinetics (PK) describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[35][36][37][38] A favorable PK profile is essential for a drug's success.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

Step-by-Step Methodology:

  • Dosing: Administer a single dose of the new quinoline compound to a cohort of mice, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound.

  • PK Parameter Calculation: Use specialized software to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Half-life, the time it takes for the drug concentration to decrease by half.

    • F%: Bioavailability (for oral dosing), the fraction of the drug that reaches systemic circulation.

Data Presentation: Comparative Pharmacokinetic Parameters

CompoundRouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)F%
New Quinoline 1 PO8501.042006.575
Standard-of-Care PO6002.035008.060

Causality Behind Experimental Choices: Comparing IV and PO administration allows for the determination of absolute bioavailability, a critical parameter for oral drugs. Understanding the PK profile helps in designing effective dosing regimens for subsequent efficacy and toxicology studies.[39]

In Vivo Toxicology: Assessing Safety in a Whole Organism

In vivo toxicology studies are designed to identify potential target organs of toxicity and to determine a safe dose range.[6][29][40]

Experimental Protocol: 7-Day Repeat-Dose Toxicity Study in Rodents

Step-by-Step Methodology:

  • Dosing: Administer the new quinoline compound daily for 7 days at multiple dose levels (low, mid, high) to groups of rodents (e.g., rats). Include a vehicle control group.

  • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in weight, behavior, or appearance.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and examine major organs and tissues microscopically for any treatment-related changes.

  • Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive dataset generated through this benchmarking process allows for a robust, evidence-based assessment of a new quinoline compound's potential. By directly comparing its performance against standard-of-care drugs across efficacy, safety, and pharmacokinetic parameters, researchers can make informed decisions about its future development. A successful candidate will ideally demonstrate a superior or differentiated profile, such as enhanced potency, a wider therapeutic window, an improved resistance profile, or a more favorable dosing regimen. This structured, scientifically rigorous approach is essential for navigating the challenging path from a promising molecule to a life-saving medicine.

References

  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Vertex AI Search.
  • Bibi, F., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Asante, K. P., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Retrieved January 2, 2026, from [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved January 2, 2026, from [Link]

  • Singh, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Retrieved January 2, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 2, 2026, from [Link]

  • Khan, I., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Retrieved January 2, 2026, from [Link]

  • Lazo, J. S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved January 2, 2026, from [Link]

  • Review of new quinoline compounds and their pharmacological effects. (2024). ScienceDirect.
  • Ginsburg, H., et al. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed. Retrieved January 2, 2026, from [Link]

  • In vivo toxicology studies. (2021). Biobide. Retrieved January 2, 2026, from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Gentronix. Retrieved January 2, 2026, from [Link]

  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia. Retrieved January 2, 2026, from [Link]

  • Passannante, R., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. PubMed Central. Retrieved January 2, 2026, from [Link]

  • van Schaijk, B. C., et al. (2005). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved January 2, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 2, 2026, from [Link]

  • Helal, M. A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. Retrieved January 2, 2026, from [Link]

  • In Vivo Toxicity Study. (n.d.). Creative Bioarray. Retrieved January 2, 2026, from [Link]

  • In vitro Cancer Drug Screening Services. (2019). Visikol. Retrieved January 2, 2026, from [Link]

  • Mutagenicity Testing. (n.d.). EBPI Analytics. Retrieved January 2, 2026, from [Link]

  • Gellis, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved January 2, 2026, from [Link]

  • The Ames Test. (n.d.). University of Washington. Retrieved January 2, 2026, from [Link]

  • Wang, L., et al. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. Retrieved January 2, 2026, from [Link]

  • A Protocol for Antimalarial Efficacy Testing in vivo. (n.d.). Medicines for Malaria Venture. Retrieved January 2, 2026, from [Link]

  • Sanz, L. M., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology. Retrieved January 2, 2026, from [Link]

  • hERG Assay. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2025). Frontiers in Pharmacology. Retrieved January 2, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2021). MDPI. Retrieved January 2, 2026, from [Link]

  • O'Brien, P., et al. (2013). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Retrieved January 2, 2026, from [Link]

  • Singh, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Asante, K. P., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Semantic Scholar. Retrieved January 2, 2026, from [Link]

  • Helal, M. A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed. Retrieved January 2, 2026, from [Link]

  • hERG Safety. (n.d.). Evotec. Retrieved January 2, 2026, from [Link]

  • Penzotti, J. E. (2012). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. PubMed. Retrieved January 2, 2026, from [Link]

  • Liquid chromatography in determination of pharmacokinetic properties of compounds in drug discovery process. (n.d.). CORE. Retrieved January 2, 2026, from [Link]

  • The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (2006). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved January 2, 2026, from [Link]

  • Adeoye, O. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved January 2, 2026, from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 2, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved January 2, 2026, from [Link]

  • Herg Assay Services. (n.d.). Reaction Biology. Retrieved January 2, 2026, from [Link]

  • What drugs are in development for Non-Small Cell Lung Cancer?. (2025). Patsnap Synapse. Retrieved January 2, 2026, from [Link]

  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Zhao, Y., et al. (2020). Current treatments for non-small cell lung cancer. PubMed Central. Retrieved January 2, 2026, from [Link]

  • Current Treatment Options for Non–Small-Cell Lung Cancer. (2011). CancerNetwork. Retrieved January 2, 2026, from [Link]

  • Drugs Approved for Lung Cancer. (2025). National Cancer Institute. Retrieved January 2, 2026, from [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. (2025). Medscape. Retrieved January 2, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Hazard Profile

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a solid, typically a powder, with low solubility in water.[1] Its structure as a halogenated, nitrogen-containing heterocyclic compound suggests that it should be handled with care. Quinolone derivatives are known for their biological activity, often as antibacterial agents.[2][3][4][5] This biological activity, combined with the presence of a carbon-halogen bond, indicates a potential for environmental persistence and toxicity. Therefore, improper disposal is not an option.

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Wastes are broadly categorized as "listed" (from specific industrial processes or discarded commercial chemical products) or "characteristic" (exhibiting ignitability, corrosivity, reactivity, or toxicity).[6][8] Given its chemical nature, this compound would likely be considered a hazardous waste. Halogenated organic compounds are of particular concern, and the EPA maintains a list of regulated halogenated organic compounds under 40 CFR § 268.32.[9]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management. Never mix different waste streams.

  • Solid Waste:

    • Collect unreacted or expired this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be placed in a separate, sealed bag or container labeled as "Solid Hazardous Waste."

  • Liquid Waste:

    • Solutions containing the compound should be collected in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvents used. Plastic is often preferred.[8]

    • Never pour any solution containing this compound down the drain.[8]

  • Sharps Waste:

    • Contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.

Step 2: Container Labeling and Storage

Accurate labeling is critical for the safety of all laboratory personnel and waste handlers.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of any solvents or other chemicals present in the container.

  • Storage:

    • Store waste containers in a designated "Satellite Accumulation Area" at or near the point of generation.[8]

    • Keep containers tightly sealed except when adding waste.[8]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

    • Store in a cool, dry place away from direct sunlight and incompatible substances.[1]

Step 3: Arranging for Disposal

Disposal of hazardous waste must be handled by trained professionals.

  • Contact your Institution's Environmental Health and Safety (EH&S) Office: Your EH&S department is responsible for the collection and disposal of hazardous chemical waste and will provide specific guidance based on institutional, local, and national regulations.[8]

  • Provide Complete Information: When requesting a waste pickup, provide an accurate and complete description of the waste, including the chemical name and any other components.

  • External Waste Management Services: In some cases, a specialized commercial firm may be contracted for chemical waste management.[10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (if available): If a Safety Data Sheet for a similar compound or the solvent is available, consult it for specific spill cleanup instructions.

  • Small Spills (Solid):

    • Wear appropriate PPE (gloves, lab coat, safety glasses).

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

  • Small Spills (Liquid):

    • Wear appropriate PPE.

    • Contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A 7-Fluoro-6-methoxy-4-oxo-1,4- dihydroquinoline-3-carbonitrile Waste Generated B Solid? A->B C Liquid? B->C No E Collect in Labeled 'Solid Hazardous Waste' Container B->E Yes D Sharp? C->D No F Collect in Labeled 'Liquid Hazardous Waste' Container (Leak-proof) C->F Yes D->A No (Re-evaluate) G Collect in Designated Sharps Container D->G Yes H Store in Designated Satellite Accumulation Area E->H F->H G->H I Ensure Secondary Containment H->I J Keep Containers Closed I->J K Contact Institutional EH&S for Pickup J->K L Provide Accurate Waste Manifest K->L M Professional Disposal (e.g., Incineration, Landfill) L->M

Caption: Decision workflow for the disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineRationale
Satellite Accumulation Limit (Hazardous Waste) ≤ 55 gallonsPrevents the accumulation of large quantities of hazardous waste in a laboratory setting.[8]
Satellite Accumulation Limit (Acutely Toxic Waste - "P-list") ≤ 1 quart (liquid) or 1 kg (solid)Stricter limits for highly toxic substances to minimize risk.[8]
pH for Corrosive Waste ≤ 2 or ≥ 12.5 (aqueous)Defines the characteristic of corrosivity for hazardous waste classification.[8]
Flash Point for Ignitable Waste < 140°F (60°C)Defines the characteristic of ignitability for liquid hazardous waste.[8]

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of a robust safety culture. For compounds like this compound, where specific data may be sparse, a conservative approach based on its chemical class is essential. By adhering to the principles of proper segregation, labeling, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EH&S department for the most accurate and up-to-date procedures.

References

  • Nanjing Finechem Holding Co.,Limited. This compound.
  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Government Publishing Office.
  • U.S. Environmental Protection Agency. (2012). Hazardous Waste Listings.
  • Bergan, T. (1990). Developments in quinolones.
  • U.S. Environmental Protection Agency. (1978).
  • University of Pennsylvania, Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines.
  • He, G., et al. (2018). Recent developments of quinolone-based derivatives and their activities against Escherichia coli. PubMed.
  • Chen, Y., et al. (2001).
  • Liu, X., et al. (2018).

Sources

Personal protective equipment for handling 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational procedures, and disposal methods.

Hazard Assessment and Risk Mitigation

Given the chemical nature of this compound, we must assume it may possess one or more of the following hazardous properties until proven otherwise:

  • Cytotoxicity: The ability to cause cell damage or death.[1]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[3]

  • Sensitization: The possibility of causing an allergic reaction upon repeated exposure.

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is likely not yet established.

Our primary risk mitigation strategy is to prevent any direct contact with the compound through the consistent and correct use of PPE and adherence to established safe laboratory practices.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[4] For handling this compound in a research and development setting, the following multi-layered PPE approach is mandatory.

Primary Containment: Engineering Controls

Whenever possible, all handling of the solid compound and its solutions should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[5][6]

Dermal Protection: Gloves and Gowns

The skin is a primary route of exposure, necessitating robust barrier protection.

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[4] The outer glove should be changed immediately upon known or suspected contact with the compound. Regularly inspect gloves for any signs of degradation or puncture. It is recommended to change gloves every 30-60 minutes during extended procedures to maintain their integrity.[7]

  • Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric such as polyethylene-coated polypropylene is essential.[4][8] This prevents contamination of personal clothing. Gowns should be changed immediately after a spill or at the end of the work session.[8]

Eye and Face Protection: Preventing Splashes

Standard safety glasses are insufficient.

  • Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and aerosols.[9]

  • Face Shield: A full-face shield should be worn over the goggles, especially when there is a significant risk of splashing, such as during the preparation of concentrated solutions or when handling larger quantities.[7][8]

Respiratory Protection: Guarding Against Inhalation

Given that the compound is a powder, the risk of aerosolization is high during weighing and transfer.

  • Respirator: A NIOSH-approved N95 or higher-level respirator is required when handling the solid compound outside of a primary containment device like a fume hood.[8][10] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[7]

Table 1: Summary of Required Personal Protective Equipment

Body AreaRequired PPERationale
HandsDouble chemotherapy-rated nitrile glovesPrevents skin contact and absorption.[4]
BodyDisposable, solid-front, back-closing gownProtects against contamination of clothing.[4][8]
EyesChemical splash gogglesProtects eyes from splashes and aerosols.[9]
FaceFull-face shield (worn over goggles)Provides an additional layer of protection for the entire face.[7][8]
RespiratoryN95 or higher-level respiratorPrevents inhalation of aerosolized powder.[8][10]

Operational Procedures: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimizing the risk of exposure.

Preparation and Weighing
  • Designated Area: All handling of the solid compound must occur in a designated area within a chemical fume hood.[5]

  • Donning PPE: Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respirator, goggles, face shield, and outer gloves.

  • Weighing: Use a disposable weigh boat or paper. Tare the balance with the empty weigh boat. Carefully transfer the desired amount of the compound using a dedicated spatula.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution. Dispose of all cleaning materials as hazardous waste.[5]

Solution Preparation
  • In a Fume Hood: All solution preparation must be performed in a chemical fume hood.

  • Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard warnings.

Post-Handling Procedures
  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, gown, and then the inner gloves and respirator.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.

Spill Management and Disposal: A Contingency Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is essential.

Spill Management
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization.

  • Secure the Area: Prevent entry into the spill area.

  • Don PPE: Before attempting to clean the spill, don the full set of recommended PPE.

  • Containment: For a solid spill, gently cover it with absorbent pads. For a liquid spill, use absorbent material to contain the liquid.

  • Decontamination: Clean the spill area with a suitable deactivating agent if one is known, followed by a detergent solution.[11]

  • Disposal: All materials used to clean the spill must be disposed of as hazardous waste.[11]

Waste Disposal

Due to the persistent nature of quinolone compounds, all waste generated from handling this compound must be treated as hazardous chemical waste.[2]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.[12]

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal ContainerDisposal Method
Contaminated Solids (gloves, gowns, etc.)Labeled, sealed hazardous waste bag/containerIncineration or other approved hazardous waste treatment
Contaminated Liquids (solutions, solvents)Labeled, sealed hazardous waste containerIncineration or chemical neutralization by a licensed facility
Contaminated SharpsPuncture-resistant, labeled sharps containerTreatment and disposal by a licensed hazardous waste vendor

Workflow Visualization

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_spill Spill Response start Start: Obtain Compound don_ppe Don Full PPE start->don_ppe enter_hood Enter Chemical Fume Hood don_ppe->enter_hood weigh Weigh Solid enter_hood->weigh prep_solution Prepare Solution weigh->prep_solution experiment Perform Experiment prep_solution->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate spill Spill Occurs experiment->spill Potential dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands spill_ppe Don Spill Response PPE spill->spill_ppe contain_spill Contain & Clean Spill spill_ppe->contain_spill spill_disposal Dispose of Spill Debris as Hazardous Waste contain_spill->spill_disposal spill_disposal->decontaminate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.